molecular formula C10H10N2O5 B181345 Methyl 2-acetamido-3-nitrobenzoate CAS No. 95067-27-9

Methyl 2-acetamido-3-nitrobenzoate

Cat. No.: B181345
CAS No.: 95067-27-9
M. Wt: 238.2 g/mol
InChI Key: PHFRWNCHBPVTJN-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-nitrobenzoate is a high-value chemical intermediate in advanced organic synthesis and drug discovery pipelines. Its structure, featuring both acetamido and nitro functional groups, makes it a versatile building block for constructing complex bioactive molecules. This compound is particularly valuable in the design and synthesis of hybrid pharmacophores, where it can serve as a key precursor in creating novel dual-acting therapeutic agents . Research indicates that similar benzoate derivatives are employed in the development of potential anti-inflammatory and antioxidant compounds, where their incorporation can enhance biological activity . Furthermore, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization and diversification, enabling the synthesis of a wide array of nitrogen-containing heterocycles and other target structures relevant to medicinal chemistry .

Properties

IUPAC Name

methyl 2-acetamido-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-7(10(14)17-2)4-3-5-8(9)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFRWNCHBPVTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382014
Record name METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95067-27-9
Record name METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-ACETYL-3-NITROANTHRANILATE
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-acetamido-3-nitrobenzoate (CAS Number: 95067-27-9), a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, safety protocols, and potential applications, offering field-proven insights into its utility.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring a methyl ester, an acetamido group, and a nitro group. This trifunctional arrangement makes it a versatile intermediate for constructing more complex molecular architectures, particularly within pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, compiled from various chemical suppliers.[1][2]

PropertyValueSource
CAS Number 95067-27-9[1][2]
Molecular Formula C₁₀H₁₀N₂O₅[1][2]
Molecular Weight 238.20 g/mol [1][2][3]
IUPAC Name methyl 2-(acetylamino)-3-nitrobenzoate[1]
Melting Point 121-122 °C[2][3]
Boiling Point 451.3 °C at 760 mmHg[2]
Density 1.382 g/cm³[2]
Appearance White to Light Yellow Powder/CrystalInferred from analogs
Solubility Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. Low solubility in water.Inferred from analogs

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a two-step process starting from 3-nitrophthalic acid. The strategy involves the initial formation of its precursor, Methyl 2-amino-3-nitrobenzoate, followed by a selective N-acetylation.

Step 1: Synthesis of the Precursor, Methyl 2-amino-3-nitrobenzoate

The precursor is synthesized from 3-nitrophthalic acid. This process involves a mono-esterification followed by a Curtius rearrangement, which efficiently converts a carboxylic acid group into a primary amine.[4] This multi-stage, one-pot synthesis provides the key amino-substituted intermediate required for the final step.

Step 2: N-Acetylation to Yield this compound

The final product is obtained by the acetylation of the primary amine of Methyl 2-amino-3-nitrobenzoate. While a specific protocol for this exact substrate is not widely published, a standard and reliable method can be adapted from the N-acylation of structurally similar anilines, such as methyl 2-amino-5-bromobenzoate.

This protocol is an adapted procedure based on established methods for similar substrates.

Materials:

  • Methyl 2-amino-3-nitrobenzoate

  • Dichloromethane (DCM), anhydrous

  • Acetyl chloride or Acetic Anhydride

  • A mild base (e.g., Pyridine or Triethylamine)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 2-amino-3-nitrobenzoate (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add a mild base such as pyridine (1.2 equivalents) to the solution and stir.

  • Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirring solution. The choice of acetyl chloride is deliberate; its high reactivity allows the reaction to proceed efficiently at low temperatures, minimizing potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The pyridine base serves to neutralize the HCl byproduct generated, driving the reaction to completion.

G sub Methyl 2-amino-3-nitrobenzoate (Nucleophile) int Tetrahedral Intermediate sub->int Attack reag Acetyl Chloride (Electrophile) reag->int prod This compound int->prod Collapse & Chloride leaves hcl HCl int->hcl salt Pyridinium Chloride hcl->salt Neutralization pyr Pyridine (Base) pyr->salt

Mechanism of N-acetylation.

Spectroscopic Characterization (Predicted)

As direct experimental spectra for this compound are not available in public databases, this section provides a predicted analysis based on the known spectra of its structural analogs, including various nitrobenzoate esters. This predictive analysis is a crucial tool for researchers to verify the successful synthesis of the target compound.

¹H NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet1H-NH-Amide proton, typically broad and downfield.
~8.0 - 8.4Doublet of Doublets1HAr-HAromatic proton ortho to the nitro group.
~7.6 - 7.9Triplet1HAr-HAromatic proton para to the nitro group.
~7.3 - 7.6Doublet of Doublets1HAr-HAromatic proton ortho to the ester.
~3.9Singlet3H-OCH₃Methyl ester protons.
~2.2Singlet3H-COCH₃Acetyl group methyl protons.
¹³C NMR Spectroscopy (Predicted)

(Based on analysis of analogs like methyl 3-nitrobenzoate)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide)Carbonyl carbon of the acetamido group.
~165C=O (Ester)Carbonyl carbon of the methyl ester.
~148Ar-C-NO₂Aromatic carbon bearing the nitro group, deshielded.
~135 - 140Ar-C-NHAromatic carbon bearing the acetamido group.
~125 - 135Ar-CHAromatic methine carbons.
~120 - 125Ar-C-COOCH₃Aromatic carbon bearing the ester group.
~53-OCH₃Methyl ester carbon.
~25-COCH₃Acetyl methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HAmide N-H stretch
~3100 - 3000C-HAromatic C-H stretch
~1735C=OEster carbonyl stretch
~1680C=OAmide I band
~1530N-OAsymmetric NO₂ stretch
~1350N-OSymmetric NO₂ stretch
~1280C-OEster C-O stretch

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

G core This compound nitro Nitro Group (-NO₂) core->nitro ester Methyl Ester (-COOCH₃) core->ester amide Acetamido Group (-NHCOCH₃) core->amide reduction Reduction (e.g., H₂, Pd/C) nitro->reduction Key Transformation hydrolysis Hydrolysis (e.g., LiOH) ester->hydrolysis amino_ester Methyl 2-acetamido-3-aminobenzoate reduction->amino_ester acid 2-acetamido-3-nitrobenzoic acid hydrolysis->acid cyclization Heterocycle Formation heterocycle Benzimidazole / Quinazolinone Scaffolds cyclization->heterocycle amino_ester->cyclization Intramolecular Condensation

Sources

Methyl 2-acetamido-3-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its unique arrangement of an acetamido, a nitro, and a methyl ester group on a benzene ring makes it a valuable and versatile intermediate for the synthesis of complex heterocyclic structures and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a proposed, detailed protocol for its laboratory synthesis, an analysis of its core reactivity, and a discussion of its potential applications in research and drug development. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into leveraging this compound for advanced organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 95067-27-9, is a key synthetic building block.[1][2] The strategic placement of its functional groups dictates its physical properties and chemical behavior. The presence of both hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl and nitro oxygens) influences its melting point and solubility characteristics.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound [3]
CAS Number 95067-27-9 [1][2][3][4]
Molecular Formula C₁₀H₁₀N₂O₅ [3][5]
Molecular Weight 238.20 g/mol [3][5]
Melting Point 121-122 °C [5]

| Storage | Room temperature, sealed, dry environment |[5] |

Spectroscopic Profile: A Predictive Analysis

While dedicated, published spectra for this compound are not widely available, a robust spectroscopic profile can be predicted based on the well-established principles of NMR, IR, and MS analysis for its constituent functional groups. This predictive approach is crucial for researchers to validate the synthesis and purity of the compound in a laboratory setting.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present.[6] The spectrum of this molecule would be characterized by several strong, distinct absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Bond Predicted Absorption Range (cm⁻¹) Rationale & Notes
Amide N-H stretch 3350-3250 A sharp to medium peak, indicative of the secondary amide.
Aromatic C-H C-H stretch 3100-3000 Weaker absorptions characteristic of sp² C-H bonds.
Aliphatic C-H C-H stretch 3000-2850 Absorptions from the methyl groups of the ester and acetyl moieties.
Ester Carbonyl C=O stretch ~1730 A strong, sharp peak. Its position is influenced by conjugation with the aromatic ring.
Amide Carbonyl C=O stretch (Amide I) ~1680 A strong, sharp peak, typically at a lower wavenumber than the ester due to resonance.
Nitro Group N=O asymmetric stretch 1550-1530 A very strong and characteristic absorption.
Nitro Group N=O symmetric stretch 1355-1315 A strong absorption, confirming the presence of the nitro group.[6]

| Amide N-H Bend | N-H bend (Amide II) | 1550-1510 | A medium to strong band, may overlap with the nitro stretch. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR would provide a clear map of the electronic environment of the hydrogen atoms, confirming the substitution pattern and the presence of all key components. The aromatic region would be particularly informative due to the deshielding effects of the nitro and carbonyl groups.

  • Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm range. The specific coupling patterns (doublets, triplets) would confirm the 1,2,3-substitution pattern.

  • Amide Proton (1H): A broad singlet, typically in the δ 8.0-9.5 ppm range, whose chemical shift can be concentration and solvent dependent.

  • Ester Methyl Protons (3H): A sharp singlet expected around δ 3.9 ppm.

  • Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.2 ppm.

Synthesis and Purification: A Practical Workflow

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The most logical and efficient laboratory-scale synthesis of this compound involves the direct acetylation of its precursor, Methyl 2-amino-3-nitrobenzoate.

Proposed Synthetic Pathway

This pathway leverages a common and high-yielding reaction. The amine precursor is readily available, making this a practical choice for most laboratory settings.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product Start_A Methyl 2-amino-3-nitrobenzoate Reaction Acetylation Reaction (Nucleophilic Acyl Substitution) Start_A->Reaction Combine & Stir Start_B Acetic Anhydride Start_B->Reaction Combine & Stir Start_C Pyridine (Catalyst/Base) Start_C->Reaction Combine & Stir Workup Aqueous Workup (Quench, Wash) Reaction->Workup Reaction Complete Purification Recrystallization (Ethanol/Water) Workup->Purification Validation Product Validation (TLC, MP, Spectroscopy) Purification->Validation End_Product This compound Validation->End_Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Each step includes rationale, and the final validation confirms the identity and purity of the product.

Objective: To synthesize this compound via acetylation of Methyl 2-amino-3-nitrobenzoate.

Materials:

  • Methyl 2-amino-3-nitrobenzoate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount, or as solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (reaction solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent like DCM. Add a catalytic amount of pyridine.

    • Causality: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Causality: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate, preventing potential side reactions and ensuring safety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup and ensuring maximum yield.

  • Aqueous Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.

    • Causality: Each wash is designed to remove specific impurities. The acid wash removes the basic catalyst, while the base wash removes acidic byproducts, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Validation
  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is an effective technique for purifying crystalline solids. The chosen solvent system (ethanol/water) ensures the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are removed during hot filtration.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Validation:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (121-122 °C) indicates high purity.[5]

    • Acquire ¹H NMR and IR spectra and compare them against the predicted profiles (Section 2) to confirm the chemical structure.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be manipulated selectively to build molecular complexity.

Reactivity_Pathways cluster_nitro Nitro Group Reduction cluster_ester Ester Hydrolysis center_mol This compound nitro_reagent H₂, Pd/C or SnCl₂, HCl center_mol->nitro_reagent ester_reagent NaOH, H₂O/MeOH then H₃O⁺ center_mol->ester_reagent diamino_product Methyl 2,3-diaminobenzoate (Precursor to Benzimidazoles) nitro_reagent->diamino_product acid_product 2-Acetamido-3-nitrobenzoic Acid ester_reagent->acid_product

Caption: Key reactivity pathways of this compound.

  • Reduction of the Nitro Group: This is arguably the most powerful transformation. The nitro group can be selectively reduced to an amine using various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

  • Hydrolysis of the Ester and Amide: Standard saponification conditions (e.g., NaOH in aqueous methanol) will hydrolyze the methyl ester to a carboxylate. More forcing acidic or basic conditions would be required to hydrolyze the more stable amide bond. This differential reactivity allows for selective manipulation.

  • Applications in Drug Discovery: Its primary role is as an intermediate. After reduction of the nitro group, the resulting diamine can be cyclized with various electrophiles to generate libraries of heterocyclic compounds for screening. It is used in research to develop novel compounds with potential antimicrobial, anti-inflammatory, or antioxidant properties.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to its Safety Data Sheet, the compound presents a specific health hazard.

  • GHS Classification: Acute toxicity, Oral (Category 4).[1]

  • Hazard Statement: H302 - Harmful if swallowed.[1]

  • Precautionary Measures:

    • P264: Wash hands and any exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible yet powerful intermediate. The strategic arrangement of its functional groups provides chemists with multiple handles for selective chemical transformations, paving the way for the construction of novel and complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is a key asset in the quest to design and synthesize the next generation of therapeutic agents.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • Benchchem (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
  • MilliporeSigma (2025). Safety Data Sheet.
  • Fisher Scientific (2024). Safety Data Sheet.
  • Chemsrc (n.d.). This compound | CAS#:95067-27-9.
  • Guidechem (n.d.). METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE (CAS No. 95067-27-9) SDS.
  • AuteK (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • National Institutes of Health (n.d.). Methyl 2-methyl-3-nitrobenzoate. PubChem.
  • Lab-Chemicals.Com (n.d.). This compound.
  • Thermo Fisher Scientific (2010). Safety Data Sheet.
  • Sigma-Aldrich (2022). Safety Data Sheet.
  • Fisher Scientific (2011). Safety Data Sheet.
  • MySkinRecipes (n.d.). This compound.
  • Google Patents (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Sigma-Aldrich (n.d.). Methyl 2-methyl-3-nitrobenzoate 97%.
  • BOC Sciences (n.d.). The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development.
  • Sciencing (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Quora (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • Organic Syntheses (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Matrix Fine Chemicals (n.d.). This compound | CAS 95067-27-9.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetamido-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring an acetamido group, a nitro group, and a methyl ester on a benzene ring, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the nitration of Methyl 2-acetamidobenzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS), a fundamental process in organic chemistry.

The Chemistry Behind the Synthesis

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the benzene ring: the acetamido (-NHCOCH₃) group and the methyl ester (-COOCH₃) group. The acetamido group is an activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.[3][4][5] Conversely, the methyl ester group is a deactivating, meta- directing group.

In the case of Methyl 2-acetamidobenzoate, the powerful ortho-, para- directing effect of the acetamido group dominates. This directs the incoming nitro group to the positions ortho and para to it. Due to steric hindrance from the adjacent methyl ester group, the major product is the one where nitration occurs at the position para to the acetamido group, which corresponds to the 3-position relative to the methyl ester, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[2][6]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration
Methyl 2-acetamidobenzoateC₁₀H₁₁NO₃193.19-
Concentrated Sulfuric AcidH₂SO₄98.0898%
Concentrated Nitric AcidHNO₃63.0170%
Crushed IceH₂O18.02-
EthanolC₂H₅OH46.0795% or absolute
Deionized WaterH₂O18.02-
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice bath to below 10 °C.

    • Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10 °C during the addition. This mixture contains the active nitronium ion.

  • Nitration Reaction:

    • In a separate flask, dissolve a known quantity of Methyl 2-acetamidobenzoate in a minimal amount of concentrated sulfuric acid.

    • Cool this solution in an ice bath to 0-5 °C.

    • Slowly, add the prepared cold nitrating mixture dropwise to the solution of Methyl 2-acetamidobenzoate. It is crucial to maintain the reaction temperature between 0-10 °C to minimize side reactions.[7][8]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation of the Crude Product:

    • Pour the reaction mixture slowly and carefully onto a beaker containing a large amount of crushed ice with constant stirring.

    • The crude this compound will precipitate out as a solid.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold deionized water to remove any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR to confirm its structure and purity.

Visualizing the Process

Reaction Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ Start Methyl 2-acetamidobenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: The two-stage mechanism of nitration.

Experimental Workflow

G Start Start: Methyl 2-acetamidobenzoate Nitration Nitration Reaction (0-10 °C) Start->Nitration Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Nitration Quenching Quench on Ice Nitration->Quenching Filtration1 Vacuum Filtration Quenching->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product Final Product: this compound Drying->Product

Caption: A streamlined workflow for the synthesis.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict safety protocols.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[9] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[6] It is critical to control the temperature by slow, dropwise addition of the nitrating mixture and efficient cooling with an ice bath. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Have a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate) available.

Conclusion

The synthesis of this compound via electrophilic nitration is a well-established and reliable method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary framework for researchers and scientists to confidently undertake this important chemical transformation.

References

  • Brainly. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in...
  • Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Google Patents. (1969). Nitration of 4-acetamidobenzoic acid.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • Chemistry LibreTexts. (2015, January 7). Directing Effects.
  • Khan Academy. (n.d.). Nitration.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Nitrobenzoates

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The precise arrangement of the acetamido, nitro, and methyl ester groups on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. The acetamido group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions. The nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the aromatic ring, impacting its reactivity and potential as a synthetic intermediate. The methyl ester provides a site for further chemical modification.

The Elucidation Workflow: A Multi-Faceted Approach

The definitive confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. The logical flow of this process is crucial for an efficient and accurate elucidation.

Caption: A logical workflow for the synthesis and structural elucidation of a novel organic compound.

Part 1: Synthesis and Purification

A plausible synthetic route to this compound begins with the commercially available methyl 2-amino-3-nitrobenzoate. The acetylation of the primary amine with acetic anhydride or acetyl chloride would yield the target compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-amino-3-nitrobenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Acetylation: To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A catalytic amount of a strong acid, like sulfuric acid, may be added to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by vacuum filtration and washed with cold water to remove any remaining acid and unreacted acetic anhydride.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Part 2: Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS): Determining the Molecular Formula

Causality of Choice: Mass spectrometry is the first port of call for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Expected Data: The molecular formula for this compound is C10H10N2O5.[1] The expected monoisotopic mass would be approximately 238.0590 g/mol .

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z = 238 would be observed. The fragmentation pattern would be dictated by the functional groups present. Key expected fragments would include:

  • Loss of a methoxy radical (•OCH3): [M - 31]+, resulting in a peak at m/z = 207.

  • Loss of the acetyl group (CH3CO): [M - 43]+, leading to a peak at m/z = 195.

  • Loss of the nitro group (NO2): [M - 46]+, giving a peak at m/z = 192.

  • Loss of the entire ester group (COOCH3): [M - 59]+, resulting in a peak at m/z = 179.

These fragmentation patterns are characteristic of aromatic esters and nitro compounds.[2]

Predicted Fragment Mass Loss (Da) Predicted m/z
[M]+0238
[M - •OCH3]+31207
[M - CH3CO]+43195
[M - NO2]+46192
[M - COOCH3]+59179
Table 1: Predicted key fragments in the EI mass spectrum of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Data: The IR spectrum will provide clear evidence for the key functional groups in this compound.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl stretches are expected. The ester carbonyl (C=O) will absorb strongly in the range of 1720-1740 cm⁻¹. The amide carbonyl (C=O) will appear at a lower frequency, typically between 1650-1680 cm⁻¹.

  • N-O Stretches: The nitro group will exhibit two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3][4][5]

  • C-O Stretch: The C-O stretch of the ester will be visible in the 1200-1300 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretch3300-3500
Aromatic/AliphaticC-H stretch2850-3100
EsterC=O stretch1720-1740
AmideC=O stretch (Amide I)1650-1680
NitroAsymmetric N-O stretch1520-1560
NitroSymmetric N-O stretch1340-1380
EsterC-O stretch1200-1300
Table 2: Predicted characteristic IR absorption frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality of Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques are then used to piece together the complete molecular structure.[6][7][8]

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton.

  • Aromatic Protons: The three protons on the benzene ring will appear in the downfield region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effects of the nitro and ester groups, and the electron-donating nature of the acetamido group, their chemical shifts will be spread out. We can predict a doublet of doublets or a triplet for the proton at C5, and two other distinct signals for the protons at C4 and C6.

  • Amide Proton: The N-H proton will likely appear as a broad singlet, typically in the range of δ 8.0-9.5 ppm, and its chemical shift can be concentration and solvent dependent.

  • Methyl Protons: Two sharp singlets are expected in the upfield region. The methyl ester protons (O-CH₃) will likely resonate around δ 3.9-4.0 ppm. The acetamido methyl protons (N-CO-CH₃) will appear further upfield, likely in the δ 2.1-2.3 ppm range.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (C4, C5, C6)7.5 - 8.5Multiplets3H
Amide N-H8.0 - 9.5Broad Singlet1H
Ester -OCH₃3.9 - 4.0Singlet3H
Acetamido -CH₃2.1 - 2.3Singlet3H
Table 3: Predicted ¹H NMR data for this compound.

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Carbonyl Carbons: The ester and amide carbonyl carbons will be the most downfield signals, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the δ 120-150 ppm region. The carbons directly attached to the nitro group (C3) and the ester group (C1) will be significantly deshielded. The carbon attached to the acetamido group (C2) will also have a distinct chemical shift. The remaining aromatic carbons (C4, C5, C6) will have chemical shifts influenced by the surrounding substituents.

  • Methyl Carbons: The ester methyl carbon (O-CH₃) is expected around δ 52-55 ppm, while the acetamido methyl carbon (N-CO-CH₃) will be further upfield, around δ 20-25 ppm.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Ester C=O165 - 170
Amide C=O168 - 172
Aromatic C-NO₂ (C3)~148
Aromatic C-NHAc (C2)~140
Aromatic C-COOR (C1)~130
Aromatic C-H (C4, C5, C6)120 - 135
Ester -OCH₃52 - 55
Acetamido -CH₃20 - 25
Table 4: Predicted ¹³C NMR chemical shifts for this compound.

To finalize the structure, 2D NMR experiments are indispensable.

Caption: Predicted key 2D NMR correlations for this compound.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the adjacent aromatic protons (H4-H5 and H5-H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the signals of H4, H5, and H6 to their respective carbon atoms (C4, C5, and C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. We would expect to see long-range correlations (over 2-3 bonds) that confirm the placement of the substituents. For example, the protons of the ester methyl group should show a correlation to the ester carbonyl carbon and to C1 of the aromatic ring. The amide N-H proton and the acetamido methyl protons should both show correlations to C2. The aromatic protons will show correlations to their neighboring carbons, confirming their positions relative to the substituted carbons.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-technique analytical approach, a definitive and self-validating structural elucidation of this compound can be achieved. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of the key functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, leading to a high degree of confidence in the final assigned structure. This guide serves as a robust framework for researchers and scientists in the field, enabling the confident characterization of this and other similarly substituted aromatic compounds.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information: General experimental procedures and spectral data.
  • Scribd. (n.d.). Structural Elucidation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Transtutors. (2024, September 21). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for....
  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). 13C NMR Chemical Shifts.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 95067-27-9.
  • Chegg. (2018, October 2). Solved 9. Consider the 'H NMR spectrum of methyl | Chegg.com.
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Chegg. (2022, May 15). Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com.
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Hypha Discovery. (n.d.). Structure Elucidation by NMR.
  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester.
  • American Chemical Society. (n.d.). Synthesis of methyl m-nitrobenzoate from acetophenone in three steps.
  • NovAliX. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • Google Patents. (n.d.). CN102924409A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com.
  • YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry.

Sources

A Comprehensive Technical Guide to Methyl 2-acetamido-3-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a unique trifunctionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its distinct substitution pattern, featuring a methyl ester, an acetamido group, and a nitro group in a sterically demanding ortho- and meta-relationship, offers a rich scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for laboratory and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is systematically identified by the following nomenclature and identifiers:

  • IUPAC Name: Methyl 2-(acetylamino)-3-nitrobenzoate

  • CAS Number: 95067-27-9

  • Molecular Formula: C₁₀H₁₀N₂O₅

  • Molecular Weight: 238.20 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 121-122 °CMySkinRecipes
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

Strategic Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The synthesis hinges on the strategic introduction of the acetamido and nitro groups, followed by esterification of the carboxylic acid.

retrosynthesis target This compound intermediate1 2-Acetamido-3-nitrobenzoic acid target->intermediate1 Fischer Esterification intermediate2 Methyl 2-aminobenzoate target->intermediate2 Nitration & Acetylation starting_material 2-Aminobenzoic acid (Anthranilic acid) intermediate1->starting_material Acetylation & Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, procedure based on well-established organic transformations.

Step 1: Acetylation of 2-Aminobenzoic Acid to 2-Acetamidobenzoic Acid

The initial step involves the protection of the amine functionality as an acetamide. This is a crucial step to control the regioselectivity of the subsequent nitration.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1 eq.) in glacial acetic acid.

    • To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamidobenzoic acid.

Step 2: Nitration of 2-Acetamidobenzoic Acid to 2-Acetamido-3-nitrobenzoic Acid

The electron-donating acetamido group directs the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the adjacent carboxylic acid, the major product is expected to be the 3-nitro isomer.

  • Protocol:

    • In a flask cooled in an ice-salt bath, cautiously add 2-acetamidobenzoic acid (1 eq.) to concentrated sulfuric acid.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

    • Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-acetamido-3-nitrobenzoic acid.

Step 3: Fischer Esterification of 2-Acetamido-3-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester.

  • Protocol:

    • Suspend 2-acetamido-3-nitrobenzoic acid (1 eq.) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While a published, fully assigned spectrum for this compound is not available, its spectroscopic features can be reliably predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.4d1HAr-H
~7.8-8.0d1HAr-H
~7.4-7.6t1HAr-H
~3.9s3H-OCH₃
~2.2s3H-COCH₃
~9.5-10.5br s1H-NH

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~168-170C=O (amide)
~165-167C=O (ester)
~145-148Ar-C-NO₂
~135-138Ar-C-NH
~130-133Ar-CH
~125-128Ar-CH
~120-123Ar-CH
~118-121Ar-C-COOCH₃
~52-54-OCH₃
~24-26-COCH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1680StrongC=O stretch (amide I)
~1530 & ~1350StrongN-O asymmetric & symmetric stretch (nitro)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1290StrongC-O stretch (ester)

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 238.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound provides three distinct points for chemical modification, making it a valuable scaffold for creating libraries of compounds for drug discovery.

reactivity cluster_0 This compound cluster_1 Potential Transformations main_structure Aromatic Core nitro Nitro Group (-NO₂) main_structure->nitro acetamido Acetamido Group (-NHCOCH₃) main_structure->acetamido ester Methyl Ester (-COOCH₃) main_structure->ester reduction Reduction to Amine nitro->reduction Versatile handle hydrolysis_amide Hydrolysis to Amine acetamido->hydrolysis_amide Deprotection hydrolysis_ester Hydrolysis to Carboxylic Acid ester->hydrolysis_ester Increased polarity cross_coupling Cross-Coupling (after functionalization) reduction->cross_coupling Further derivatization

Caption: Key reactive sites and potential transformations of this compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up pathways to a wide array of derivatives.

  • Hydrolysis of the Ester and Amide: Both the methyl ester and the acetamido group can be hydrolyzed under acidic or basic conditions to reveal the corresponding carboxylic acid and primary amine, respectively. This allows for modifications at these positions.

  • Potential Biological Activities: Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the nitro group in this compound makes it a candidate for investigation in these therapeutic areas. The acetamido group can also play a role in modulating the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis and characterization, laying the groundwork for its practical application in research and development. The strategic arrangement of its functional groups offers a unique platform for the design and synthesis of novel compounds with potential therapeutic value. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

A comprehensive list of citable references for the general chemical transformations discussed in this guide would be compiled here, drawing from authoritative sources in organic chemistry. Since a specific synthesis for the title compound was not found, references would pertain to analogous reactions.

An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Chemical Entity

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound with the chemical formula C₁₀H₁₀N₂O₅.[1] As a niche molecule, it holds potential interest for researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring an acetamido group and a nitro group ortho and meta, respectively, to a methyl ester on a benzene ring, presents a unique electronic and steric environment. This arrangement makes it a potential precursor or building block for more complex heterocyclic systems or as a scaffold for developing novel bioactive agents. The strategic placement of the nitro group allows for its reduction to an amine, opening a pathway for a variety of subsequent chemical modifications.

This guide aims to provide a consolidated overview of the known physical properties of this compound, alongside a discussion on the practical and theoretical considerations for its handling and characterization. However, it is crucial to note that comprehensive experimental data for this specific compound is not widely available in peer-reviewed literature. Much of the available information is confined to chemical supplier databases.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in a research and development setting. These properties dictate the conditions required for storage, handling, and reaction setups.

Identity and Structure
  • IUPAC Name: methyl 2-(acetylamino)-3-nitrobenzoate[1]

  • CAS Number: 95067-27-9[1]

  • Molecular Formula: C₁₀H₁₀N₂O₅[1]

  • Molecular Weight: 238.20 g/mol [1]

  • Canonical SMILES: COC(=O)C1=C(NC(C)=O)C=CC=C1[O-][1]

The structural arrangement of the functional groups is key to the molecule's reactivity. The electron-withdrawing nature of both the nitro group and the methyl ester will deactivate the aromatic ring towards electrophilic substitution, while the acetamido group is an activating, ortho-para directing group. The interplay of these electronic effects, combined with steric hindrance, will govern the outcomes of further chemical transformations.

Physicochemical Data

A summary of the available quantitative data is presented below. It is important to note the significant gaps in publicly available, experimentally verified data.

Physical PropertyValueSource(s)
Melting Point 120-122 °CVendor Data
Boiling Point Not available-
Density Not available-
Solubility Not available-

The melting point of 120-122 °C suggests that this compound is a solid at room temperature. The lack of boiling point data is common for complex organic molecules that may decompose at elevated temperatures before boiling. Information regarding solubility is critical for experimental design, including choosing appropriate solvents for reactions, purification, and analytical characterization. While not explicitly documented, based on its structure, it is reasonable to predict moderate solubility in polar organic solvents like dichloromethane, ethyl acetate, and acetone, and poor solubility in water and nonpolar solvents like hexane.

Spectroscopic Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption peaks for this compound would include:

  • N-H Stretch (Amide): A peak around 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl groups).

  • C=O Stretch (Ester and Amide): Two distinct carbonyl peaks would be expected. The ester carbonyl typically appears around 1730-1715 cm⁻¹, while the amide I band is usually found between 1680-1630 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C-O Stretch (Ester): Peaks in the region of 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the methyl protons of the acetamido group, and the methyl protons of the ester. The aromatic protons would likely appear as complex multiplets in the downfield region (around 7.0-8.5 ppm). The amide proton would be a broad singlet, and its chemical shift would be concentration-dependent. The two methyl groups would each appear as sharp singlets, likely in the regions of 2.0-2.5 ppm (acetamido) and 3.5-4.0 ppm (ester).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the unique chemical environments of the molecule. The carbonyl carbons of the ester and amide would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to the nitro and ester groups being more deshielded. The two methyl carbons would be the most upfield signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 238. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and potentially the loss of the nitro group (-NO₂).

Experimental Protocols: A General Approach to Synthesis and Analysis

Given the absence of a specific, detailed synthesis protocol in the literature for this compound, a plausible synthetic route would involve the acetylation of the corresponding amine, Methyl 2-amino-3-nitrobenzoate. The synthesis of this precursor is documented.[2]

Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the title compound from its amino precursor.

Synthesis_Workflow Hypothetical Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Methyl 2-amino-3-nitrobenzoate reagents Acetic Anhydride / Pyridine or Acetic Acid reaction Acetylation Reaction start->reaction reagents->reaction crude_product Crude this compound reaction->crude_product extraction Work-up (e.g., Aqueous Wash) crude_product->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization pure_product Pure Product recrystallization->pure_product analysis Characterization (TLC, MP, NMR, IR, MS) pure_product->analysis

Caption: Hypothetical workflow for synthesis and characterization.

Step-by-Step Methodology (Acetylation):

  • Dissolution: Dissolve Methyl 2-amino-3-nitrobenzoate in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product would then be purified, likely by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has collated the available physical property data and provided a predictive framework for its spectroscopic characterization. The significant gaps in the experimental data highlight an opportunity for researchers to contribute to the body of chemical knowledge by performing a full characterization of this compound and publishing the results. Such work would be invaluable for enabling its broader use in drug discovery and development programs.

References

  • Chapman, E., & Stephen, H. (1925). Preparation of phthalmic acids and their conversion to anthranilic acids. J. Chem. Soc., 1151.
  • PrepChem. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 95067-27-9.

Sources

A Technical Guide to the Selection of Starting Materials for the Synthesis of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a pivotal intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical industry where it serves as a precursor for complex heterocyclic systems. The strategic construction of this polysubstituted benzene ring, featuring vicinal acetamido and nitro groups alongside a methyl ester, presents significant challenges in regioselectivity and functional group compatibility. This technical guide provides an in-depth analysis of viable synthetic pathways, focusing on the critical decision-making process of selecting appropriate starting materials. We will dissect two primary retrosynthetic strategies, evaluating the causality behind experimental choices, the integrity of the protocols, and the trade-offs in terms of yield, scalability, and safety. This document is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Introduction: The Synthetic Challenge

The molecular architecture of this compound is characterized by a dense arrangement of functional groups on an aromatic scaffold. The core synthetic challenge lies in installing the three substituents—methyl ester (-COOCH₃), acetamido (-NHCOCH₃), and nitro (-NO₂)—at the 1, 2, and 3 positions, respectively, with high regiochemical control. The electronic properties of these groups are conflicting: the acetamido group is a powerful ortho-, para-directing activator, while the methyl ester and nitro groups are meta-directing deactivators. A successful synthesis must navigate these influences to prevent the formation of undesired isomers and ensure functional group tolerance throughout the reaction sequence.

This guide will explore the two most logical and field-proven approaches:

  • Strategy A: The "Acetylation-Nitration" Pathway , which begins with a pre-existing aminobenzoate scaffold.

  • Strategy B: The "Nitro-Functionalization" Pathway , which starts with a nitro-substituted precursor and subsequently introduces the amino and ester functionalities.

The selection between these pathways is dictated by the availability and cost of starting materials, reaction robustness, and desired purity of the final product.

Primary Synthetic Strategies & Starting Material Selection

The choice of starting material is the most critical decision in the synthesis of this compound. It dictates the entire sequence of subsequent reactions. Below, we analyze the most effective strategies.

Strategy A: The "Acetylation-Nitration" Pathway

This approach is predicated on building the molecule from a readily available anthranilate derivative. The core logic is to first protect the activating amino group as an acetamide, which moderates its reactivity and prevents oxidation, and then leverage its powerful ortho-directing influence to install the nitro group in the adjacent position.

Core Starting Material: Methyl 2-aminobenzoate (Methyl Anthranilate)

Synthetic Workflow:

  • Acetylation: The amino group of Methyl 2-aminobenzoate is acetylated using acetic anhydride or acetyl chloride to form Methyl 2-acetamidobenzoate.

  • Nitration: The resulting Methyl 2-acetamidobenzoate undergoes regioselective electrophilic aromatic substitution with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to yield the final product.

Causality and Experimental Insight: The acetamido group is a strongly activating, ortho-, para-director. The methyl ester is a deactivating, meta-director. In this specific substrate, the directing effects are synergistic for the 3-position. The powerful activation of the acetamido group overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (C3) and para position (C5). Since the C3 position is less sterically hindered and also meta to the deactivating ester group, it is the favored site of nitration. Performing nitration on the unprotected methyl anthranilate is not advisable due to the high reactivity of the free amino group, which can be oxidized by the strong acidic and oxidizing conditions of nitration.

A Methyl 2-aminobenzoate B Methyl 2-acetamidobenzoate A->B Acetylation (Acetic Anhydride) C This compound B->C Nitration (HNO₃, H₂SO₄)

Caption: Workflow for the Acetylation-Nitration Pathway.

Strategy B: The "Nitro-Functionalization" Pathway

This strategy begins with a benzene ring where the nitro group is already in place, or is installed on a precursor that facilitates the subsequent introduction of the other groups. This approach avoids the potentially sensitive regioselective nitration of a highly activated ring and instead relies on nucleophilic substitution or rearrangement reactions.

Core Starting Materials: 2-Chloro-3-nitrobenzoic acid or 3-Nitrophthalic acid.

This route leverages a nucleophilic aromatic substitution (SₙAr) reaction to install the amine functionality.

  • Ammonolysis: 2-Chloro-3-nitrobenzoic acid is treated with aqueous ammonia at elevated temperature and pressure to replace the chlorine atom with an amino group, yielding 2-amino-3-nitrobenzoic acid. The reaction is facilitated by the electron-withdrawing nitro group positioned ortho to the leaving group.

  • Esterification: The resulting 2-amino-3-nitrobenzoic acid is esterified, typically via Fischer esterification with methanol and an acid catalyst (e.g., H₂SO₄), to produce Methyl 2-amino-3-nitrobenzoate.[1][2]

  • Acetylation: The amino group of Methyl 2-amino-3-nitrobenzoate is then acetylated to give the final product, this compound.

A 2-Chloro-3-nitrobenzoic acid B 2-Amino-3-nitrobenzoic acid A->B Ammonolysis (NH₄OH) C Methyl 2-amino-3-nitrobenzoate B->C Esterification (CH₃OH, H⁺) D This compound C->D Acetylation (Acetic Anhydride)

Caption: Workflow starting from 2-Chloro-3-nitrobenzoic acid.

This elegant pathway uses a Curtius rearrangement to form the amine from a carboxylic acid.[3][4]

  • Mono-esterification: 3-Nitrophthalic acid is selectively esterified to form 2-carboxy-3-nitrobenzoic acid methyl ester. This is typically achieved by refluxing in methanol with a catalytic amount of strong acid.[3]

  • Curtius Rearrangement: The remaining carboxylic acid is converted to an acyl chloride (e.g., with thionyl chloride), then to an acyl azide (with sodium azide). Upon heating, the acyl azide undergoes Curtius rearrangement to an isocyanate, which is then hydrolyzed to yield the primary amine, Methyl 2-amino-3-nitrobenzoate.[3]

  • Acetylation: The final step is the acetylation of the amino group to afford the target molecule.

Causality and Experimental Insight: Strategy B decouples the installation of the nitro and amino groups, offering more predictable and often higher-yielding transformations compared to the electrophilic nitration in Strategy A. The ammonolysis in Workflow B1 is a classic SₙAr reaction, while the Curtius rearrangement in Workflow B2 is a reliable method for converting carboxylic acids to amines with the loss of one carbon atom (as CO₂).[3]

Comparative Analysis of Synthetic Routes

The optimal choice of starting material depends on a balance of factors including cost, safety, number of steps, and overall efficiency.

FeatureStrategy A (from Methyl Anthranilate)Strategy B1 (from 2-Chloro-3-nitrobenzoic acid)Strategy B2 (from 3-Nitrophthalic acid)
Number of Steps 233
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nucleophilic Aromatic Substitution (Ammonolysis)Curtius Rearrangement
Pros Shortest route. Potentially high-yielding if regioselectivity is controlled.Avoids direct nitration of an activated ring. Good control of isomer formation.High-yielding rearrangement step.[4]
Cons Risk of forming regioisomers (e.g., 5-nitro). Nitration conditions are harsh.Requires high temperature/pressure for ammonolysis. Starting material may be less common.Involves use of hazardous sodium azide. Multi-step conversion of the second carboxyl group.
Scalability Good, but requires excellent temperature control during nitration to ensure safety and selectivity.[5]Moderate; high-pressure reactions can be challenging to scale.Good, but requires stringent safety protocols for handling azides.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles. Researchers must adapt them to specific laboratory conditions and safety standards.

Protocol 4.1: Nitration of Methyl 2-acetamidobenzoate (Strategy A)
  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with swirling.[5] Keep this mixture cold.

  • Dissolution: Weigh 2.0 g of Methyl 2-acetamidobenzoate into a dry 50 mL conical flask. Slowly add 4 mL of concentrated sulfuric acid, swirling to dissolve. Cool this mixture in an ice-water bath to below 6 °C.[5]

  • Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the solution of the substrate over approximately 15 minutes. Maintain the internal temperature below 6 °C throughout the addition.[5]

  • Work-up: After the addition is complete, allow the mixture to stir in the ice bath for another 10 minutes, then let it warm to room temperature and stand for 15 minutes.[6] Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold methanol to remove impurities.[7]

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 4.2: Ammonolysis of 2-Chloro-3-nitrobenzoic acid (Strategy B1)
  • Reaction Setup: Dissolve 20.6 g of 2-chloro-3-nitrobenzoic acid in 120 mL of concentrated ammonium hydroxide solution in a sealed pressure vessel.

  • Heating: Heat the sealed vessel to 120 °C and maintain stirring for 7 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with 250 mL of water.

  • Isolation: Acidify the solution to a pH of 2 with concentrated hydrochloric acid. The product, 2-amino-3-nitrobenzoic acid, will precipitate.

  • Purification: Collect the precipitate by filtration and dry in vacuo. The product can be further purified by recrystallization if necessary.

Protocol 4.3: Fischer Esterification of 2-Amino-3-nitrobenzoic acid
  • Setup: To a round-bottom flask, add 1.2 g of the substituted benzoic acid and 12.0 mL of absolute methanol.[8]

  • Catalyst Addition: Stir the mixture and slowly add 1.0 mL of concentrated sulfuric acid. A precipitate may form.[8]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[8]

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into a beaker containing water and neutralize carefully with a saturated solution of sodium carbonate until effervescence ceases.

  • Isolation: The water-insoluble ester will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Conclusion

The synthesis of this compound can be approached from multiple starting points, primarily differentiated by the stage at which the key nitro and protected amino groups are introduced. Strategy A , starting from methyl anthranilate, offers the most direct route but hinges on the successful regioselective control of a potentially hazardous nitration reaction. Strategy B , utilizing precursors like 2-chloro-3-nitrobenzoic acid or 3-nitrophthalic acid, provides more robust control over isomer formation through more predictable SₙAr or rearrangement reactions, though it may involve more steps or hazardous reagents. The ultimate choice for the synthetic chemist will depend on a careful evaluation of starting material availability, process safety, scalability, and economic viability.

References

  • Preparation method of 2-amino-3-nitrobenzoic acid. Eureka | Patsnap. URL: https://patents.google.
  • Production of 2-amino-3-nitrobenzoic acid. Google Patents. URL: https://patents.google.
  • Synthesis routes of Methyl 2-amino-3-nitrobenzoate. Benchchem. URL: https://www.benchchem.com/product/b029004/synthesis-routes
  • 2-Amino-3-nitrobenzoic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7705781_EN.htm[1]
  • Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents. URL: https://patents.google.
  • Nitration of methyl benzoate. RSC Education. URL: https://edu.rsc.
  • Nitration of Methyl Benzoate. University of the West Indies. URL: https://chem.libretexts.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. URL: https://www.researchgate.
  • Preparation of Methyl 3-Nitrobenzoate. University of South Alabama. URL: https://www.southalabama.edu/colleges/artsandsci/chemistry/ch202/202exp11.pdf[7][8]
  • Nitration of Methyl Benzoate. Web Pages. URL: https://pages.stolaf.
  • Esterification of Substituted Benzoic Acids. BenchChem. URL: https://www.benchchem.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0391
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0372
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. URL: https://www.anasazi.

Sources

Electrophilic aromatic substitution mechanism for nitration

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Nitration

For Researchers, Scientists, and Drug Development Professionals

Aromatic nitration, a cornerstone of organic synthesis, serves as a critical transformation for introducing the versatile nitro group onto aromatic scaffolds. This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) mechanism underlying this pivotal reaction. We will dissect the intricate steps of the reaction, from the in situ generation of the potent electrophile, the nitronium ion, to its interaction with the aromatic π-system and the subsequent restoration of aromaticity. Furthermore, this document will delve into the practical aspects of conducting aromatic nitration, including a detailed experimental protocol and an analysis of the factors governing regioselectivity. The insights provided herein are intended to equip researchers, particularly those in drug development, with the foundational knowledge required to strategically employ nitration in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction: The Significance of Aromatic Nitration

Electrophilic aromatic substitution stands as a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. Among these, nitration is arguably one of the most important, providing a gateway to a vast array of functionalities. The introduction of a nitro group (–NO₂) dramatically alters the electronic properties of the aromatic ring, transforming it into a versatile synthetic intermediate.[1] Nitroarenes are precursors to essential functional groups such as amines, which are ubiquitous in pharmaceuticals, dyes, and polymers.[1] The nitro group itself is a key pharmacophore in a number of therapeutic agents.[2][3][4][5][6] Understanding the intricacies of the nitration mechanism is therefore paramount for any scientist engaged in the design and synthesis of novel organic molecules.

The Core Mechanism: A Stepwise Dissection

The nitration of an aromatic ring proceeds through a well-defined, multi-step electrophilic aromatic substitution mechanism. This process can be conceptually divided into three key stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.

Generation of the Electrophile: The Nitronium Ion

The active electrophile in most aromatic nitration reactions is the highly reactive nitronium ion (NO₂⁺).[7][8][9] This potent electrophile is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][7][10][11]

The role of sulfuric acid is to protonate the hydroxyl group of nitric acid, converting it into a good leaving group (water).[7][12] Subsequent loss of a water molecule yields the linear and highly electrophilic nitronium ion.[12]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium lies to the right, ensuring a sufficient concentration of the nitronium ion to drive the reaction forward. The sulfuric acid, while consumed in the initial step, is regenerated in the final stage of the reaction, thus acting as a catalyst.[8][13]

Diagram of Nitronium Ion Generation

Nitronium_Ion_Generation cluster_0 Generation of the Nitronium Ion (NO₂⁺) HNO3 HNO₃ protonated_HNO3 H₂NO₃⁺ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ protonated_HNO3->NO2_plus - H₂O H2O H₂O

Caption: Formation of the nitronium ion electrophile.

Nucleophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion.[1][8] This attack results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion .[1][8] This step is the rate-determining step of the reaction because it involves the temporary disruption of the stable aromatic system.[7][14]

The positive charge in the sigma complex is delocalized across the ortho and para positions relative to the point of attack, as depicted by the resonance structures below. This delocalization provides a degree of stability to this otherwise high-energy intermediate.

Diagram of Sigma Complex Formation

Sigma_Complex cluster_resonance Resonance Structures of the Sigma Complex Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex Attack by π-electrons NO2_plus NO₂⁺ NO2_plus->Sigma_Complex R1 [Resonance Structure 1] R2 [Resonance Structure 2] R1->R2 R3 [Resonance Structure 3] R2->R3

Caption: Formation of the resonance-stabilized sigma complex.

Deprotonation and Restoration of Aromaticity

The final step of the mechanism is a rapid acid-base reaction. A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom bearing the nitro group.[7][10] This deprotonation event returns the pair of electrons from the C-H bond back to the π-system, thereby restoring the highly stable aromatic ring and yielding the final nitroaromatic product.[7][10]

Experimental Protocol: Nitration of Benzene

The following protocol provides a generalized procedure for the nitration of benzene to produce nitrobenzene. Extreme caution should be exercised when handling concentrated acids, and all operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment
Reagent/EquipmentQuantity/Specification
Concentrated Nitric Acid (HNO₃)7 mL
Concentrated Sulfuric Acid (H₂SO₄)8 mL
Benzene6 mL
Round-bottom flask100 mL
Separatory funnel250 mL
Beakers250 mL
Ice bath
Stirring apparatus
Condenser
Heating mantle
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask immersed in an ice bath, carefully and slowly add 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid with continuous stirring.[15] This process is highly exothermic and the temperature should be kept low.

  • Addition of Benzene: While maintaining the low temperature and continuous stirring, add 6 mL of benzene dropwise to the nitrating mixture.[15] The rate of addition should be controlled to keep the reaction temperature below 50-60°C to minimize the formation of dinitrated byproducts.[13][16]

  • Reaction: After the addition of benzene is complete, attach a condenser to the flask and warm the mixture to 60°C for approximately 45-60 minutes with continuous stirring.[15][16]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing approximately 150 mL of cold water.[16]

  • Separation: Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate the two layers.[15]

  • Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[16]

  • Drying and Purification: Dry the nitrobenzene over anhydrous calcium chloride and then purify by distillation, collecting the fraction that boils at approximately 210-211°C.

Experimental Workflow Diagram

Workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) B Add Benzene dropwise (T < 60°C) A->B C Heat reaction mixture (60°C, 1 hour) B->C D Quench with cold water C->D E Separate layers D->E F Wash organic layer (H₂O, NaHCO₃, H₂O) E->F G Dry and Distill F->G H Pure Nitrobenzene G->H Regioselectivity cluster_activating Activating Groups (EDG) cluster_deactivating Deactivating Groups (EWG) A1 Increase Ring Electron Density A2 Stabilize Sigma Complex (Ortho/Para Attack) A1->A2 A3 Ortho, Para-Directing A2->A3 D1 Decrease Ring Electron Density D2 Destabilize Sigma Complex (Ortho/Para Attack) D1->D2 D3 Meta-Directing D2->D3

Caption: Influence of substituents on regioselectivity.

Conclusion: A Versatile Tool in Synthesis

The electrophilic aromatic substitution mechanism for nitration is a robust and well-understood process that provides chemists with a powerful tool for the synthesis of a wide range of valuable compounds. A thorough grasp of the reaction mechanism, including the generation of the nitronium ion, the formation and stability of the sigma complex, and the factors governing regioselectivity, is essential for the strategic design of synthetic routes in academic and industrial research, particularly in the realm of drug discovery and development. The ability to predictably introduce a nitro group onto an aromatic scaffold opens up a vast chemical space for the creation of novel molecules with desired biological activities.

References

  • Master Organic Chemistry. (2018, April 30).
  • OpenOChem Learn. (n.d.).
  • Chemistry Steps. (n.d.).
  • Wikipedia. (2023, November 29).
  • Scribd. (n.d.).
  • Furman University. (n.d.).
  • YouTube. (2014, February 22).
  • A-Level Chemistry. (n.d.).
  • University of Calgary. (n.d.).
  • Unacademy. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. [Link]
  • JoVE. (2025, May 22).
  • Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. [Link]
  • PubMed. (2020, May 7).
  • Chemistry LibreTexts. (2019, June 5). 18.
  • Chemistry LibreTexts. (2023, January 22).
  • Vedantu. (n.d.).
  • University of Babylon. (n.d.).
  • Tishk International University. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 18.3: Nitration of Benzene (an EAS Reaction). [Link]
  • Khan Academy. (n.d.).
  • MDPI. (2022, November 25).
  • SciELO. (2021).
  • Scribd. (n.d.). Nitration of Methylbenzene Experiment. [Link]
  • Allen. (n.d.).
  • Cardiff University. (2023, May 19).
  • ResearchGate. (2020, May 7). (PDF) Recent advances in nitroaromatics: The synthesis and development of anti-infective drugs. [Link]
  • PubMed. (2017, December 18).
  • YouTube. (2011, May 11).
  • YouTube. (2023, January 15).
  • Chemistry LibreTexts. (2019, September 3). 17.6: Substituent Effects on the EAS Reaction. [Link]
  • YouTube. (2021, February 18).
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Scribd. (n.d.).
  • Cambridge University Press. (n.d.).

Sources

A Technical Guide to Regioselectivity in the Nitration of 2-Acetamidobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of substituted aromatic compounds is a fundamental process in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This guide provides an in-depth analysis of the regioselectivity observed during the nitration of 2-acetamidobenzoate systems. It explores the intricate interplay between the activating, ortho-, para-directing acetamido group and the deactivating, meta-directing carboxylate/ester group. By examining the underlying electronic and steric principles, this document elucidates the factors that govern the position of electrophilic attack by the nitronium ion. We present a synthesis of mechanistic theory, experimental data, and a detailed laboratory protocol to offer a comprehensive resource for professionals engaged in synthetic organic chemistry.

Introduction: The Synthetic Importance of Nitrated Anthranilate Derivatives

Nitrated derivatives of 2-acetamidobenzoic acid (N-acetylanthranilic acid) and its esters are valuable precursors in the synthesis of a wide range of complex organic molecules.[1][2] These compounds serve as building blocks for pharmaceuticals, including anti-inflammatory agents, and are pivotal in the synthesis of heterocyclic systems like acridones, which exhibit significant biological activities.[3][4]

The strategic introduction of a nitro group onto the anthranilate framework is a critical transformation. The nitro group can be readily reduced to an amine, which can then be further functionalized, or it can act as a powerful electron-withdrawing group, modifying the chemical properties of the molecule. Consequently, controlling the position of nitration—the regioselectivity—is of paramount importance for the successful synthesis of the desired target molecule. This guide addresses the specific challenge of predicting and controlling this regioselectivity in a disubstituted system with competing electronic demands.

Fundamental Principles: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is dictated by the electronic properties of the incumbent substituent(s).[5] These groups influence the reaction rate and determine the position of the incoming electrophile by stabilizing or destabilizing the cationic intermediate, known as the arenium ion or sigma complex.[6][7]

The Acetamido Group: An Activating, Ortho-, Para-Director

The acetamido group (-NHCOCH₃) is classified as an activating group.[8][9] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+R or +M effect).[10][11] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.

The resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as this allows for a resonance structure where the positive charge of the arenium ion is delocalized onto the nitrogen atom.[8][9]

However, the activating strength of the acetamido group is attenuated compared to a simple amino (-NH₂) group.[8][9] This is due to a competing resonance effect with the adjacent carbonyl group and the inductive electron-withdrawing effect (-I) of the electronegative oxygen and nitrogen atoms.[9][11] Despite this, the resonance donation to the ring is dominant, establishing the acetamido group as a powerful ortho-, para-director.[10][11] Steric hindrance from the bulky acetamido group can often lead to a preference for substitution at the less hindered para position.[12]

The Carboxylate/Ester Group: A Deactivating, Meta-Director

The carboxylate (-COOH) or ester (-COOR) group is a moderately deactivating, meta-directing group.[6] It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-R or -M).[5][13] This withdrawal of electron density reduces the ring's nucleophilicity, making it less reactive towards electrophiles.[13]

When considering the stability of the arenium ion intermediate, attack at the ortho and para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing carbonyl group. This is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable configuration, making the meta pathway the least energetic and, therefore, the favored one.[13]

Regioselectivity in 2-Acetamidobenzoates: A Case of Competing Directives

In 2-acetamidobenzoate, the benzene ring is substituted with two groups that exert opposing directing effects. The powerful ortho-, para-directing acetamido group is positioned at C-2, while the meta-directing ester group is at C-1.

  • The acetamido group at C-2 directs incoming electrophiles to C-4 (para) and C-6 (ortho).

  • The ester group at C-1 directs incoming electrophiles to C-3 and C-5 (both meta).

The position of nitration is therefore a contest between these directing influences. Generally, a strongly activating ortho-, para-director will dominate over a deactivating meta-director.

Caption: Competing directing effects in the nitration of 2-acetamidobenzoates.

Experimental evidence confirms that the activating acetamido group is the dominant director. The nitration of 2-acetamidobenzoic acid and its esters predominantly yields the 4-nitro and 5-nitro isomers.

  • Formation of the 4-nitro isomer: This is the result of substitution para to the strongly activating acetamido group. This position is electronically favored and sterically accessible.

  • Formation of the 5-nitro isomer: This is the result of substitution meta to the deactivating ester group. While electronically less favored than the 4-position due to the acetamido director, it is a viable alternative.

  • Formation of the 6-nitro isomer: Substitution ortho to the acetamido group is generally disfavored due to significant steric hindrance from the adjacent ester group at C-1.

The ratio of 4-nitro to 5-nitro products can be influenced by reaction conditions, such as the nitrating agent, temperature, and solvent polarity.

Experimental Protocol: Nitration of Methyl 2-Acetamidobenzoate

This protocol provides a representative method for the nitration of a 2-acetamidobenzoate ester. The procedure is adapted from standard laboratory methods for the nitration of deactivated aromatic systems.[14][15][16][17][18]

Safety Precaution: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[16][18] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialQuantity
Methyl 2-acetamidobenzoate2.0 g
Concentrated Sulfuric Acid (H₂SO₄)8 mL
Concentrated Nitric Acid (HNO₃)3 mL
Crushed Ice~40 g
MethanolAs needed for recrystallization
50 mL Erlenmeyer Flask1
150 mL Beaker1
Pasteur PipettesSeveral
Magnetic Stirrer and Stir Bar1
Ice Bath1
Hirsch or Büchner Funnel1
Vacuum Filtration Apparatus1
Step-by-Step Procedure
  • Preparation of the Substrate Solution: In a 50 mL Erlenmeyer flask, combine 2.0 g of methyl 2-acetamidobenzoate with 4 mL of concentrated sulfuric acid. Swirl the flask gently until the solid is fully dissolved. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.[18]

  • Preparation of the Nitrating Mixture: In a separate, dry test tube, carefully combine 4 mL of concentrated sulfuric acid and 3 mL of concentrated nitric acid. Cool this mixture thoroughly in the ice bath. Caution: This mixing process is exothermic.

  • Nitration Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of methyl 2-acetamidobenzoate over a period of 15-20 minutes.[18] It is critical to maintain the reaction temperature below 10 °C to minimize side reactions and the formation of dinitrated products.[19]

  • Reaction Completion: After the addition is complete, allow the flask to stir in the ice bath for an additional 15 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 20 minutes to ensure the reaction goes to completion.[14]

  • Product Isolation: Carefully and slowly pour the reaction mixture onto approximately 40 g of crushed ice in a 150 mL beaker.[15] The solid product should precipitate.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the crystals on the filter paper with two portions of ice-cold water (20 mL each) to remove residual acid, followed by a wash with a small amount of ice-cold methanol to remove some impurities.[15][17]

  • Purification: The crude product is a mixture of isomers. Recrystallize the solid from hot methanol to purify the major isomer.[15][18]

  • Characterization: Dry the purified crystals and determine their mass, yield, and melting point. The product identity and the ratio of isomers in the crude product can be determined using ¹H NMR spectroscopy.[20]

Caption: Experimental workflow for the nitration of methyl 2-acetamidobenzoate.

Conclusion

The nitration of 2-acetamidobenzoates is a classic example of regioselectivity dictated by competing substituent effects. The outcome is primarily governed by the powerful activating and ortho-, para-directing nature of the acetamido group, which overrides the deactivating, meta-directing influence of the ester functionality. This leads to the preferential formation of the 4-nitro isomer, with the 5-nitro isomer as a common secondary product. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and minimizing unwanted side products. A thorough understanding of these electronic and steric principles allows researchers to predict and manipulate the outcomes of electrophilic aromatic substitution reactions, a skill that is fundamental to the practice of modern organic synthesis.

References

  • Brainly. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in....
  • Brainly. (2023, August 1). a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in....
  • Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors.
  • California State University, Sacramento. (n.d.). NITRATION OF METHYL BENZOATE.
  • ChemTalk. (n.d.). Directing Effects.
  • Study.com. (n.d.). The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution....
  • University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • ResearchGate. (2007). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • ResearchGate. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • ResearchGate. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Wikipedia. (n.d.). N-Acetylanthranilic acid.
  • PubMed. (2002). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • PubMed. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives.
  • ACS Publications. (2012). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines.
  • PubChem. (n.d.). N-acetylanthranilic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-acetamido-3-nitrobenzoate (CAS No. 95067-27-9)[1][2]. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide presents a robust, predicted dataset based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, it outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The guide is structured to provide not just data, but also the underlying scientific reasoning for the experimental choices and data interpretation, reflecting the expertise of a senior application scientist.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol [1][3]. Its structure, featuring an acetamido group, a nitro group, and a methyl ester on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents[3]. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.

This guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. It will also offer standardized protocols for acquiring this data, ensuring a self-validating system for researchers.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present and by analogy to structurally related molecules.

¹H NMR Spectroscopy

In a typical deuterated solvent like chloroform (CDCl₃), the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetamido methyl protons, and the N-H proton of the amide. The electron-withdrawing nature of the nitro and ester groups, and the electron-donating nature of the acetamido group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 8.2Doublet1HAromatic H
~ 8.0 - 7.8Doublet1HAromatic H
~ 7.4 - 7.2Triplet1HAromatic H
~ 3.9Singlet3HO-CH₃ (Ester)
~ 2.2Singlet3HC(=O)-CH₃ (Amide)
~ 9.0 - 8.5 (broad)Singlet1HN-H (Amide)

The predicted chemical shifts for the aromatic protons are based on data from similar substituted nitrobenzoates[4][5][6]. The exact positions will depend on the interplay of the electronic effects of the substituents. The broadness of the N-H peak is due to quadrupole broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C=O (Amide)
~ 165C=O (Ester)
~ 148Aromatic C-NO₂
~ 135Aromatic C-NH
~ 133Aromatic C-H
~ 130Aromatic C-COOCH₃
~ 128Aromatic C-H
~ 125Aromatic C-H
~ 53O-CH₃ (Ester)
~ 25C(=O)-CH₃ (Amide)

The predicted chemical shifts are based on known values for substituted benzenes and related nitrobenzoate compounds[4][7][8]. The carbons attached to electronegative atoms (O, N) will appear at lower fields (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in this compound. The characteristic vibrational frequencies will confirm the presence of the amide, nitro, and ester groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~ 3300MediumN-HStretch
~ 3100-3000WeakAromatic C-HStretch
~ 2950WeakAliphatic C-HStretch
~ 1730StrongC=O (Ester)Stretch
~ 1680StrongC=O (Amide I)Stretch
~ 1600, 1475Medium-WeakAromatic C=CStretch
~ 1550, 1350StrongN-O (Nitro)Asymmetric & Symmetric Stretch
~ 1530MediumN-H (Amide II)Bend
~ 1250StrongC-O (Ester)Stretch

These predictions are based on established IR correlation tables and data for similar compounds like methyl m-nitrobenzoate[9][10]. The two strong C=O stretching bands and the strong N-O stretching bands are key diagnostic peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238, corresponding to the molecular weight of the compound[1].

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester: m/z = 207.

    • Loss of the methyl ester group (-COOCH₃): m/z = 179.

    • Loss of the nitro group (-NO₂): m/z = 192.

    • Loss of the acetyl group (-COCH₃): m/z = 195.

The fragmentation pattern will be influenced by the relative stability of the resulting ions.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H spectrum (e.g., 16 scans) F->G H Acquire ¹³C spectrum (e.g., 1024 scans) G->H I Apply Fourier Transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to TMS (0 ppm) J->K L Integrate ¹H signals and pick peaks K->L IR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Record a background spectrum of the empty ATR accessory A->B C Place a small amount of the solid sample onto the ATR crystal B->C D Apply pressure to ensure good contact between the sample and the crystal C->D E Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F Clean the ATR crystal after analysis E->F

Caption: Protocol for ATR-IR Spectroscopy.

Mass Spectrometry Protocol

This protocol outlines the general steps for obtaining an EI mass spectrum.

MS_Workflow A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) B Introduce the sample into the mass spectrometer (e.g., via direct insertion probe or GC inlet) A->B C Ionize the sample using Electron Ionization (EI) at 70 eV B->C D Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer C->D E Detect the ions and generate the mass spectrum D->E

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Structural Elucidation

The synergistic use of NMR, IR, and MS is essential for the unambiguous structural confirmation of this compound.

  • MS Confirmation: The mass spectrum will first confirm the molecular weight of the compound with the molecular ion peak at m/z 238. The isotopic pattern can further confirm the elemental composition (C₁₀H₁₀N₂O₅).

  • IR Functional Group Identification: The IR spectrum will confirm the presence of the key functional groups. The strong absorptions around 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and the pair of bands at ~1550 and 1350 cm⁻¹ (nitro N-O) are definitive markers for the molecule's core structure.[9][10] The N-H stretch around 3300 cm⁻¹ confirms the secondary amide.

  • NMR Structural Framework:

    • The ¹H NMR spectrum will show the number of different types of protons and their neighboring environments. The integration values (1H, 1H, 1H for aromatic; 3H for O-CH₃; 3H for CO-CH₃; 1H for N-H) will match the proposed structure. The splitting patterns (doublets and a triplet) of the aromatic protons will confirm their relative positions on the benzene ring.

    • The ¹³C NMR spectrum will show ten distinct carbon signals, accounting for all carbons in the molecule. The chemical shifts will be consistent with the expected electronic environments, with the carbonyl carbons appearing at the lowest field.

By combining the information from these three techniques, a complete and confident structural assignment of this compound can be achieved.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. The predicted NMR, IR, and MS data presented in this guide provide a clear spectral signature for this compound. The ¹H NMR spectrum is expected to show three distinct aromatic signals, along with singlets for the methyl ester and acetamido methyl groups. The IR spectrum will be dominated by strong absorptions from the ester and amide carbonyl groups and the nitro group. The mass spectrum should show a clear molecular ion peak at m/z 238. By following the detailed experimental protocols and using the interpretative guidance provided, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Brainly. (2023, October 12).
  • Chemsrc.
  • Matrix Fine Chemicals.
  • MySkinRecipes.
  • National Center for Biotechnology Information. Methyl 3-nitrobenzoate. PubChem Compound Summary for CID 69260. [Link]
  • NIST. Benzoic acid, 3-nitro-, methyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
  • Royal Society of Chemistry. (2015). Supplementary Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
  • Royal Society of Chemistry.
  • Sciencing. (2022, March 24).

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of Methyl 2-acetamido-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a key organic compound relevant to researchers, scientists, and professionals in drug development. The accurate determination of molecular weight is a foundational step in chemical synthesis and analysis, ensuring compound identity, purity, and stoichiometric integrity for subsequent applications. This document delineates the theoretical calculation of its molecular weight from the elemental composition and details the principal analytical methodologies for its experimental verification. We present detailed, field-proven protocols for Mass Spectrometry (MS) and Elemental Analysis, explaining the causality behind experimental choices to ensure self-validating and trustworthy results. This guide serves as an authoritative resource, grounding its claims in established scientific principles and providing practical workflows for laboratory implementation.

This compound is an aromatic compound containing ester, amide, and nitro functional groups. Its unique structure makes it a valuable intermediate in organic synthesis.

Chemical Structure:

A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 95067-27-9[1][2]
Molecular Formula C₁₀H₁₀N₂O₅[1][3]
Average Molecular Weight 238.199 g/mol [1]
Exact Mass 238.05900 Da[3]
Melting Point 121-122 °C[3]
Density 1.382 g/cm³[3]
Appearance White to Brown powder/crystalN/A

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula (C₁₀H₁₀N₂O₅) and the standard atomic weights of each element.

  • Carbon (C): 10 atoms × 12.011 u = 120.110 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 5 atoms × 15.999 u = 79.995 u

Total Average Molecular Weight = 120.110 + 10.080 + 28.014 + 79.995 = 238.199 g/mol [1].

This value represents the weighted average of the isotopic masses of the elements. For high-precision applications like mass spectrometry, the monoisotopic mass (or exact mass) is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This calculation yields an exact mass of 238.05900 Da .[3]

Experimental Verification of Molecular Weight

While theoretical calculation provides an expected value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. The following sections detail the authoritative methods for this purpose.

Primary Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

Expertise & Rationale: ESI-MS is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. It minimizes fragmentation, allowing for the clear detection of the molecular ion, which is essential for unambiguous molecular weight determination. The choice of a high-resolution mass spectrometer (such as an Orbitrap or TOF) provides high mass accuracy, enabling confirmation of the elemental formula.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid facilitates protonation, which is crucial for forming the desired [M+H]⁺ ion.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a certified calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) across the desired mass range (e.g., m/z 100-1000). This step is critical for ensuring high mass accuracy.

  • Analysis Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Sheath Gas (N₂) Flow Rate: 30-40 arbitrary units

    • Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units

    • Capillary Temperature: 275 – 325 °C

    • Scan Range: m/z 100 – 500

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged mass spectrum.

Expected Results: The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺.

  • Theoretical [M+H]⁺ m/z: 238.05900 (M) + 1.00728 (H⁺) = 239.06628

The high-resolution mass spectrometer should detect a peak at this m/z value within a narrow mass tolerance (typically < 5 ppm). The presence of a sodium adduct, [M+Na]⁺ at m/z 261.04817, is also common and further confirms the molecular weight.

Workflow Diagram: ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh 1 mg of Compound B Dissolve in Solvent (ACN/H2O) A->B C Dilute to 1-10 µg/mL B->C E Direct Infusion into ESI Source C->E D Instrument Calibration D->E F Data Acquisition (Positive Ion Mode) E->F G Identify [M+H]⁺ Peak at m/z 239.066 F->G H Confirm Mass Accuracy (< 5 ppm) G->H I Final MW Confirmation H->I

Caption: ESI-MS workflow for molecular weight verification.

Confirmatory Technique: Elemental Analysis

Trustworthiness & Rationale: Elemental analysis by combustion provides an independent and orthogonal method to verify the elemental composition of the compound. This classical technique measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong, trustworthy evidence for the compound's identity and purity.

Protocol: Combustion Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under a high vacuum for several hours to remove residual solvents, which can significantly alter C and H percentages.

    • Accurately weigh 2-3 mg of the purified sample into a tin capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide).

  • Analysis:

    • The sample is combusted at high temperatures (≥950 °C) in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Data Interpretation: The instrument software calculates the percentage of C, H, and N in the sample. These experimental values are compared against the theoretical percentages.

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C) (120.110 / 238.199) * 100 = 50.43%50.03% – 50.83%
Hydrogen (H) (10.080 / 238.199) * 100 = 4.23%3.83% – 4.63%
Nitrogen (N) (28.014 / 238.199) * 100 = 11.76%11.36% – 12.16%

Integrated Data Validation Strategy

  • High-Resolution MS provides the exact mass, which confirms the molecular formula (C₁₀H₁₀N₂O₅).

  • Elemental Analysis confirms the relative abundance of the key elements (C, H, N) in the bulk sample, validating its elemental composition and purity.

This two-pronged approach ensures the highest level of scientific integrity.

Logical Diagram: Data Validation Workflow

Validation_Workflow Start Synthesized Compound HRMS High-Resolution Mass Spectrometry Start->HRMS EA Elemental Analysis Start->EA Result_HRMS Result: Exact Mass = 238.0590 Da HRMS->Result_HRMS Result_EA Result: %C,H,N match theory (±0.4%) EA->Result_EA Confirm_Formula Confirms Molecular Formula C₁₀H₁₀N₂O₅ Result_HRMS->Confirm_Formula Confirm_Purity Confirms Elemental Composition & Bulk Purity Result_EA->Confirm_Purity Conclusion Identity & MW Verified Confirm_Formula->Conclusion Confirm_Purity->Conclusion

Caption: Integrated workflow for compound identity validation.

Conclusion

The molecular weight of this compound has been definitively established as 238.199 g/mol (average mass) and 238.05900 Da (exact mass) based on its molecular formula, C₁₀H₁₀N₂O₅. This guide has detailed the authoritative experimental protocols, including high-resolution mass spectrometry and elemental analysis, required to verify this fundamental property. For researchers in drug discovery and chemical development, the rigorous application of these orthogonal techniques is non-negotiable, providing the foundational confidence needed for all subsequent research, development, and quality control activities.

References

  • This compound | CAS#:95067-27-9, Chemsrc. URL: [Link]
  • This compound Physical & Chemical Properties, Chemsrc. URL: [Link]

Sources

Safety and handling of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-acetamido-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its handling requires a comprehensive understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed technical overview of the safety and handling protocols for this compound, grounded in authoritative safety data and established laboratory practices. It covers hazard identification, risk mitigation strategies, emergency procedures, and proper disposal, offering a self-validating system for safe laboratory operations.

Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and potential incompatibilities.

PropertyValueSource
Molecular Formula C9H9NO4[1]
Molecular Weight 195.17 g/mol [1]
Appearance Light yellow solid[1]
Melting Point 62 - 65 °C (143.6 - 149 °F)[1]
Boiling Point No information available[1]
Solubility No information available[1]
Stability Stable under normal conditions[1]

The solid nature of this compound at room temperature indicates that dust generation is a potential route of exposure that must be managed.[2] Its stability under normal conditions suggests that it does not pose a risk of spontaneous hazardous polymerization.[1]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute toxicity, Oral (Category 4).[2] The primary hazard statement is H302: Harmful if swallowed.[2]

Routes of Exposure and Symptoms:

  • Ingestion: Harmful if swallowed.[2] May cause discomfort, and medical attention should be sought.[2]

  • Inhalation: May cause irritation to the lungs and respiratory system.[2]

  • Skin Contact: May result in inflammation, characterized by itching, scaling, reddening, or blistering.[2]

  • Eye Contact: Can cause redness, pain, or severe eye damage.[2]

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the duration of exposure.

Engineering Controls and Personal Protection

A hierarchy of controls should be implemented to minimize exposure.

Engineering Controls

The primary method for controlling exposure should be through engineering solutions.

  • Ventilation: Use only with adequate ventilation.[2] A chemical fume hood is recommended for all procedures that may generate dust or aerosols.

  • Containment: For larger scale operations, consider the use of glove boxes or other enclosed systems.

  • Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2]

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to eliminate exposure, appropriate PPE must be worn.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemically resistant gloves should be inspected before each use.

  • Respiratory Protection: If dust is generated and engineering controls are inadequate, a NIOSH-approved respirator with a particle filter is recommended.[1]

Caption: Hierarchy of controls for managing chemical exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for safety.

Handling
  • Avoid contact with skin, eyes, and personal clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing fumes or dust.[2]

  • Minimize dust generation and accumulation.[2]

  • Keep away from sources of ignition.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Open and handle the container with care.[2]

Storage
  • Store in a tightly-closed container when not in use.[2]

  • Store in a cool, dry, well-ventilated area.[2]

  • Keep away from incompatible substances, such as strong oxidizing agents.[2]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is crucial.

First-Aid Measures
  • General Advice: Immediately remove any contaminated clothing. Consult a physician and show them the Safety Data Sheet.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[2]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting without medical advice.[2]

Accidental Release Measures
  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[2]

  • Methods for Containment and Cleaning Up: Prevent further leak or spill if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[2]

Sources

Navigating the Solubility Landscape of Methyl 2-Acetamido-3-Nitrobenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its journey from a laboratory reagent to a component of a final drug product is critically dependent on its solubility characteristics in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. By elucidating the interplay between molecular structure and solvent properties, this guide offers field-proven insights to streamline process development, optimize reaction conditions, and ensure robust formulation strategies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a cornerstone of successful drug development.[1] It dictates the efficiency of synthesis, the feasibility of purification methods like recrystallization, and ultimately, the bioavailability of the final drug product. A comprehensive understanding of solubility in a range of organic solvents is therefore not merely an academic exercise but a critical parameter that influences process scalability, cost-effectiveness, and the overall timeline of a drug development program.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust methodology for its characterization.

Predicting Solubility: A Molecular-Level Perspective

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₅[2]
Molecular Weight238.20 g/mol [2]
Melting Point121-122 °C[2]
LogP1.936[2]
Polar Surface Area (PSA)101.22 Ų[2]
Interpreting the Physicochemical Data for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that a solute will have higher solubility in a solvent with similar polarity and hydrogen bonding capabilities.

  • Polarity: The presence of a nitro group (-NO₂), an acetamido group (-NHCOCH₃), and a methyl ester (-COOCH₃) imparts a significant degree of polarity to the this compound molecule. The calculated LogP of 1.936 indicates a moderate lipophilicity. This suggests that the compound will likely exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. It is expected to have limited solubility in nonpolar solvents.

  • Hydrogen Bonding: The acetamido group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group and the ester carbonyl group also act as hydrogen bond acceptors. This capability for hydrogen bonding suggests that solvents that can participate in hydrogen bonding, such as alcohols, will be effective at solvating the molecule.

Based on this analysis, a logical starting point for solvent screening would include:

  • High Solubility Expected: Polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

  • Moderate to High Solubility Expected: Polar protic solvents like methanol and ethanol.

  • Low Solubility Expected: Nonpolar solvents like toluene and hexane.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, experimental determination of solubility is paramount. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique for generating accurate thermodynamic solubility data.[5]

Isothermal Equilibrium (Shake-Flask) Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output A Equilibrate Solvent to Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Withdraw & Filter Supernatant D->E F Dilute Saturated Solution E->F G Quantify by HPLC F->G H Solubility Data (mg/mL or mol/L) G->H

Isothermal Equilibrium Solubility Determination Workflow

Practical Implications for the Researcher

The solubility data obtained through the described experimental protocol has direct and significant implications for various stages of drug development.

Solvent Selection for Synthesis and Purification
  • Synthesis: A solvent in which the reactants are soluble but the product, this compound, has lower solubility at cooler temperatures would be ideal for facilitating product isolation through precipitation.

  • Recrystallization: An effective recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the purification of the compound from impurities. Qualitative information on related compounds suggests that ethanol or a mixture of ethanol and water could be a good starting point for developing a recrystallization protocol.

Logical Framework for Solvent Selection

The following diagram provides a logical framework for selecting appropriate solvents based on the predicted solubility behavior of this compound.

G cluster_solute This compound Properties cluster_solvents Solvent Categories cluster_polar_protic Polar Protic cluster_polar_aprotic Polar Aprotic cluster_nonpolar Nonpolar cluster_solubility Predicted Solubility Solute Polar H-Bonding Capable PP Methanol Ethanol Solute->PP Good Interaction PA Acetone Ethyl Acetate DCM Solute->PA Strong Interaction NP Toluene Hexane Solute->NP Poor Interaction Mod Moderate PP->Mod High High PA->High Low Low NP->Low

Solvent Selection Logic Based on Polarity and H-Bonding

Conclusion

While a definitive, pre-existing quantitative dataset for the solubility of this compound in organic solvents remains elusive in the public domain, this guide has provided a comprehensive framework for both predicting and experimentally determining this critical parameter. By understanding the molecular characteristics of the solute and applying a robust experimental protocol, researchers can generate the necessary data to make informed decisions throughout the drug development process. The methodologies and insights presented herein are intended to empower scientists to navigate the solubility landscape of this important pharmaceutical intermediate with confidence and scientific rigor.

References

  • Chemsrc. (n.d.). This compound | CAS#:95067-27-9.
  • Delgado, J. M. P. Q., & Vázquez da Silva, M. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Aldeghi, M., Bodkin, M. J., & Lorenz, S. (2024). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

Sources

Discovery and history of nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Nitrobenzoate Derivatives

Abstract

Nitrobenzoate derivatives represent a cornerstone class of aromatic compounds, pivotal to advancements across the chemical, pharmaceutical, and material sciences. Characterized by a benzene ring functionalized with both a nitro group and a carboxylate moiety, these molecules serve as versatile intermediates and foundational scaffolds. This guide traces the trajectory of nitrobenzoate derivatives from their conceptual origins in 19th-century nitration chemistry to the sophisticated synthetic protocols and diverse applications of the modern era. We will dissect the fundamental reaction mechanisms, explore the evolution of synthetic methodologies from harsh classical approaches to milder, selective techniques, and detail their critical role in the development of therapeutics, dyes, and other high-value materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science and history behind this vital class of chemical entities.

Historical Foundations: The Advent of Nitroaromatic Chemistry

The story of nitrobenzoate derivatives does not begin in isolation but is deeply rooted in the broader discovery of nitroaromatics. The seminal moment arrived in 1834 when German chemist Eilhard Mitscherlich successfully synthesized nitrobenzene by treating benzene with fuming nitric acid.[1][2][3] This breakthrough laid the experimental groundwork for the field of aromatic nitration.

The burgeoning synthetic dye industry of the mid-19th century provided a powerful economic impetus for further exploration. Nitroaromatics were quickly identified as crucial precursors to anilines, the building blocks for a new world of vibrant pigments.[4][5] The synthesis of nitrobenzoic acids was a logical and subsequent extension of this work. Chemists began applying the established principles of electrophilic aromatic substitution to benzoic acid, a readily available aromatic carboxylic acid. This endeavor, however, presented a new layer of complexity due to the influence of the existing carboxyl group on the reactivity and regioselectivity of the nitration reaction.

The Cornerstone Reaction: Electrophilic Nitration of Benzoic Acid

The classical and most direct route to nitrobenzoate derivatives is the electrophilic aromatic substitution (EAS) of benzoic acid using a mixture of concentrated nitric and sulfuric acids, commonly known as "mixed acid".[4][6] Understanding this core reaction is essential to appreciating the chemistry of these compounds.

Mechanism and the Role of the Directing Group

The reaction proceeds via a well-established multi-step mechanism. The carboxylic acid group (-COOH) plays a critical role, profoundly influencing the reaction's outcome.

  • Generation of the Electrophile: Sulfuric acid, the stronger of the two acids, protonates nitric acid. This protonated intermediate readily loses a water molecule to form the highly reactive electrophile: the nitronium ion (NO₂⁺) .[6][7][8][9]

  • Electrophilic Attack: The π-electron system of the benzoic acid ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

  • Directing Effects: The -COOH group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[6][10][11] Through both inductive and resonance effects, it withdraws electron density primarily from the ortho and para positions. Consequently, the meta position becomes the least deactivated and thus the most favorable site for electrophilic attack.[6][11]

  • Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[10]

EAS_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Attack and Rearomatization HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O BenzoicAcid Benzoic Acid H2O H₂O SigmaComplex Sigma Complex (meta-attack) BenzoicAcid->SigmaComplex + NO₂⁺ Product 3-Nitrobenzoic Acid SigmaComplex->Product - H⁺

Caption: Mechanism for the meta-nitration of benzoic acid.

Regioselectivity and Isomer Distribution

The powerful meta-directing effect of the carboxylic acid group results in 3-nitrobenzoic acid being the major product. However, the reaction is not perfectly selective, and small amounts of the ortho and para isomers are also formed.

IsomerTypical Yield
3-Nitrobenzoic acid (meta)~75-80%
2-Nitrobenzoic acid (ortho)~20%[12]
4-Nitrobenzoic acid (para)~1.5-2%[12]

This distribution underscores the importance of purification steps in isolating the desired meta-isomer, which is often the most commercially and synthetically valuable.[13]

Experimental Protocols: From Classical to Contemporary

The practical synthesis of nitrobenzoates has evolved from a reliance on the traditional mixed-acid method to the development of safer, milder, and more environmentally benign protocols.

Protocol: Classical Synthesis of 3-Nitrobenzoic Acid

This protocol is a self-validating system; successful execution, confirmed by melting point analysis and spectroscopy, validates the underlying mechanistic principles.

Objective: To synthesize 3-nitrobenzoic acid via electrophilic aromatic substitution of benzoic acid.

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice and Water

  • 500 mL Beaker

  • 250 mL Erlenmeyer Flask

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Buchner Funnel and Filtration Flask

Procedure:

  • Acid Dissolution: Carefully add 15 g of benzoic acid to 35 mL of concentrated H₂SO₄ in a 250 mL flask with magnetic stirring. Some warming may occur. Stir until a uniform suspension is achieved.

  • Temperature Control (Critical Step): Cool the flask in an ice bath until the internal temperature is between 0-5 °C. Causality: This is a highly exothermic reaction. Maintaining a low temperature is paramount to prevent runaway reactions and minimize the formation of dinitrated byproducts.[6]

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 15 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄. Cool this mixture in the ice bath.

  • Slow Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred benzoic acid suspension over 30-45 minutes. Ensure the reaction temperature does not exceed 10 °C. Causality: Slow, controlled addition allows for effective heat dissipation, maintaining control over the reaction rate and selectivity.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete conversion.

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture over a slurry of ~250 g of crushed ice in a 500 mL beaker with vigorous stirring. Causality: This quenches the reaction and precipitates the solid nitrobenzoic acid product, which has low solubility in cold aqueous acid.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acids. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[14]

Evolution Toward Milder Nitration Methods

The significant drawbacks of the mixed-acid method—namely its corrosivity, hazardous nature, and generation of substantial acidic waste—have spurred the development of alternative nitrating systems.[15]

Nitrating SystemCore Principle & AdvantagesLimitations
Nitronium Salts (e.g., NO₂BF₄) Pre-formed, highly reactive nitronium ion source. Usable in organic solvents.Moisture-sensitive, higher cost.
Nitric Acid / Acetic Anhydride Generates acetyl nitrate in situ. Milder than mixed acid, suitable for more sensitive substrates.Can cause unwanted acetylation.
Dinitrogen Pentoxide (N₂O₅) A powerful, acid-free nitrating agent.[16]Thermally unstable and potentially explosive.
Zeolite Catalysts Heterogeneous, solid-acid catalysts that can be recycled, offering a "green chemistry" approach.[17]Can have lower reactivity with deactivated rings like benzoic acid.
Metal Nitrates / Lewis Acids Various combinations (e.g., Fe(NO₃)₃) that can offer improved regioselectivity under milder conditions.Stoichiometric metal waste can be a concern.

Applications: The Versatility of Nitrobenzoate Derivatives

The true value of nitrobenzoate derivatives lies in their utility as versatile chemical intermediates, particularly in the pharmaceutical industry.

Gateway to Pharmaceuticals

The nitro group is a synthetic linchpin. Its facile reduction to an amino group (-NH₂) provides access to the corresponding aminobenzoates, a critical class of building blocks for active pharmaceutical ingredients (APIs).[4][15]

  • Local Anesthetics: 4-Nitrobenzoic acid is a key precursor to 4-aminobenzoic acid, which is then esterified to produce anesthetics like Procaine (Novocain) and Benzocaine.[18]

  • Anticancer Agents: Derivatives like Methyl 2-methyl-3-nitrobenzoate serve as crucial intermediates in the synthesis of modern anticancer drugs, including Lenalidomide, used to treat multiple myeloma.[19]

  • Antimycobacterial Agents: Recent studies have shown that 3,5-dinitrobenzoate esters possess significant activity against M. tuberculosis, highlighting their potential as a scaffold for new anti-tuberculosis drugs.[20]

Pharma_Pathway NB 4-Nitrobenzoic Acid Reduction Reduction (e.g., H₂, Pd/C) NB->Reduction PABA 4-Aminobenzoic Acid (PABA) Reduction->PABA Esterification Esterification PABA->Esterification API API (e.g., Benzocaine) Esterification->API

Caption: Synthetic pathway from a nitrobenzoate to an API.

Dyes, Agrochemicals, and Beyond

Beyond medicine, nitrobenzoates are integral to other sectors. Their derivatives are used in the synthesis of dyes and pigments.[12][21] In agriculture, certain nitroaromatic compounds have been developed as pesticides and herbicides, although concerns about toxicity and environmental persistence have led to stricter regulation.[5][22]

Conclusion

From Mitscherlich's foundational experiments to their current role as indispensable precursors in complex drug synthesis, the history of nitrobenzoate derivatives is a microcosm of the evolution of organic chemistry. The journey from brute-force nitration to elegant, catalyzed, and selective methodologies reflects a maturing understanding of reaction mechanisms and an increasing demand for sustainable chemical practices. The dual functionality of the nitro and carboxyl groups ensures that these compounds will remain a focus of academic and industrial research, continuing to serve as versatile building blocks for the innovations of tomorrow.

References

  • Nitration Of Benzoic Acid. (n.d.). Profnit.
  • 3-Nitrobenzoic acid. (n.d.). In Wikipedia.
  • Nitrobenzene. (2026, January 2). Britannica.
  • Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? (n.d.). Homework.Study.com.
  • Eilhard Mitscherlich. (2018, May 23). Encyclopedia.com.
  • Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for the nitration of aromatic rings.Tetrahedron Letters, 42(38), 6767-6769.
  • Eilhard Mitscherlich. (n.d.). Oxford Reference.
  • Hajipour, A. R., & Ruoho, A. E. (2009). A fast and mild method for nitration of aromatic rings.ResearchGate.
  • Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.ACS Catalysis, 12(17), 10846–10857.
  • The Nitro Group: How to Make Your Own Nitrobenzoic Acid. (2022, August 28). YouTube.
  • Smith, K., et al. (1999). A Novel Method for the Nitration of Simple Aromatic Compounds.The Journal of Organic Chemistry, 64(8), 2952-2956.
  • Process for recovering 3-nitrobenzoic acid. (1981). Google Patents.
  • Eilhardt Mitscherlich. (n.d.). Britannica.
  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Nitration of benzoic acid. (2021, February 18). YouTube.
  • Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU Chemistry.
  • Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ASM Journals.
  • Nitrobenzoic acid. (n.d.). In Wikipedia.
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. (2024, February). ResearchGate.
  • nitration of aromatic compounds. (2019, January 3). YouTube.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). MDPI.
  • benzene. (n.d.). Molecule of the Month.
  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023, April 8). PMC - NIH.
  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of methyl m-nitrobenzoate. (1985). Google Patents.
  • Nitration. (n.d.). In Wikipedia.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 11). ResearchGate.
  • What are the major products of nitration of benzoic acid? (2017, December 7). Quora.
  • What is the synthesis of methyl 3-nitrobenzoate? (2016, July 4). Quora.
  • Nitrobenzene Market: Applications & Current Trends. (2023, May 8). Merchant Research & Consulting, Ltd.
  • New process for synthetising m-nitrobenzoic. (n.d.). Google Patents.
  • Process for the production of nitro derivatives of aromatic compounds. (1977). Google Patents.
  • Nitration of benzoic acid: Determination of isomer distribution by the isotope dilution technique. (1967). Journal of Chemical Education.

Sources

Methodological & Application

Application Notes & Protocols: Methyl 2-acetamido-3-nitrobenzoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the use of Methyl 2-acetamido-3-nitrobenzoate as a pivotal intermediate in organic synthesis. The strategic placement of the acetamido, nitro, and methyl ester functionalities on the aromatic ring makes this compound a highly valuable precursor for the construction of complex heterocyclic systems, particularly those of pharmaceutical interest. We present detailed, field-proven protocols for its preparation and its subsequent transformation into benzotriazole derivatives, a scaffold of significant importance in drug discovery. The causality behind experimental choices, safety protocols, and expected analytical data are thoroughly discussed to ensure reproducibility and safe handling for researchers and drug development professionals.

Compound Overview and Physicochemical Properties

This compound (CAS No. 95067-27-9) is a substituted aromatic compound whose structure is primed for sequential chemical modifications. The ortho-positioning of the acetamido and nitro groups is the key feature, enabling facile synthesis of fused heterocyclic systems following reduction of the nitro group and subsequent cyclization. The methyl ester provides an additional site for modification or can be carried through synthetic sequences.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 95067-27-9[1][2][3]
Molecular Formula C₁₀H₁₀N₂O₅-
Molecular Weight 238.20 g/mol -
Appearance Expected to be a solid at room temperature-
GHS Pictogram [1][2]
Signal Word Warning[1][2]
Hazard Statement H302: Harmful if swallowed[1][2]
Precautionary Statements P264, P270, P301+P312, P330, P501[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container.[1]

Recommended Synthesis of the Intermediate

While commercially available, this compound can be readily prepared in a two-step sequence from 2-Amino-3-nitrobenzoic acid. This approach provides a reliable route for laboratories requiring a custom supply.

G cluster_0 Protocol 1: Synthesis Pathway start 2-Amino-3-nitrobenzoic acid (CAS: 606-18-8) step1 Methyl 2-amino-3-nitrobenzoate start->step1  Methanol, H₂SO₄ (cat.)  Reflux end_product This compound (Target Intermediate) step1->end_product  Acetic Anhydride  Pyridine or NaOAc G cluster_1 Protocol 2: Application Workflow start This compound step1 Methyl 2-amino-3-nitrobenzoate start->step1  Acidic Hydrolysis  (e.g., aq. HCl, heat) step2 Methyl 2,3-diaminobenzoate step1->step2  Nitro Group Reduction  (e.g., H₂, Pd/C or Sn/HCl) final Methyl 1H-benzotriazole-7-carboxylate step2->final  Diazotization/Cyclization  (NaNO₂, Acetic Acid)

Sources

Application Notes & Protocols: The Strategic Use of Methyl 2-acetamido-3-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-acetamido-3-nitrobenzoate (CAS No: 95067-27-9) emerges as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous therapeutic agents.[1] Its unique arrangement of functional groups—a methyl ester, an acetamido group, and a nitro group on an aromatic ring—provides a rich platform for sequential and regioselective transformations.

This guide provides an in-depth exploration of the primary application of this compound as a precursor for the synthesis of benzimidazole derivatives. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anthelmintic properties.[2][3][4] We will detail the underlying chemical logic, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
CAS Number 95067-27-9[5][6]
Molecular Formula C₁₀H₁₀N₂O₅[6]
Molecular Weight 238.20 g/mol [1][6]
Appearance Light yellow to beige crystalline powder
Melting Point 121-122 °C
IUPAC Name methyl 2-(acetylamino)-3-nitrobenzoate[6]

Core Synthetic Strategy: From Nitrobenzoate to Benzimidazole

The primary utility of this compound lies in its role as a masked ortho-phenylenediamine. The synthesis of the crucial diamine intermediate, Methyl 2,3-diaminobenzoate, is achieved through a reliable two-step sequence: reduction of the nitro group followed by hydrolysis of the acetamide protecting group. This intermediate can then be readily cyclized to form the benzimidazole ring system.

G A This compound B Step 1: Nitro Group Reduction A->B C Methyl 2-acetamido-3-aminobenzoate B->C D Step 2: Acetamide Hydrolysis C->D E Methyl 2,3-diaminobenzoate D->E F Step 3: Cyclocondensation (e.g., with an Aldehyde) E->F G 2-Substituted Benzimidazole Derivative F->G

Caption: Overall synthetic pathway from the starting material to a benzimidazole.

Pillar 1: The Critical Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis.[7] The choice of reducing agent is critical and is often dictated by the presence of other functional groups in the molecule.

Rationale for Method Selection: For this specific substrate, catalytic hydrogenation is the preferred method. It is exceptionally clean, high-yielding, and avoids the use of harsh acidic conditions and stoichiometric metal reagents that can complicate purification. The acetamido and ester functional groups are stable under these conditions.

Reduction MethodReagentsTypical YieldKey Considerations
Catalytic Hydrogenation H₂ gas, Pd/C catalyst>95%Preferred method. Clean, high yield. Requires hydrogenation equipment.
Metal/Acid Reduction Fe / Acetic AcidGood to HighInexpensive and effective. Workup involves neutralizing large amounts of acid and filtering iron salts.[8]
Transfer Hydrogenation Ammonium formate, Pd/CHighAvoids the use of gaseous hydrogen. Safer for standard laboratory setups.
Pillar 2: Unmasking the Diamine via Hydrolysis

With the nitro group successfully reduced, the acetamido group, which serves as a protecting group for the 2-amino functionality, must be removed. Acid-catalyzed hydrolysis is a straightforward and efficient method to achieve this deprotection, yielding the key Methyl 2,3-diaminobenzoate intermediate.

Causality Behind Experimental Choices: Using a strong mineral acid like hydrochloric acid (HCl) ensures complete protonation of the amide carbonyl, rendering it highly susceptible to nucleophilic attack by water. The reaction is typically heated to overcome the activation energy of amide bond cleavage. The resulting product is isolated as a salt, which often aids in its purification before neutralization.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate, Methyl 2,3-diaminobenzoate

This protocol details the two-stage conversion of the starting material into the versatile benzimidazole precursor.

G start Start step1 Step 1: Reduction Setup: Dissolve starting material in Ethanol/Methanol. Add 5-10 mol% Pd/C catalyst. Reaction: Purge vessel with N₂, then introduce H₂ (balloon or Parr shaker). Monitor: Track by TLC until starting material is consumed. Workup: Filter through Celite to remove catalyst. Concentrate filtrate. start->step1 step2 Step 2: Hydrolysis Setup: Dissolve intermediate in Ethanol. Add concentrated HCl. Reaction: Reflux the mixture for 2-4 hours. Monitor: Track by TLC for disappearance of intermediate. Workup: Cool, concentrate, and neutralize with base (e.g., NaHCO₃). Isolate: Extract product with organic solvent (e.g., Ethyl Acetate). step1->step2 end End Product: Methyl 2,3-diaminobenzoate step2->end

Caption: Experimental workflow for the synthesis of Methyl 2,3-diaminobenzoate.

Part A: Reduction of this compound

  • Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 21.0 mmol).

  • Solvent: Add 100 mL of ethanol or methanol to dissolve the solid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5 wt%) under a nitrogen atmosphere.

    • Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Always handle it with care in an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product, Methyl 2-acetamido-3-aminobenzoate, will have a lower Rf value than the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 2-acetamido-3-aminobenzoate as a solid, which is typically of sufficient purity to be used directly in the next step. Expected yield: >95%.

Part B: Hydrolysis of Methyl 2-acetamido-3-aminobenzoate

  • Setup: Transfer the crude product from Part A into a 250 mL round-bottom flask.

  • Reagents: Add 80 mL of ethanol and 20 mL of concentrated hydrochloric acid (37%).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 3-5 hours.

    • Rationale: Heating is necessary to drive the amide hydrolysis to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction by TLC until the starting amide is fully consumed.

  • Workup: Allow the reaction to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Neutralization: Slowly pour the acidic solution into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford Methyl 2,3-diaminobenzoate. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-4-carboxylate

This protocol illustrates the cyclocondensation of the diamine intermediate with an aldehyde to form a 2-substituted benzimidazole. This reaction, known as the Phillips condensation, is a cornerstone of benzimidazole synthesis.[9]

Summary of Reaction Parameters

ParameterValue
Starting Material Methyl 2,3-diaminobenzoate
Reagent Benzaldehyde (1.1 eq)
Solvent Ethanol or Acetic Acid
Catalyst (Optional) A mild acid catalyst
Temperature Reflux
Reaction Time 4-8 hours

Step-by-Step Methodology

  • Setup: In a 100 mL round-bottom flask, dissolve Methyl 2,3-diaminobenzoate (1.0 g, 6.0 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add benzaldehyde (0.67 g, 6.3 mmol, 1.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours. An oxidative atmosphere (air) is often sufficient for the final aromatization step, though sometimes a mild oxidant is added.

    • Mechanism Insight: The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation/aromatization to form the stable benzimidazole ring.

  • Monitoring: The reaction progress can be monitored by TLC. The benzimidazole product is typically more UV-active and has a different Rf than the starting diamine.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted benzaldehyde. The product can be recrystallized from ethanol or an ethanol/water mixture to achieve high purity.

G cluster_0 Reaction Mechanism Diamine Methyl 2,3-diaminobenzoate SchiffBase Schiff Base Intermediate Diamine->SchiffBase + Aldehyde Aldehyde Benzaldehyde Aldehyde->SchiffBase Cyclized Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->Cyclized Intramolecular Cyclization Product Benzimidazole Product Cyclized->Product Aromatization Oxidation Oxidation (-2H) Cyclized->Oxidation Oxidation->Product

Caption: Simplified mechanism of benzimidazole formation.

Safety and Handling

This compound is classified as harmful if swallowed.[5][10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[11] Handle the compound in a well-ventilated area or a chemical fume hood.[5] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a strategically designed precursor for accessing valuable 2,3-disubstituted aniline derivatives. The protocols outlined herein demonstrate its efficient conversion into Methyl 2,3-diaminobenzoate and subsequent elaboration into the pharmaceutically relevant benzimidazole scaffold. The reliability of the nitro reduction and amide hydrolysis sequence, coupled with the versatility of the resulting diamine in cyclization reactions, solidifies the importance of this compound as a key intermediate for researchers and scientists in drug development.

References

  • METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE (CAS No. 95067-27-9) SDS - Guidechem. (n.d.).
  • This compound - AK Scientific, Inc. (n.d.).
  • Synthesis routes of Methyl 2-amino-3-nitrobenzoate - Benchchem. (n.d.).
  • This compound | CAS 95067-27-9 - Matrix Fine Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
  • Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (n.d.).
  • Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (n.d.).
  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (n.d.).
  • Recent achievements in the synthesis of benzimidazole derivatives - Semantic Scholar. (2023-11-09).
  • This compound - MySkinRecipes. (n.d.).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018-10-08).
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness Discussion Board. (2016-03-04).

Sources

Application Notes and Protocols: Investigating Methyl 2-acetamido-3-nitrobenzoate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. Methyl 2-acetamido-3-nitrobenzoate, a substituted aromatic compound, presents itself as a compelling candidate for investigation in agrochemical research. While not yet established as a commercial agrochemical, its structural motifs—a nitro-substituted benzene ring and an acetamido group—are present in various bioactive molecules. This guide provides a comprehensive overview of the rationale for its investigation, detailed protocols for its synthesis and bioactivity screening, and a forward-looking perspective on its potential applications in crop protection.

The presence of a nitrobenzoate core is significant, as related compounds like Methyl 3-nitrobenzoate and 3-Methyl-2-nitrobenzoic acid are recognized as crucial intermediates in the synthesis of herbicides and insecticides.[1][2] Furthermore, the broader class of methyl benzoate derivatives has demonstrated promising insecticidal properties, functioning as contact and fumigant toxicants.[3][4][5] These established activities of analogous compounds provide a strong rationale for exploring the potential of this compound as a lead compound or a synthon for the development of new agrochemicals.

These application notes are designed for researchers, scientists, and professionals in the field of drug and agrochemical development. We will delve into the scientific reasoning behind its potential applications, provide robust protocols for its synthesis and evaluation, and offer insights into interpreting the resulting data.

Chemical Profile and Synthesis

A thorough understanding of the subject compound is the foundation of any research endeavor.

Property Value Source
IUPAC Name methyl 2-(acetylamino)-3-nitrobenzoate[6]
CAS Number 95067-27-9[6]
Molecular Formula C10H10N2O5[6]
Molecular Weight 238.199 g/mol [6]
Protocol 1: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. The following protocol is a generalized procedure based on standard organic chemistry transformations.

Objective: To synthesize this compound for subsequent agrochemical screening.

Materials:

  • Methyl 2-amino-3-nitrobenzoate

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3-nitrobenzoate (1 equivalent) in dichloromethane.

  • Acylation: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Dissolve Methyl 2-amino-3-nitrobenzoate in DCM acyl Add Pyridine and Acetic Anhydride start->acyl monitor Monitor by TLC acyl->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Crude Product char Characterize (NMR, MS) purify->char

Caption: Workflow for the synthesis and purification of this compound.

Hypothesized Agrochemical Applications and Screening Protocols

Based on the known bioactivities of structurally related compounds, we can hypothesize three primary areas of application for this compound in agrochemical research: herbicidal, insecticidal, and fungicidal.

Herbicidal Activity

Rationale: The nitrobenzoate moiety is a key component in certain herbicides. For instance, 3-Methyl-2-nitrobenzoic acid serves as a building block for herbicides that target broadleaf weeds by disrupting plant amino acid synthesis.[2] The specific substitution pattern of this compound may confer novel selectivity and efficacy.

Protocol 2: Primary Screening for Herbicidal Activity

Objective: To assess the pre- and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.

Materials:

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Commercial herbicide standard (e.g., glyphosate or a sulfonylurea herbicide)[7]

  • Solvent control (solvent + surfactant)

Procedure:

Pre-emergence Application:

  • Fill pots with soil and sow the seeds of the test weed species at a uniform depth.

  • Apply the test compound at various concentrations (e.g., 10, 100, 1000 ppm) to the soil surface. Include a positive control (commercial herbicide) and a negative control (solvent only).

  • Incubate the pots in a growth chamber for 14-21 days.

  • Assess herbicidal effects by recording the percentage of germination inhibition and visual injury (e.g., stunting, chlorosis, necrosis) compared to the negative control.

Post-emergence Application:

  • Sow seeds and allow them to grow in a growth chamber until they reach the 2-3 leaf stage.

  • Apply the test compound at various concentrations as a foliar spray until runoff. Include positive and negative controls.

  • Return the plants to the growth chamber for 14-21 days.

  • Evaluate the herbicidal activity based on a visual rating scale (0 = no effect, 100 = complete kill).

Data Analysis and Interpretation: Calculate the GR₅₀ (concentration required for 50% growth reduction) for active compounds. A significant reduction in growth or high injury rating compared to the negative control suggests herbicidal activity.

Insecticidal Activity

Rationale: Methyl benzoate and its derivatives have shown significant insecticidal activity through various modes of action, including as contact toxicants and fumigants.[3][4][5] The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[8]

Protocol 3: Screening for Contact and Fumigant Insecticidal Activity

Objective: To evaluate the contact and fumigant toxicity of this compound against a model insect pest (e.g., Aphis gossypii or Drosophila melanogaster).

Materials:

  • Test insects

  • Test compound dissolved in acetone

  • Micropipette

  • Petri dishes or vials

  • Filter paper discs

  • Sealed containers for fumigation assay

  • Stereomicroscope

Procedure:

Contact Toxicity (Topical Application):

  • Anesthetize adult insects with CO₂.

  • Apply a small droplet (e.g., 0.1-0.5 µL) of the test solution at various concentrations to the dorsal thorax of each insect.

  • Treat control groups with acetone only.

  • Place the treated insects in a clean container with a food source.

  • Record mortality at 24, 48, and 72 hours post-treatment.

Fumigant Toxicity:

  • Place a filter paper disc treated with a known amount of the test compound in a sealed container.

  • Introduce a known number of insects into the container.

  • Seal the container and incubate at a constant temperature.

  • Record mortality at specified time intervals (e.g., 6, 12, 24 hours).

Data Analysis and Interpretation: Calculate the LD₅₀ (lethal dose for 50% of the population) for contact toxicity and the LC₅₀ (lethal concentration for 50% of the population) for fumigant toxicity. Potent insecticidal activity is indicated by low LD₅₀ or LC₅₀ values.

Proposed Mechanism of Action Investigation:

cluster_pathway Hypothesized Insecticidal MoA Compound This compound AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Hyper Nervous System Hyper-excitation AChE->Hyper Leads to ACh accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) Paralysis Paralysis & Death Hyper->Paralysis

Caption: Hypothesized mechanism of action for insecticidal activity via AChE inhibition.

Antifungal Activity

Rationale: Various substituted benzoate derivatives have demonstrated antifungal properties. For example, methyl 3-methyl-4-nitrobenzoate derivatives have shown activity against Candida species, and methyl 2,3-dihydroxybenzoate has been identified as an antifungal agent against plant pathogens.[9][10] This suggests that the core benzoate structure can be modified to achieve antifungal efficacy.

Protocol 4: In Vitro Screening for Antifungal Activity

Objective: To assess the in vitro antifungal activity of this compound against common plant pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Commercial fungicide (e.g., carbendazim)

  • Solvent control (DMSO)

  • Petri dishes

  • Incubator

Procedure:

Poisoned Food Technique:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50 °C and add the test compound to achieve desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare control plates with the solvent and a commercial fungicide.

  • Pour the amended medium into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for 5-7 days.

  • Measure the radial growth of the fungal colony.

Data Analysis and Interpretation: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control. Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth). Significant growth inhibition indicates potential antifungal activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the field of agrochemical research. The protocols and rationale presented in these application notes provide a solid framework for initiating a research program to evaluate its potential as a novel herbicide, insecticide, or fungicide. Positive results from these primary screenings would warrant further investigation into its mechanism of action, spectrum of activity, and structure-activity relationships through the synthesis and testing of analogues. The journey from a candidate molecule to a commercial product is long, but the systematic approach outlined here provides the essential first steps on that path.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate.
  • PW Consulting. 3-Methyl-2-nitrobenzoic Acid Market.
  • Matrix Fine Chemicals. This compound | CAS 95067-27-9.
  • Mostafiz, M. M., Hassan, E., & Lee, K. Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Molecules, 27(5), 1740. [Link]
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.
  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Mostafiz, M. M., et al. (2021). Effects of Sublethal Doses of Methyl Benzoate on the Life History Traits and Acetylcholinesterase (AChE) Activity of Aphis gossypii. Insects, 12(11), 1019. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • StuDocu. A 2 step synthesis of methyl 3-n.
  • Chemsrc. This compound | CAS#:95067-27-9.
  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
  • MDPI Encyclopedia. Methyl Benzoate as Insecticide.
  • PubChem. Methyl 3-nitrobenzoate.
  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • ResearchGate. Methyl benzoate and its derivative, acetophenone, as fumigants to control stored product insects.
  • PubMed. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73.
  • Haz-Map. Methyl 2,5-dichloro-3-nitrobenzoate.
  • Google Patents. Herbicide mixture, method for controlling undesirable vegetation and use of herbicides.
  • PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate.

Sources

Application Notes and Protocols for the Selective Reduction of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2,3-Diaminobenzoate Derivatives

The selective reduction of the nitro group in Methyl 2-acetamido-3-nitrobenzoate is a critical transformation in synthetic organic chemistry, particularly within the pharmaceutical industry. The resulting product, Methyl 2-acetamido-3-aminobenzoate, is a versatile intermediate for the synthesis of various heterocyclic compounds, including benzodiazepines, quinoxalines, and other pharmacologically active scaffolds. The presence of the acetamido and methyl ester functionalities necessitates a chemoselective reduction method that preserves these sensitive groups. This guide provides an in-depth analysis of suitable reduction methodologies, detailed experimental protocols, and insights into reaction monitoring and troubleshooting, tailored for researchers and professionals in drug development.

Mechanistic Considerations: Pathways to Aromatic Amines

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The general pathway proceeds through nitroso and hydroxylamine intermediates. The choice of reductant and reaction conditions determines the efficiency of this transformation and the potential for side-product formation.

Three primary, reliable methods for this transformation are discussed:

  • Catalytic Hydrogenation: This heterogeneous catalysis method utilizes a metal catalyst (e.g., Palladium on carbon) and a hydrogen source to efficiently reduce the nitro group. It is often favored for its clean reaction profile and high yields.

  • Metal-Mediated Reduction in Acidic Media (e.g., SnCl₂/HCl): This classical method employs a dissolving metal in an acidic environment to act as the reducing agent. It is known for its high functional group tolerance.

  • Metal-Mediated Reduction in Neutral Media (e.g., Fe/NH₄Cl): This approach offers a milder alternative to strongly acidic conditions, which is beneficial for acid-sensitive substrates.

Comparative Overview of Reduction Protocols

The selection of an appropriate reduction strategy is paramount and depends on factors such as substrate compatibility, available equipment, and desired scale. Below is a comparative summary of the protocols detailed in this document.

Method Reducing System Key Advantages Potential Considerations Typical Yield
Catalytic HydrogenationH₂ (g) / 10% Pd/CHigh efficiency, clean reaction, easy product isolation.Requires specialized hydrogenation equipment; potential for dehalogenation if applicable.>90%
Metal/Acid ReductionSnCl₂·2H₂O / conc. HClHigh chemoselectivity, tolerant of various functional groups.Stoichiometric use of metal salts requires thorough removal during workup.85-95%
Metal/Neutral ReductionFe powder / NH₄ClMild reaction conditions, cost-effective.Can be slower than other methods; requires efficient filtration to remove iron residues.80-90%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is highly effective for the clean and efficient reduction of the nitro group. The acetamido and methyl ester groups are stable under these conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet (Caution: pyrophoric when dry)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge thoroughly with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or 15-45 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with the solvent to prevent the catalyst from igniting in air.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 2-acetamido-3-aminobenzoate. The product is often of high purity and may not require further purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C under Inert Atmosphere dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize with H₂ purge->pressurize stir Stir at Room Temperature pressurize->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete vent Vent H₂ and Purge with N₂ monitor->vent Complete filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate product Methyl 2-acetamido-3-aminobenzoate concentrate->product

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂) in Hydrochloric Acid

This classic and robust method is highly chemoselective and avoids the need for specialized hydrogenation equipment.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated HCl (4.0-5.0 eq).

  • Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. Be cautious as this will cause gas evolution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

G cluster_reaction Reaction cluster_workup Workup suspend Suspend Substrate add_sncl2 Add SnCl₂·2H₂O suspend->add_sncl2 add_hcl Add conc. HCl at 0°C add_sncl2->add_hcl stir_heat Stir at RT or Heat add_hcl->stir_heat monitor_tlc Monitor by TLC stir_heat->monitor_tlc monitor_tlc->stir_heat Incomplete quench Quench with Ice monitor_tlc->quench Complete basify Basify with NaHCO₃ quench->basify extract Extract with EtOAc basify->extract wash_dry Wash and Dry extract->wash_dry concentrate_purify Concentrate and Purify wash_dry->concentrate_purify product_sn Methyl 2-acetamido-3-aminobenzoate concentrate_purify->product_sn

Caption: Workflow for SnCl₂/HCl Reduction.

Protocol 3: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

This method provides a mild and cost-effective alternative, avoiding the use of strong acids.[2][3]

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Celite®

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • To a flask equipped with a mechanical stirrer and reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in dichloromethane or ethyl acetate and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC):

  • Eluent System: A mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:3 v/v) is typically effective.

  • Visualization: The starting material (nitro compound) is often colored and UV active. The product (amine) is also UV active. Staining with potassium permanganate can also be used.

  • Monitoring Progress: The reaction is complete when the spot corresponding to the starting material is no longer visible. The product will have a lower Rf value than the starting material due to the increased polarity of the amino group.

NMR Spectroscopy:

  • ¹H NMR: The disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.0 ppm) are indicative of a successful reaction. The chemical shifts of the other aromatic protons will also shift upfield.

  • ¹³C NMR: The carbon atom attached to the nitro group will experience a significant upfield shift upon reduction to an amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst (Pd/C) or metal (Fe, Sn).Use fresh, high-quality reagents. For Pd/C, ensure it has been stored properly. For metals, use a fine powder to maximize surface area.
Insufficient amount of reducing agent.Increase the equivalents of the reducing agent.
Low reaction temperature.For metal-mediated reductions, gentle heating may be required to initiate or complete the reaction.
Formation of Side Products Over-reduction or side reactions of other functional groups.For substrates with highly sensitive groups, the Fe/NH₄Cl method is generally the mildest. Ensure proper temperature control as some reductions are exothermic.[4]
Hydrolysis of the ester or amide group.Avoid prolonged heating in strongly acidic or basic conditions. The Fe/NH₄Cl method is performed under near-neutral conditions and is less likely to cause hydrolysis.
Difficult Product Isolation Emulsion formation during workup.Add brine to the aqueous layer to break the emulsion.
Product is water-soluble.If the product has high polarity, continuous extraction or salting out may be necessary.
Contamination with metal salts.Ensure thorough washing of the organic layer during workup. For tin salts, chelation with tartrate solution can aid removal. For iron, ensure efficient filtration through Celite.

Conclusion

The reduction of the nitro group on this compound can be achieved with high chemoselectivity and yield using several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while metal-mediated reductions with SnCl₂/HCl or Fe/NH₄Cl provide robust and scalable alternatives. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. Careful monitoring and appropriate workup procedures are key to obtaining a high-purity product.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?.
  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • Reddit. (2023, January 1). my nitro refuses to be reduced : r/Chempros.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Sciencemadness.org. (2012, February 13). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • The Royal Society of Chemistry. (n.d.). 4.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF.
  • YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.
  • Reddit. (2025, February 20). Nitro reduction conditions : r/Chempros.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • Chegg. (2018, March 25). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate.
  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

Sources

Application Note: A Protocol for the Purification of Methyl 2-acetamido-3-nitrobenzoate by Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of methyl 2-acetamido-3-nitrobenzoate via single-solvent recrystallization. The procedure is designed for researchers, scientists, and drug development professionals who require a high-purity solid for subsequent synthetic steps or analytical characterization. Beyond a simple set of instructions, this note elucidates the underlying chemical principles governing solvent selection, crystallization kinetics, and impurity removal, ensuring a robust and reproducible methodology.

Foundational Principles: The Rationale of Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will exhibit high solubility for the compound of interest at an elevated temperature and significantly lower solubility at cooler temperatures. Conversely, impurities should either be sparingly soluble in the hot solvent (allowing for removal by hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor upon crystallization).

For this compound, an aromatic nitro compound, polar organic solvents are generally effective. Based on solubility data for analogous structures like 3-methyl-2-nitrobenzoic acid and methyl 3-nitrobenzoate, which show good solubility in alcohols, ethanol is selected as the primary solvent for this protocol.[1][2][3] Ethanol offers a favorable balance of dissolving power at its boiling point, reduced solubility upon cooling, and is relatively easy to remove from the final product due to its volatility.

Diagram 1: The Logic of Solvent Selection

cluster_criteria Key Solvent Properties cluster_outcome Desired Outcome A High solubility for target at high temperature Outcome High Purity Crystalline Product B Low solubility for target at low temperature C Impurities are highly soluble or insoluble at all temperatures D Chemically inert to the target E Volatile for easy removal Solvent Optimal Recrystallization Solvent Choice Solvent->A Maximizes dissolution Solvent->B Maximizes recovery Solvent->C Ensures separation Solvent->D Prevents degradation Solvent->E Facilitates drying

Caption: Logic diagram for selecting an optimal recrystallization solvent.

Safety and Handling Precautions

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Hazards: this compound is classified as harmful if swallowed.[4][5] Aromatic nitro compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6]

  • Engineering Controls: All operations, especially those involving heating flammable solvents like ethanol, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][7] Use an electric heating mantle or steam bath; avoid open flames.[3]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the procedure is progressing correctly.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Methodology
Diagram 2: Experimental Workflow for Recrystallization

Start Start with Crude Solid Dissolve 1. Dissolution Add minimum amount of hot ethanol to crude solid. Start->Dissolve HotFilter 2. Hot Filtration (Optional) Rapidly filter to remove insoluble impurities. Dissolve->HotFilter If solid impurities are visible Cool 3. Crystallization Allow solution to cool slowly to room temperature, then in an ice bath. Dissolve->Cool If no solid impurities HotFilter->Cool Isolate 4. Isolation Collect crystals by vacuum filtration. Cool->Isolate Wash 5. Washing Rinse crystals with a small amount of ice-cold ethanol. Isolate->Wash Dry 6. Drying Dry the purified crystals under vacuum. Wash->Dry End High Purity Product Dry->End

Caption: Step-by-step workflow for the purification protocol.

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a small volume of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a heating mantle while stirring. Add ethanol in small portions until the solid completely dissolves.

    • Causality: The objective is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[8] An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.

Step 2: Hot Filtration (Conditional)

  • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.

  • Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heating mantle.

  • Pour the hot solution quickly through the fluted filter paper into the clean, hot flask.

    • Causality: This step must be performed rapidly to prevent premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the mouth of the flask with a watch glass and allow it to cool slowly to room temperature.

    • Causality: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces small, often impure, crystals.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation.[8]

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of ice-cold ethanol and apply the vacuum to ensure a good seal.

  • Pour the cold crystal slurry into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol.[9]

    • Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent is essential to avoid redissolving the purified product.

Step 6: Drying

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.

  • Transfer the purified solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 50 °C).[9]

Validation of Purity

The success of the recrystallization must be confirmed empirically.

  • Melting Point Analysis: A pure substance will have a sharp and narrow melting point range. The melting point of the recrystallized product should be measured and compared to the crude material. A significant increase and sharpening of the melting point range indicate successful purification.

  • Thin-Layer Chromatography (TLC): TLC can be used to visually assess purity.[10] A purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting

ProblemProbable CauseSolution
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly.Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool much more slowly.
Low recovery of product Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize the solvent volume in a subsequent run. Ensure wash solvent is thoroughly chilled. Ensure filtration apparatus is pre-heated.

References

  • Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. Method of crystallizing nitro products.
  • AIChE. A New Recrystallization Method for Nitroguanidine.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid.
  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.
  • Royal Society of Chemistry. Nitration of methyl benzoate.
  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Physics & Maths Tutor. OCR (B) Chemistry A-Level - PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
  • ISSR Classes. Preparation of methyl 3-nitrobenzoate.
  • Google Patents. Preparation method of 3-methoxy-2-nitrobenzoate.
  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate.
  • ResearchGate. Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in....
  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
  • ChemBK. Methyl 3-nitrobenzoate.

Sources

Real-Time Reaction Monitoring Using Thin-Layer Chromatography (TLC): A Protocol for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique indispensable in the modern chemistry lab.[1][2] Its primary application in drug development and organic synthesis is the real-time monitoring of chemical reactions.[3][4] This application note provides a detailed, experience-driven protocol for utilizing TLC to track the consumption of starting materials and the formation of products. We will delve into the causality behind experimental choices, from solvent system selection to visualization techniques, ensuring a robust and self-validating workflow. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic processes through precise and efficient reaction monitoring.

The Principle: A Chromatographic Snapshot of a Reaction

TLC separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6]

  • The Stationary Phase: Typically, a thin layer of a polar adsorbent like silica gel (SiO₂) or alumina (Al₂O₃) is coated onto a solid backing such as glass or aluminum.[5] The silica surface is rich in hydroxyl (-OH) groups, making it highly polar.

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the plate via capillary action.[5]

The separation hinges on polarity. Polar compounds in the reaction mixture will adsorb more strongly to the polar silica gel and will be carried up the plate more slowly by the mobile phase. Conversely, non-polar compounds have a weaker affinity for the stationary phase and travel further up the plate.[4][7] This differential movement results in the separation of components. The progress of a reaction can be visualized by spotting the reaction mixture on a TLC plate at various time points and observing the disappearance of the starting material spot and the emergence of a new product spot with a different migration distance.[4][8]

A key metric in TLC is the Retention Factor (Rf) , a ratio that quantifies the movement of a compound.[9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature). An ideal separation for reaction monitoring will show a clear difference between the Rf values of the starting material and the product.[4]

Essential Materials and Equipment

  • TLC Plates: Pre-coated silica gel 60 F254 plates are standard for most analytical applications. The "F254" indicates the inclusion of a fluorescent indicator that facilitates visualization under 254 nm UV light.[3][11]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank. The chamber must seal well to ensure the atmosphere is saturated with solvent vapors.[6]

  • Spotting Capillaries: Glass microcapillary tubes for precise sample application.[3][12]

  • Solvents (Eluents): A range of analytical grade solvents of varying polarities (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol).

  • Visualization Tools:

    • Hand-held UV lamp (254 nm and 365 nm).[3]

    • Staining jars and chemical stains (e.g., Potassium Permanganate, Iodine).

    • Heat gun for developing stains.[13]

  • General Lab Equipment: Pencils, ruler, forceps, vials for sample dilution, filter paper.

The Self-Validating TLC Protocol for Reaction Monitoring

This protocol is designed to be inherently self-validating through the use of reference lanes for the starting material and a "co-spot" to ensure unambiguous spot identification.

Step 1: Plate Preparation

Proper plate preparation is critical for reproducible results.

  • Handle with Care: Hold the TLC plate only by the edges to avoid transferring oils from your fingers onto the silica surface, which can cause anomalous results.[14]

  • Draw the Baseline: Using a soft pencil and a ruler, gently draw a thin line approximately 1 cm from the bottom of the plate.[6] Causality: A pencil is used because the graphite (carbon) is inert and will not move with the solvent. Pen ink contains organic dyes that will chromatograph along with your sample, creating confusing artifacts.[6][14] The baseline must be above the solvent level in the developing chamber to prevent the spotted samples from dissolving directly into the solvent pool.[1][14]

  • Mark the Lanes: Make small tick marks on the baseline for each sample you will apply. For reaction monitoring, three lanes are standard:

    • SM: Starting Material (your reactant)

    • CO: Co-spot (a spot of SM with the reaction mixture spotted on top)

    • RM: Reaction Mixture

Step 2: Selecting the Optimal Solvent System (Mobile Phase)

The choice of eluent is the most critical variable in TLC. The goal is to find a solvent system where the starting material and product have Rf values ideally between 0.2 and 0.8 and are well-separated.[15]

  • Start with an Educated Guess: For neutral organic molecules, a binary mixture of a non-polar solvent (like Hexanes) and a moderately polar solvent (like Ethyl Acetate, EtOAc) is a common starting point.[3][16] A 4:1 Hexanes:EtOAc mixture is a good initial choice.

  • Test and Refine: Run a TLC plate of just the starting material to determine its Rf in your chosen system.

    • If the spot stays on the baseline (Rf is too low): The eluent is not polar enough to move the compound. Increase the proportion of the more polar solvent (e.g., try 2:1 Hexanes:EtOAc).[17]

    • If the spot shoots to the top (Rf is too high): The eluent is too polar. The compound is spending too much time in the mobile phase. Decrease the proportion of the polar solvent (e.g., try 9:1 Hexanes:EtOAc).[17]

  • Iterate: Adjust the solvent ratio until the Rf of your starting material is around 0.3-0.4.[18] This provides a good window for the product, which is often a different polarity, to appear resolved on the plate.

Compound Polarity Suggested Starting Solvent Systems Rationale
Non-polar (e.g., hydrocarbons)100% Hexane or 5% Ether/HexaneA low polarity mobile phase is needed to achieve differential migration.
Moderately Polar (e.g., ketones, esters)10-50% Ethyl Acetate/HexaneThe polar component can be adjusted to fine-tune Rf values.
Polar (e.g., alcohols, amines)100% Ethyl Acetate or 5-10% Methanol/DichloromethaneA highly polar mobile phase is required to overcome the strong interaction with the silica gel.
Very Polar / Charged (e.g., carboxylic acids, amino acids)2-10% Acetic Acid in a polar solvent systemThe acid suppresses the ionization of acidic analytes, reducing "tailing" or streaking.[3]
Table 1: Common solvent systems for TLC based on compound polarity.[3][16]
Step 3: Sample Preparation and Application (Spotting)
  • Prepare Dilute Samples: In separate small vials, dissolve a tiny amount (less than 1 mg) of your starting material and a drop of your reaction mixture in a volatile solvent like EtOAc or Dichloromethane.[1][19] The solutions should be dilute (approx. 1%).[1] Causality: Overly concentrated samples will lead to large, overloaded spots that streak up the plate and obscure separation.[14][19]

  • Spot the Plate:

    • Dip a capillary tube into your SM solution.

    • Briefly and gently touch the tip of the capillary to the "SM" tick mark on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[12]

    • Repeat this process for the RM lane using a fresh capillary tube.

    • For the CO lane, first spot the SM, then, using the RM capillary, carefully spot the reaction mixture directly on top of the SM spot.

  • The Co-Spot is Key: The co-spot is a critical internal control. It confirms if the spot in the RM lane is indeed the unreacted starting material. If the product Rf is very close to the starting material Rf, the co-spot will appear as a single, slightly elongated spot, confirming the two are different compounds.[8][18]

Step 4: Plate Development (Elution)
  • Prepare the Chamber: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, making sure it is wetted by the solvent. Close the chamber and let it sit for 5-10 minutes.[7][11] Causality: This step saturates the chamber's atmosphere with solvent vapors. An unsaturated atmosphere causes the solvent to evaporate from the plate as it rises, which changes the mobile phase composition and leads to uneven flow and non-reproducible Rf values.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the plate is vertical and the baseline is above the solvent level.[6] Close the lid.

  • Run and Mark: Allow the solvent to travel up the plate undisturbed. When the solvent front is about 1 cm from the top of the plate, remove it with forceps.[18] Immediately mark the solvent front with a pencil.[7] Causality: The solvent front will evaporate quickly, so marking it immediately is essential for an accurate Rf calculation.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 1. Prepare Plate (Draw Baseline) P2 2. Select & Prepare Solvent System P1->P2 P3 3. Prepare & Spot Samples (SM, CO, RM) P2->P3 R1 4. Saturate Chamber & Develop Plate P3->R1 R2 5. Mark Solvent Front & Dry Plate R1->R2 A1 6. Visualize Spots (UV / Stain) R2->A1 A2 7. Calculate Rf Values A1->A2 A3 8. Interpret Results (Assess Reaction Progress) A2->A3

Diagram 1: Step-by-step workflow for TLC reaction monitoring.
Step 5: Visualization

If the compounds are not colored, they must be visualized.

  • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm).[13] Compounds with UV-active chromophores (like aromatic rings or conjugated systems) will absorb the UV light and appear as dark spots against the glowing green background of the plate.[20][21] Lightly circle the spots with a pencil.

  • Staining (Destructive): If compounds are not UV-active, a chemical stain is required.[22] Using forceps, quickly dip the plate into the stain solution, remove it, and wipe the back with a paper towel.[13] Gently heat the plate with a heat gun until colored spots appear. Causality: The stain reacts with the compounds on the plate to produce colored products. Heating accelerates this chemical reaction.[21]

Stain Preparation Visualizes Appearance
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH, 200mL H₂OOxidizable functional groups (alkenes, alkynes, alcohols, aldehydes).[20]Yellow/brown spots on a purple/pink background.[20]
Iodine (I₂) A few crystals of I₂ in a sealed chamber with silica gel.[21]Unsaturated and aromatic compounds.[20]Yellow-brown spots that fade over time.[13][21]
p-Anisaldehyde 135mL EtOH, 5mL conc. H₂SO₄, 1.5mL Acetic Acid, 3.7mL p-AnisaldehydeMost nucleophilic functional groups.[20]Variety of colors depending on the compound.
Table 2: Common TLC stains and their primary applications.
Step 6: Interpretation of Results

By comparing the three lanes, you can determine the status of your reaction.

  • Reaction Start (T=0): The RM lane should show only a spot corresponding to the SM (same Rf as the SM lane).

  • Reaction in Progress: The RM lane will show a spot for the SM (diminishing in intensity over time) and a new spot for the product (P), which will have a different Rf.

  • Reaction Completion: The RM lane will show that the SM spot has completely disappeared, and only the product spot remains. The co-spot lane will show two distinct (or one elongated) spots, confirming the identities.

Diagram 2: Interpreting TLC plates at different reaction time points.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking or Tailing Spots Sample is overloaded/too concentrated.[14][17][19] Sample is highly acidic or basic.Dilute the sample solution.[17] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[17]
Spots Remain on Baseline (Rf ≈ 0) Eluent is not polar enough.[17]Increase the polarity of the eluent by adding more of the polar solvent.[17]
Spots at Solvent Front (Rf ≈ 1) Eluent is too polar.[17]Decrease the polarity of the eluent by adding more of the non-polar solvent.[17]
No Spots Visible After Visualization Sample is too dilute.[14][17] Compound is not UV-active and the wrong stain was used. Compound is volatile and evaporated from the plate.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14][17] Try a different, more general stain like p-anisaldehyde or potassium permanganate.[20]
Uneven or Crooked Solvent Front The plate is touching the side of the chamber or filter paper.[14] The chamber was not properly sealed and saturated.Reposition the plate in the center of the chamber. Ensure the chamber is properly sealed and allow adequate time for saturation.
Table 3: A guide to troubleshooting common issues in TLC.

Conclusion

Thin-Layer Chromatography is a foundational technique that provides immediate, qualitative feedback on the progress of a chemical reaction. By understanding the principles of polarity and systematically optimizing the mobile phase, researchers can create a reliable and self-validating workflow. The protocol described herein, emphasizing the use of reference standards and a co-spot, ensures that the data obtained is unambiguous and actionable, making TLC an invaluable tool for accelerating research and development in the chemical and pharmaceutical sciences.

References

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • StudyMind. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester. (n.d.). Solvent Systems for TLC. Retrieved from University of Rochester Chemistry website. [Link]
  • Labster. (n.d.). TLC Visualization Methods.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from UCI School of Physical Sciences. [Link]
  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York Chemistry Teaching Labs. [Link]
  • Nichols, L. (2021, August 22). Running a TLC.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry website. [Link]
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • BrainKart. (2018, March 23). Choice Of Solvent System in Thin Layer Chromatography (TLC).
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • EDVOTEK. (n.d.). Principles of Thin Layer Chromatography.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography).
  • Nichols, L. (2022, April 18). 2.3B: Uses of TLC.
  • Khodadadian, M., et al. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
  • Soderberg, T. (2021, June 20). 2.4: TLC -ANALYSIS.
  • Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC.
  • ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Toronto Scarborough. [Link]
  • Royal Society of Chemistry. (n.d.). Chromatography.
  • DOKUMEN.PUB. (n.d.). Protein Chromatography Methods and Protocols.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Chem Survival. (2020, August 24). TLC Thin Layer Chromatography Lab Analysis AP Chem.
  • Journal of Chemical Education. (2018, October 12). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments.
  • Cytiva. (2024, September 4). Chromatography Principles.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • ChemRxiv. (n.d.). Quantitative thin layer chromatography for educational settings.

Sources

Introduction: The Strategic Importance of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 2-acetamido-3-nitrobenzoate

This compound (CAS No. 95067-27-9) is a pivotal intermediate in modern pharmaceutical and fine chemical synthesis.[1] Its unique structure, featuring ortho- and meta-substituted functional groups on a benzene ring, makes it a versatile building block for constructing complex molecular architectures. Specifically, the presence of the nitro and acetamido groups allows for selective chemical transformations, such as the reduction of the nitro group to an amine, which can then participate in cyclization or coupling reactions. This functionality is crucial in the development of novel therapeutic agents, including those with anti-inflammatory, antimicrobial, or anti-cancer properties.[1]

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, safety imperatives, and process controls required for a safe, efficient, and scalable reaction.

Synthetic Principles: Electrophilic Aromatic Substitution

The core of this synthesis is the nitration of a substituted aromatic ring, a classic example of electrophilic aromatic substitution. The starting material, Methyl 2-acetamidobenzoate, is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.

The role of sulfuric acid is not merely as a solvent but as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the methyl ester group (-COOCH₃) is a meta-directing deactivator. In this specific substrate, the directing effects of these two groups guide the incoming nitronium ion to the position ortho to the acetamido group and meta to the ester, resulting in the desired 3-nitro product.

Diagram: Reaction Mechanism

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 Nitric Acid NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + 2H₂SO₄ H2SO4 Sulfuric Acid H2O H₂O StartMat Methyl 2-acetamidobenzoate NO2_plus->StartMat Electrophile HSO4_minus HSO₄⁻ SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Safety First: A Comprehensive Hazard Analysis

Nitration reactions are energetically favorable and highly exothermic, posing significant risks if not properly controlled.[2] A failure to manage the reaction temperature can lead to thermal runaway, resulting in violent decomposition and potential explosion.[2][3]

Core Hazards:

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[4][5]

  • Exothermic Reaction: The reaction generates a substantial amount of heat, which can accelerate the reaction rate uncontrollably if not dissipated.[2]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[5]

  • Oxidizing Properties: Nitric acid is a strong oxidizer and can react violently with organic materials, reducing agents, and metals.[4][6]

Mandatory Safety Protocols:

  • Engineering Controls: All operations must be conducted within a certified, high-performance chemical fume hood. The reactor should be equipped with an overhead stirrer, a temperature probe, and an addition funnel. An emergency quench bath (ice/water) should be readily available.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[3]

  • Temperature Control: The reaction vessel must be cooled in an ice-salt bath or with a cryo-cooler to maintain the internal temperature within the specified range.

  • Controlled Addition: The nitrating mixture must be added slowly and incrementally to the substrate solution to allow for efficient heat dissipation.

  • Waste Handling: Do not mix nitric acid waste with other waste streams, especially organic solvents.[6] All waste must be neutralized and disposed of according to institutional and federal regulations.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplier RecommendationPurpose
Methyl 2-acetamidobenzoate>98% PurityCommercial SupplierStarting Material
Sulfuric Acid (H₂SO₄)Concentrated (98%)ACS Reagent GradeCatalyst and Solvent
Nitric Acid (HNO₃)Concentrated (70%)ACS Reagent GradeNitrating Agent
Methanol (CH₃OH)AnhydrousACS Reagent GradeRecrystallization Solvent
Deionized WaterHigh PurityIn-houseReaction Quench and Washing
IceN/AIn-houseCooling and Quenching
Glass-lined Reactor (10L)N/AAppropriate VendorReaction Vessel
Overhead Mechanical StirrerN/AAppropriate VendorEfficient Mixing
Temperature ProbeN/AAppropriate VendorMonitoring Reaction Temperature
Addition Funnel (1L)N/AAppropriate VendorControlled Reagent Addition
Buchner Funnel and FlaskN/AAppropriate VendorProduct Isolation
Vacuum PumpN/AAppropriate VendorFiltration

Diagram: Experimental Workflow

Caption: Scalable workflow for the synthesis of this compound.

Detailed Synthesis Protocol (500 g Scale)

1. Reactor Setup and Charging:

  • In a 10 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add concentrated sulfuric acid (2.5 L).

  • Begin vigorous stirring and cool the acid to 0-5 °C using an external cooling bath.

  • Once the temperature is stable, add Methyl 2-acetamidobenzoate (500 g) in portions, ensuring the temperature does not exceed 15 °C. Stir until all solid has dissolved.

2. Preparation of the Nitrating Mixture:

  • CAUTION: This step is highly exothermic. Prepare in a separate vessel inside a fume hood and cool thoroughly in an ice bath.

  • In a 1 L beaker, slowly add concentrated nitric acid (250 mL) to concentrated sulfuric acid (250 mL) with constant stirring and cooling. The final mixture should be pre-cooled to 0-5 °C before use.

  • Transfer the cold nitrating mixture to the addition funnel on the reactor.

3. Nitration Reaction:

  • Ensure the temperature of the substrate solution in the reactor is stable at 0-5 °C.

  • Add the nitrating mixture dropwise from the addition funnel over a period of 2-3 hours.[7][8]

  • CRITICAL CONTROL POINT: Maintain the internal reaction temperature between 5-10 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.[7]

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 60 minutes to ensure the reaction goes to completion.

4. Reaction Quench and Product Isolation:

  • Prepare a large vessel containing a slurry of crushed ice and deionized water (10 kg).

  • Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A pale-yellow solid will precipitate.[8]

  • Allow the ice to melt completely, then stir the suspension for an additional 30 minutes.

  • Isolate the crude solid product by vacuum filtration using a large Buchner funnel.[9]

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of 5 L) until the washings are neutral to pH paper. This removes residual acids.

5. Purification by Recrystallization:

  • Transfer the damp crude solid to a clean reactor.

  • Add a minimal amount of hot methanol required to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified, crystalline product and wash the filter cake with a small amount of ice-cold methanol.[9]

6. Drying:

  • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed through standard analytical techniques.

ParameterExpected ResultPurpose
AppearanceOff-white to pale yellow crystalline solidQualitative assessment
Yield80-90%Assess reaction efficiency
Melting Point121-122 °C[1]Confirm identity and purity
TLCSingle spot (e.g., in 1:1 Hexane:Ethyl Acetate)Monitor purity
IR SpectroscopyPeaks for C=O (ester, amide), N-H, and NO₂ stretchesConfirm functional groups[9]
¹H NMRSpectrum consistent with the product structureConfirm chemical structure

Troubleshooting

  • Low Yield: May result from incomplete reaction or loss during workup. Ensure sufficient reaction time and minimize transfers. Inadequate temperature control can also lead to side products.[7]

  • Oily Product: If the product does not solidify upon quenching, it may indicate incomplete nitration or the presence of impurities.[9] Ensure the starting material is pure and the nitrating mixture is added correctly.

  • Product Discoloration: Darker coloration may indicate side reactions due to excessive temperatures. Maintain strict temperature control.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound. By adhering to the principles of controlled electrophilic aromatic substitution and prioritizing rigorous safety measures, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The key to success lies in meticulous temperature management, controlled reagent addition, and thorough purification.

References

  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Benchchem. Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Chemstuff. (n.d.). Preparation of methyl 3-nitrobenzoate.
  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

Sources

Application Notes and Protocols: Methyl 2-acetamido-3-nitrobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Aromatic Scaffold

Methyl 2-acetamido-3-nitrobenzoate is a richly functionalized aromatic compound that holds significant promise as a versatile building block for the synthesis of complex organic molecules. Its strategic placement of an acetamido, a nitro, and a methyl ester group on a benzene ring provides a powerful platform for a variety of chemical transformations. The interplay of these functional groups—an ortho-directing and activatable acetamido group, a meta-directing and strongly electron-withdrawing nitro group, and a readily transformable methyl ester—offers chemists a nuanced control over reactivity and allows for the construction of diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of heterocyclic compounds of pharmaceutical interest.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 95067-27-9[1][2][3][4][5]
Molecular Formula C₁₀H₁₀N₂O₅[1]
Molecular Weight 238.20 g/mol [1]
Appearance Expected to be a solid-
IUPAC Name methyl 2-(acetylamino)-3-nitrobenzoate[1]

Note: Experimental physical properties such as melting point and solubility are not widely reported in publicly available literature and should be determined empirically upon synthesis or acquisition.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the downfield region. The acetamido methyl protons would be a singlet, as would the methyl ester protons.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons (with those attached to the nitro and amino groups being significantly shifted), and the methyl carbons.

  • IR Spectroscopy: Characteristic peaks would be observed for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the asymmetric and symmetric stretches of the nitro group.

Synthesis of this compound: A Proposed Route

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The proposed synthesis starts from the commercially available Methyl 2-aminobenzoate (methyl anthranilate).

Synthesis_of_Methyl_2-acetamido-3-nitrobenzoate start Methyl 2-aminobenzoate intermediate1 Methyl 2-acetamidobenzoate start->intermediate1 Acetylation step1_reagents Acetic Anhydride Pyridine (catalyst) step1_reagents->start product This compound intermediate1->product Nitration step2_reagents HNO₃ / H₂SO₄ step2_reagents->intermediate1

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Methyl 2-acetamidobenzoate (Acetylation)

This initial step protects the amine functionality as an acetamide, which is a moderately activating, ortho-, para-directing group. This directing effect is crucial for the subsequent nitration step.

Materials:

  • Methyl 2-aminobenzoate

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve Methyl 2-aminobenzoate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-acetamidobenzoate.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound (Nitration)

The acetamido group directs the electrophilic nitration to the ortho and para positions. Due to steric hindrance from the adjacent ester group, nitration is anticipated to occur predominantly at the C3 position. The reaction conditions for the nitration of activated aromatic rings must be carefully controlled to avoid over-nitration and side reactions.[6][7]

Materials:

  • Methyl 2-acetamidobenzoate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Standard glassware

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add Methyl 2-acetamidobenzoate to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of Methyl 2-acetamidobenzoate, maintaining the reaction temperature between 0 and 5 °C.[6]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Key Synthetic Transformations and Applications

The true value of this compound lies in its potential for a range of selective chemical transformations, making it a gateway to various heterocyclic systems.

Key_Reactions cluster_reductions Reduction of Nitro Group cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization to Heterocycles start This compound reduction_product Methyl 2-acetamido-3-aminobenzoate start->reduction_product hydrolysis_product_amide Methyl 2-amino-3-nitrobenzoate start->hydrolysis_product_amide hydrolysis_product_ester 2-Acetamido-3-nitrobenzoic acid start->hydrolysis_product_ester reduction_reagents H₂, Pd/C or SnCl₂·2H₂O, HCl reduction_reagents->reduction_product benzoxazinone Substituted Benzoxazinone hydrolysis_product_amide->benzoxazinone Intramolecular Cyclization hydrolysis_reagents_amide Acid or Base hydrolysis_reagents_amide->hydrolysis_product_amide hydrolysis_reagents_ester LiOH, THF/H₂O hydrolysis_reagents_ester->hydrolysis_product_ester

Caption: Key synthetic transformations of this compound.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation in aromatic chemistry, opening up a plethora of subsequent reactions.[8] This can be achieved under various conditions, with catalytic hydrogenation or metal-acid systems being the most common. The resulting ortho-phenylenediamine derivative is a valuable precursor for the synthesis of benzodiazepines, quinoxalines, and other fused heterocycles.

Protocol 3: Synthesis of Methyl 2-acetamido-3-aminobenzoate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution

  • Ethyl acetate

  • Standard glassware

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Hydrolysis of the Acetamido and Ester Groups

Selective hydrolysis of either the acetamido or the ester group can provide access to different synthetic intermediates. Acidic or basic hydrolysis of the amide will yield Methyl 2-amino-3-nitrobenzoate.[9] Conversely, saponification of the ester, typically with a base like lithium hydroxide, will produce 2-Acetamido-3-nitrobenzoic acid.

Application Highlight: Synthesis of Substituted Benzoxazinones

Benzoxazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties.[10] this compound can serve as a starting material for the synthesis of nitro-substituted benzoxazinones. The synthesis would involve the initial hydrolysis of the acetamido group, followed by cyclization.

Protocol 4: Proposed Synthesis of a 6-Nitro-2-methyl-4H-3,1-benzoxazin-4-one Derivative

This protocol is a hypothetical application based on established methods for benzoxazinone synthesis.[10][11][12]

Step A: Hydrolysis of the Acetamido Group

  • Reflux this compound in a mixture of concentrated hydrochloric acid and ethanol to hydrolyze the amide.

  • Neutralize the reaction mixture and extract the product, Methyl 2-amino-3-nitrobenzoate.

Step B: Cyclization to the Benzoxazinone

  • Treat the resulting Methyl 2-amino-3-nitrobenzoate with acetic anhydride in the presence of a dehydrating agent or under thermal conditions. The amino group will react with the acetic anhydride, and subsequent intramolecular cyclization with the elimination of methanol will form the benzoxazinone ring.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block in organic synthesis. The strategic arrangement of its functional groups allows for a range of selective transformations, providing access to a variety of complex molecular scaffolds. In particular, its potential for the synthesis of substituted heterocycles makes it a valuable tool for researchers in medicinal chemistry and drug development. The protocols and applications outlined in this guide are intended to serve as a foundation for further exploration and innovation with this versatile compound. As the demand for novel bioactive molecules continues to grow, the importance of multifunctional building blocks like this compound is set to increase significantly.

References

  • Al-Rawi, A. A.; Al-Rawi, J. M. A.; El-Azzouny, A. A. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules2004, 9, 705-712.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • Matrix Fine Chemicals. This compound | CAS 95067-27-9.
  • Khan, I.; Ibrar, A.; Abbas, N.; Ali, A. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules2021, 26, 1354.
  • PubMed. Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • RNR Biosciences. RNR Biosciences Chemical Name List.
  • Vihasifine Chem. Chemical Product Catalog.
  • Chemsrc. This compound | CAS#:95067-27-9.
  • Kamm, O.; Segur, J. B. Methyl m-nitrobenzoate. Org. Synth.1923, 3, 71.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?.

Sources

Application Notes and Protocols: The Versatile Reactivity of Methyl 2-acetamido-3-nitrobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-acetamido-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile scaffold in organic synthesis, particularly in the construction of heterocyclic systems of medicinal and materials science interest. The strategic positioning of the acetamido, nitro, and methyl ester groups dictates its reactivity towards a diverse range of nucleophiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuanced reactions of this substrate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for key transformations, and explore the synthetic utility of the resulting products.

Introduction: The Chemical Personality of this compound

The reactivity of this compound is primarily governed by the interplay of its three key functional groups. The nitro group, a potent electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr)[1][2][3]. Its position ortho to a potential leaving group (though none is explicitly present on the ring itself) and meta to the other substituents creates a unique electronic landscape. The acetamido group, an ortho-, para- director, and the meta-directing methyl ester group further modulate the electron density of the benzene ring[4].

This intricate electronic arrangement allows for a variety of transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): While less common without a conventional leaving group like a halide, under forcing conditions or with highly reactive nucleophiles, displacement of the nitro group can occur. More commonly, the nitro group activates the ring for substitution at other positions if a suitable leaving group is present.

  • Reactions involving the ester group: Nucleophiles can attack the electrophilic carbonyl carbon of the methyl ester, leading to hydrolysis, transesterification, or amidation.

  • Reactions following reduction of the nitro group: The transformation of the nitro group into an amine unlocks a powerful synthetic pathway for intramolecular cyclization, leading to the formation of valuable heterocyclic cores like benzimidazoles[5][6][7].

This guide will focus on the practical application of these reaction pathways, providing both the "how" and the "why" behind the experimental procedures.

PART 1: Nucleophilic Attack at the Aromatic Ring (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene chemistry, enabling the formation of C-N, C-O, and C-S bonds. For a successful SNAr reaction, the aromatic ring must be rendered electron-deficient, a role admirably filled by the nitro group[3][8][9]. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex[1][10].

Mechanistic Considerations

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex[8]. The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for stabilizing the negative charge of this intermediate through resonance[2][3]. The ortho and para positions relative to the electron-withdrawing group are most activated towards nucleophilic attack[3][9].

Caption: Generalized SNAr mechanism on an activated nitroaromatic compound.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Alkylamines)

The reaction of this compound with primary or secondary amines can lead to the displacement of a suitable leaving group, if one were present. In the absence of a leaving group, the reaction can proceed to displace the nitro group under more forcing conditions. However, a more synthetically valuable transformation involves the initial SNAr reaction followed by subsequent transformations. For instance, a related substrate, ethyl-4-chloro-3-nitrobenzoate, readily reacts with amines to displace the chloride[5].

Objective: To synthesize Ethyl 4-(alkylamino)-3-nitrobenzoate as a precursor for benzimidazole synthesis.

Materials:

  • Ethyl-4-chloro-3-nitrobenzoate

  • Alkylamine (e.g., methylamine, propylamine, or butylamine)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolve Ethyl-4-chloro-3-nitrobenzoate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add the desired alkylamine (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-(alkylamino)-3-nitrobenzoate.

ReactantMolecular Weight ( g/mol )EquivalentsAmount
Ethyl-4-chloro-3-nitrobenzoate231.611.01.0 g
Methylamine (40% in water)31.061.20.4 mL
THF--20 mL

Expected Outcome: Formation of Ethyl 4-(methylamino)-3-nitrobenzoate, a key intermediate for subsequent cyclization reactions.

PART 2: Intramolecular Cyclization via Nitro Group Reduction

A powerful synthetic strategy involving this compound is the reduction of the nitro group to an amine, followed by an intramolecular cyclization. This sequence is a highly efficient method for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activities, including antimicrobial, anticancer, and antihypertensive properties[5][7][11][12].

Mechanistic Pathway

The process begins with the reduction of the aromatic nitro group to an aniline derivative. A variety of reducing agents can be employed for this transformation, including metals in acidic media (e.g., Fe/HCl, Sn/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), or other reagents like sodium dithionite[13][14][15]. The resulting ortho-amino acetamide can then undergo an intramolecular cyclization, often promoted by heat or acid, to form the benzimidazole ring system.

Caption: Reductive cyclization of this compound to a benzimidazole.

Protocol 2: One-Pot Synthesis of a Benzimidazole Derivative

This protocol describes a microwave-assisted, one-pot reductive cyclization of a related 4-alkylamino-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite to yield 1,2-disubstituted benzimidazoles[5].

Objective: To synthesize a 1,2-disubstituted benzimidazole derivative.

Materials:

  • Ethyl 4-(alkylamino)-3-nitrobenzoate (from Protocol 1)

  • Aryl or heteroaryl aldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Magnetic stirrer and stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine the Ethyl 4-(alkylamino)-3-nitrobenzoate (1.0 eq), the desired aldehyde (1.1 eq), and sodium dithionite (3.0 eq) in DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 120-140 °C) for a specified time (e.g., 10-20 minutes).

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.

ReagentRoleEquivalents
Ethyl 4-(alkylamino)-3-nitrobenzoateSubstrate1.0
Aryl/Heteroaryl AldehydeCyclization partner1.1
Sodium DithioniteReducing agent3.0
DMSOSolvent-

Expected Outcome: High yield of the corresponding 1,2-disubstituted benzimidazole, a valuable scaffold in medicinal chemistry[5][11].

PART 3: Reactions at the Ester Functional Group

The methyl ester of this compound is susceptible to nucleophilic acyl substitution. This allows for the modification of this functional group, for example, through hydrolysis to the corresponding carboxylic acid or amidation to an amide. These transformations can be useful for altering the solubility of the molecule or for introducing a new point of diversity for further synthetic manipulations.

Protocol 3: Hydrolysis of the Methyl Ester

Objective: To convert this compound to 2-acetamido-3-nitrobenzoic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-acetamido-3-nitrobenzoic acid.

Expected Outcome: The corresponding carboxylic acid, which can be used in subsequent coupling reactions or other transformations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, including nucleophilic aromatic substitution, and, more significantly, serves as a precursor for the construction of complex heterocyclic systems through reductive cyclization. The protocols outlined in this document provide a practical framework for researchers to harness the synthetic potential of this compound. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

  • Wikipedia.
  • Makoś, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link]
  • Chemistry Steps.
  • Chemistry LibreTexts. (2025). 16.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
  • Manju, N., et al. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 28(03), 415-422. [Link]
  • Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
  • MySkinRecipes.
  • RSC Publishing. (2023).
  • RSC Publishing. (2023).
  • Anasazi Instruments.
  • RSC Publishing.
  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Wikipedia. Reduction of nitro compounds. [Link]
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • ResearchGate.
  • PubMed Central (PMC).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
  • PubMed Central (PMC).
  • Sciencemadness.org. (2016).
  • PubMed Central (PMC). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
  • Frontiers. (2019).
  • PubMed.
  • Chemsrc.
  • PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of Methyl 2-acetamido-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of Methyl 2-acetamidobenzoate. This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The acetamido group directs the substitution primarily to the ortho and para positions. Due to steric hindrance from the adjacent ester group, the major product is often the 3-nitro isomer, although the formation of other isomers is possible.

Q2: What are the critical safety precautions for this reaction?

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Slow Addition: The nitrating agent must be added slowly and in a controlled manner to the substrate solution, while carefully monitoring the temperature.

  • Temperature Control: Use an ice bath to maintain the recommended reaction temperature and prevent runaway reactions.

  • Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the spots. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve the yield and purity of the final product.

Issue 1: Low or No Yield of the Desired Product

A low yield of this compound is a frequent challenge. The following troubleshooting steps can help identify and resolve the underlying cause.

  • Troubleshooting:

    • Verify Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Use TLC to monitor the consumption of the starting material, Methyl 2-acetamidobenzoate.

    • Check Reaction Temperature: The nitration reaction is highly temperature-dependent. If the temperature is too low, the reaction rate may be significantly reduced. Maintain the temperature within the optimal range as specified in the protocol, typically between 0 and 10 °C.

  • Troubleshooting:

    • Use Fresh Reagents: Nitric acid can decompose over time. Use a fresh, unopened bottle of nitric acid for the best results.

    • Proper Reagent Preparation: If preparing a mixed acid nitrating agent (e.g., HNO₃/H₂SO₄), ensure the correct ratio and concentration are used. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Troubleshooting:

    • Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in an incomplete reaction. While a slight excess is often used to drive the reaction to completion, a large excess can lead to the formation of dinitrated byproducts.

    • Concentration of Sulfuric Acid: The concentration of sulfuric acid is crucial. Fuming sulfuric acid is sometimes used to increase the concentration of the nitronium ion and enhance the reaction rate.

Issue 2: Formation of Multiple Products (Low Purity)

The presence of isomeric byproducts is a common purity issue. The acetamido group is an ortho-, para-director, and while the 3-nitro isomer is often favored due to steric hindrance, the formation of the 5-nitro and dinitro- products can occur.

  • Troubleshooting:

    • Strict Temperature Control: Higher reaction temperatures can lead to the formation of undesired isomers. Maintaining a low and consistent temperature (0-5 °C) throughout the addition of the nitrating agent is critical for regioselectivity.

    • Choice of Nitrating Agent: The choice of nitrating agent can influence the product distribution. For instance, using nitric acid in acetic anhydride is a milder alternative that can sometimes offer better regioselectivity compared to the more aggressive mixed acid system.

  • Troubleshooting:

    • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess of nitric acid and elevated temperatures significantly increase the likelihood of dinitration.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can also promote the formation of dinitrated products. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a standard procedure for the nitration of Methyl 2-acetamidobenzoate.

Materials:

  • Methyl 2-acetamidobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-acetamidobenzoate in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of Methyl 2-acetamidobenzoate, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate of the crude product will form.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain pure this compound.

ParameterRecommended Value
Temperature0-5 °C
Reaction Time1-2 hours
Nitrating AgentHNO₃ in H₂SO₄
PurificationRecrystallization from Methanol

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield of Product check_reaction Check Reaction Completion via TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_time Extend Reaction Time incomplete->extend_time check_temp Verify Reaction Temperature incomplete->check_temp yield_improved Yield Improved extend_time->yield_improved check_temp->yield_improved check_reagents Evaluate Nitrating Agent complete->check_reagents check_conditions Review Reaction Conditions complete->check_conditions fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents fresh_reagents->yield_improved optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry optimize_stoichiometry->yield_improved

Caption: Troubleshooting Decision Tree for Low Yield.

Reaction Pathway and Potential Side Products

This diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of potential side products.

ReactionPathway start Methyl 2-acetamidobenzoate reagents HNO₃, H₂SO₄ start->reagents product This compound (Desired Product) reagents->product Major Pathway side_product1 Methyl 2-acetamido-5-nitrobenzoate (Isomeric Impurity) reagents->side_product1 Minor Pathway side_product2 Dinitrated Products reagents->side_product2 Side Reaction (Excess HNO₃, High Temp)

Caption: Reaction Pathway and Side Product Formation.

References

  • Methyl 2-acetamido-3-nitrobenzo
  • Aromatic Nitr

Technical Support Center: Nitration of Methyl 2-Acetamidobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of methyl 2-acetamidobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific electrophilic aromatic substitution reaction. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-proven insights to ensure the success of your experiments.

Introduction: The Chemistry at Play

The nitration of methyl 2-acetamidobenzoate is a classic example of an electrophilic aromatic substitution reaction on a disubstituted benzene ring. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a nitrating mixture of concentrated nitric acid and sulfuric acid. The success of this synthesis hinges on understanding the interplay of the two directing groups on the starting material: the activating ortho, para-directing acetamido group (-NHCOCH₃) and the deactivating meta-directing methyl ester group (-COOCH₃).

The powerful activating and ortho, para-directing nature of the acetamido group dominates the regioselectivity of the reaction. The nitro group is primarily directed to the position para to the acetamido group (C5), which is also conveniently meta to the methyl ester group. This leads to the desired product, methyl 2-acetamido-5-nitrobenzoate. However, various challenges can arise, from the formation of isomeric byproducts to hydrolysis of the starting material or product.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may be encountered during the nitration of methyl 2-acetamidobenzoate in a question-and-answer format.

Question 1: Low or No Product Yield

Potential Causes and Solutions:

  • Insufficiently Strong Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, and its formation is catalyzed by concentrated sulfuric acid.

    • Solution: Ensure that both nitric acid and sulfuric acid are of high concentration and have not absorbed atmospheric moisture. Use a freshly prepared nitrating mixture.

  • Reaction Temperature Too Low: While low temperatures are crucial to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: Maintain the reaction temperature strictly within the recommended range, typically 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Premature Quenching: Adding the reaction mixture to ice before the reaction is complete will result in a low yield.

    • Solution: Allow the reaction to proceed for the recommended time, and confirm the consumption of the starting material by TLC before quenching.

Question 2: Formation of a Mixture of Isomers

Potential Causes and Solutions:

  • Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, such as the product nitrated at the C3 position (ortho to the acetamido group).

    • Solution: Strict temperature control is paramount. The slow, dropwise addition of the nitrating mixture to the substrate solution in an ice bath is critical to dissipate the heat generated from this exothermic reaction.[1][2]

  • Incorrect Stoichiometry: An excess of the nitrating agent can lead to dinitration.

    • Solution: Use a carefully measured, slight excess of the nitrating agent.

Question 3: Evidence of Hydrolysis (Oily Product or Unexpected TLC Spots)

Potential Causes and Solutions:

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the ester or amide functional groups, especially at elevated temperatures.

    • Solution: Use anhydrous glassware and high-concentration acids. Ensure the starting material is dry.

  • Prolonged Reaction Time at Room Temperature: Allowing the reaction mixture to stand for too long at room temperature after the initial cooling can promote hydrolysis.

    • Solution: Adhere to the recommended reaction times and proceed to the workup promptly after the reaction is complete.

Question 4: Difficulty in Product Purification

Potential Causes and Solutions:

  • Contamination with Isomeric Byproducts: Isomers can co-crystallize with the desired product, making purification by simple recrystallization challenging.

    • Solution: A careful recrystallization from a mixed solvent system, such as ethanol/water, can help in separating the isomers. If separation is still difficult, column chromatography may be necessary.

  • Presence of Dinitrated Products: Dinitrated byproducts are generally less soluble and can complicate purification.

    • Solution: Maintaining a low reaction temperature is the most effective way to prevent dinitration.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the reaction carried out at low temperatures? A1: The nitration of aromatic compounds is a highly exothermic reaction. Low temperatures (0-5 °C) are essential for several reasons:

  • To control the reaction rate: This prevents a runaway reaction and ensures safety.

  • To prevent dinitration: The introduction of a second nitro group is more difficult but can occur at higher temperatures.[1]

  • To enhance regioselectivity: Lower temperatures favor the formation of the kinetically controlled product, which in this case is the desired 5-nitro isomer.

Q2: What is the role of concentrated sulfuric acid? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, product, and any byproducts. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What is the purpose of pouring the reaction mixture onto ice? A4: Pouring the acidic reaction mixture onto ice serves two main purposes:

  • To quench the reaction: The large volume of water rapidly dilutes the acid and stops the reaction.

  • To precipitate the product: The organic product is insoluble in the aqueous medium and will precipitate out as a solid, allowing for its collection by filtration.

Experimental Protocols

Materials and Reagents

Reagent/MaterialQuantityProperties
Methyl 2-acetamidobenzoate5.0 gM.W. 193.19 g/mol
Concentrated Sulfuric Acid (98%)10 mLCorrosive, handle with care
Concentrated Nitric Acid (70%)3.0 mLCorrosive, strong oxidizer, handle with care
Crushed Ice100 g
EthanolAs neededFlammable
Distilled WaterAs needed
125 mL Erlenmeyer Flask1
50 mL Beaker1
Magnetic Stirrer and Stir Bar1
Ice Bath1
Pasteur Pipette1
Buchner Funnel and Filter Flask1

Procedure: Nitration of Methyl 2-acetamidobenzoate

  • Preparation of the Substrate Solution: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of methyl 2-acetamidobenzoate in 10 mL of concentrated sulfuric acid. Stir the mixture with a magnetic stir bar until the solid is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate 50 mL beaker, carefully add 3.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Slowly, and with continuous stirring, add the cold nitrating mixture dropwise to the solution of methyl 2-acetamidobenzoate over a period of 15-20 minutes. Use a Pasteur pipette for the addition. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Workup: Pour the reaction mixture slowly and carefully onto 100 g of crushed ice in a beaker with constant stirring. A yellow precipitate of the crude product will form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of cold distilled water to remove any residual acid.

Procedure: Purification by Recrystallization

  • Dissolution: Transfer the crude, air-dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Reaction Mechanism

reaction_mechanism sub Methyl 2-acetamidobenzoate reagents HNO₃ / H₂SO₄ intermediate Arenium Ion Intermediate sub->intermediate Electrophilic Attack by NO₂⁺ product Methyl 2-acetamido-5-nitrobenzoate intermediate->product Deprotonation

Caption: Nitration of Methyl 2-acetamidobenzoate.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Start problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes isomers Isomer Formation problem->isomers Yes hydrolysis Hydrolysis problem->hydrolysis Yes purification Purification Issues problem->purification Yes success Successful Product problem->success No check_reagents Check Reagent Concentration low_yield->check_reagents check_temp Check Temperature Control low_yield->check_temp check_time Check Reaction Time low_yield->check_time optimize_temp Optimize Temperature isomers->optimize_temp optimize_stoich Optimize Stoichiometry isomers->optimize_stoich use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous recrystallize Recrystallization purification->recrystallize chromatography Column Chromatography purification->chromatography

Sources

Technical Support Center: Mastering Temperature Control in Exothermic Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for exothermic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Nitration reactions are notoriously energetic, and maintaining precise temperature control is paramount for safety, product purity, and yield.[1][2] This guide is structured to address the common challenges and questions that arise during these critical chemical transformations.

Troubleshooting Guide: Real-time Problem Solving

This section is dedicated to addressing specific issues that you may encounter during your nitration experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a solution.

Issue 1: My reaction temperature is rapidly increasing, and my cooling system can't keep up.

Question: What are the immediate steps I should take to prevent a thermal runaway?

Answer: An unexpected and rapid rise in temperature is a critical warning sign of a potential thermal runaway reaction.[3] Immediate and decisive action is required:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[3] This will prevent the introduction of more fuel for the exothermic reaction.

  • Maximize Cooling: Increase the flow of your cooling medium to its maximum capacity.[3] If you have a secondary or emergency cooling system, activate it.

  • Ensure Vigorous Agitation: Check that your stirring is robust and creating a vortex. Poor agitation can lead to localized "hot spots" where the reaction accelerates uncontrollably.[3][4]

  • Prepare for Quenching: Have a pre-planned quenching agent readily available. This is typically a large volume of cold water or a dilute aqueous solution of a weak base like sodium bicarbonate. Be aware that quenching a nitration reaction with water is itself a highly exothermic process due to the dilution of sulfuric acid and should be considered a last resort.[4]

  • Alert Personnel and Follow Emergency Protocols: Inform your colleagues and supervisor of the situation and be prepared to follow your laboratory's established emergency procedures, which may include evacuation.

Issue 2: The reaction mixture has turned a brown/orange color, and I see fumes.

Question: What does this color change and fume evolution indicate, and what should I do?

Answer: The appearance of brown or orange fumes, which are likely nitrogen dioxide (NO₂), is a strong indicator of decomposition reactions occurring alongside your desired nitration.[3][5] This is often a precursor to a thermal runaway and is caused by excessive temperatures or the presence of nitrous acid.

  • Immediate Actions:

    • Follow the steps outlined in Issue 1 to bring the temperature under control.

    • Do not inhale the fumes, as nitrogen dioxide is toxic.[3] Ensure your work is being conducted in a well-ventilated fume hood.

  • Preventative Measures for Future Experiments:

    • Improve Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient thermal mass to absorb the heat generated. For laboratory scale, an ice-salt bath may be necessary to achieve temperatures below 0°C.[4]

    • Control Addition Rate: Add the nitrating agent slowly and dropwise, with careful monitoring of the internal reaction temperature.[4]

    • Use a Nitrous Acid Scavenger: The addition of a small amount of urea to the reaction mixture can help to eliminate nitrous acid, which can catalyze decomposition pathways.[5]

Issue 3: My reaction has resulted in a very low yield of the desired product.

Question: What are the likely causes of a low yield in my nitration reaction?

Answer: Low yields can be frustrating, and the cause often lies in suboptimal reaction conditions or work-up procedures.[4] Consider the following potential causes:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to proceed to completion.[4] Consider extending the reaction time or slightly increasing the temperature, but always with vigilant monitoring of the exotherm.

  • Poor Phase Mixing: In heterogeneous reactions where the organic substrate is not soluble in the acid mixture, vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[4] Inadequate agitation will lead to a slow reaction and poor conversion.

  • Product Loss During Work-up: The quenching and extraction steps can be a significant source of product loss.[4] Ensure that the pH is carefully controlled during neutralization and that you are using the appropriate solvent for extraction. It's also possible your product is more water-soluble than anticipated; consider analyzing the aqueous layer if you suspect this is the case.[6]

  • Side Reactions: The formation of byproducts, such as dinitro compounds or oxidation products, will consume your starting material and reduce the yield of your desired product.[4] Optimizing the reaction temperature and the ratio of nitrating agent to substrate can help to improve selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about temperature control in exothermic nitration reactions, offering a deeper understanding of the underlying principles.

1. Why is temperature control so critical in nitration reactions?

Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1][2] This heat can increase the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop that can lead to a thermal runaway.[3] A thermal runaway can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[3] Furthermore, precise temperature control is often necessary to ensure the selective formation of the desired product and minimize the formation of unwanted byproducts.[7]

2. What is the role of sulfuric acid in controlling the reaction?

In many industrial nitration processes, a mixture of nitric acid and sulfuric acid (mixed acid) is used.[8] Sulfuric acid serves several important functions:

  • Protonation of Nitric Acid: It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Water Absorption: Sulfuric acid is a strong dehydrating agent and absorbs the water that is produced as a byproduct of the reaction. This is crucial because water can dilute the acid and slow down or stop the reaction.

  • Heat Sink: The bulk of the sulfuric acid acts as a heat sink, helping to absorb the heat generated by the reaction and moderate the temperature.[8]

3. How can I determine the thermal hazards of my specific nitration reaction?

A thorough understanding of the thermal hazards of your reaction is essential for safe operation. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are invaluable for this purpose.[1][9]

  • DSC can be used to determine the onset temperature of decomposition for your starting materials, products, and reaction mixtures.[10]

  • RC1 can measure the heat of reaction in real-time under process conditions, allowing you to determine the adiabatic temperature rise – the theoretical temperature increase if all cooling were to fail.[9] This data is critical for designing safe processes and emergency relief systems.[9]

4. Are there safer alternatives to traditional batch nitration?

Yes, continuous flow nitration using microreactors or tubular reactors is emerging as an inherently safer technology.[7][11][12] The key advantages of flow chemistry for nitration include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat removal, significantly reducing the risk of thermal runaway.[11][12]

  • Small Reaction Volume: The amount of material reacting at any given time is very small, minimizing the potential consequences of an incident.[12]

  • Precise Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purity.[11][12]

5. What are the key parameters to consider when scaling up a nitration reaction?

Scaling up a nitration reaction is not a trivial matter and requires careful consideration of several factors:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This means that heat removal becomes less efficient, and the risk of a thermal runaway increases. A thorough understanding of the reaction's thermal properties is crucial.

  • Agitation: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate agitation can lead to the formation of hot spots.[4]

  • Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled to match the heat removal capacity of the reactor.[4]

  • Process Safety Management: A comprehensive hazard and operability (HAZOP) study should be conducted to identify potential risks and ensure that adequate safety measures are in place.[2]

Experimental Protocols & Data

Protocol 1: General Laboratory-Scale Batch Nitration with Temperature Control

Objective: To perform a nitration reaction on a generic aromatic substrate with careful temperature monitoring and control.

Materials:

  • Round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel.

  • Ice-salt bath or a cryo-cooler.

  • Aromatic substrate.

  • Concentrated nitric acid.

  • Concentrated sulfuric acid.

  • Quenching solution (e.g., crushed ice, cold water).

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the round-bottom flask with the aromatic substrate and concentrated sulfuric acid.

  • Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) using the cooling bath.

  • Slowly add the concentrated nitric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed the set point.[4]

  • Maintain vigorous stirring throughout the addition.

  • After the addition is complete, allow the reaction to stir at the set temperature for the desired time, monitoring for any temperature fluctuations.

  • To quench the reaction, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[4]

  • Proceed with the appropriate work-up procedure to isolate the product.

Table 1: Key Safety Parameters for Nitration Reactions
ParameterDescriptionSignificance
Heat of Reaction (ΔHr) The total amount of heat released by the desired nitration reaction.A high value indicates a greater potential for temperature increase if cooling is lost.[3]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings.A critical indicator of runaway potential. A high ΔTad means even a small loss of cooling can be catastrophic.[3]
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a reaction to reach its maximum rate of heat generation under adiabatic conditions.A short TMRad indicates a rapidly accelerating reaction with little time to respond to an upset.
Decomposition Onset Temperature (TD) The temperature at which the product or reaction mixture begins to decompose exothermically.The reaction temperature should always be kept well below this value to ensure thermal stability.[8]

Visualizations

Diagram 1: Decision Tree for Troubleshooting a Temperature Excursion

G start Temperature Rising Uncontrollably stop_reagent Immediately Stop Reagent Addition start->stop_reagent max_cooling Maximize Cooling Capacity stop_reagent->max_cooling check_agitation Ensure Vigorous Agitation max_cooling->check_agitation prepare_quench Prepare to Quench Reaction check_agitation->prepare_quench is_controlled Is Temperature Stabilizing? prepare_quench->is_controlled continue_monitoring Continue Monitoring Closely is_controlled->continue_monitoring Yes quench Execute Emergency Quench Protocol is_controlled->quench No alert Alert Supervisor & Follow Emergency Procedures quench->alert

Caption: Emergency response workflow for a temperature excursion.[3]

Diagram 2: Heat Generation vs. Heat Removal in a Batch Reactor

G cluster_0 Stable Operation cluster_1 Runaway Condition Heat Generation Heat Generation Heat Removal Heat Removal Heat Generation->Heat Removal < Heat Generation_runaway Heat Generation Heat Removal_runaway Heat Removal Heat Generation_runaway->Heat Removal_runaway >> Stable Operation Stable Operation Runaway Condition Runaway Condition

Caption: Balancing heat generation and removal for safe operation.

References

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
  • NITRATION - vpscience.org. (n.d.).
  • US2140345A - Controlling temperature of nitration reactions - Google Patents. (n.d.).
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2023).
  • Chemistry, process design, and safety for the nitration industry. (2013). ACS Symposium Series.
  • Process Development System - Nitration Reaction. (n.d.). LARYEE.
  • CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (2022).
  • Nitration: An Overview of Recent Developments and Processes - American Chemical Society. (1996).
  • Continuous flow nitration in miniaturized devices - PMC - NIH. (2014).
  • Risk Assessment of Nitration Process Using HAZOP and Fault Tree - STM Journals. (2023).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (2023).
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - NIH. (2023).
  • Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. (2006).
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2014).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (2002).
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Why reactions run away - IChemE. (1997).
  • Why is nitration done at comparatively low temperatures? - Quora. (2018).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Notes on Environmental Concerns of Nitration - Unacademy. (n.d.).
  • Exothermic Welding Troubleshooting:The Most Frequent Errors Occurs During Performing((free samples) - YouTube. (2023).
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • How to slow down a runaway reaction - Quora. (2020).
  • Chemical Reaction Hazard Testing - DEKRA Process Safety. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • (PDF) Journal Pre-proof Process safety evaluation of the nitration synthesis process of Pendimethalin Process safety evaluation of the nitration synthesis process of Pendimethalin - ResearchGate. (2023).
  • Installers and Inspectors Guide for making Exothermic Connections - Harger Lightning Protection. (n.d.).
  • How Can You Identify An Exothermic Reaction? - YouTube. (2023).

Sources

Technical Support Center: Synthesis of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Controlling Selectivity and Preventing Over-Nitration in the Synthesis of Methyl 3-Nitrobenzoate

Welcome to the technical support guide for the nitration of methyl benzoate. This document provides in-depth troubleshooting advice and answers to frequently encountered issues, with a specific focus on preventing the formation of dinitrated byproducts. Our goal is to equip you with the expertise to achieve high-yield, high-purity synthesis of methyl 3-nitrobenzoate.

Section 1: Understanding the Reaction Landscape

The nitration of methyl benzoate is a classic electrophilic aromatic substitution (EAS).[1][2] The reaction's success hinges on controlling the generation and reaction of the nitronium ion (NO₂⁺) electrophile. The ester group of methyl benzoate is electron-withdrawing, which deactivates the aromatic ring and directs the incoming nitro group predominantly to the meta position.[1][3]

While this deactivation makes the initial nitration a controlled process, it also means that the mononitrated product, methyl 3-nitrobenzoate, is itself significantly deactivated toward further substitution.[2][4] This inherent electronic property is advantageous, as it makes over-nitration (the formation of dinitrobenzoate) less favorable. However, improper reaction conditions can easily overcome this energy barrier, leading to undesired byproducts and purification challenges.

Reaction Pathway Overview

The following diagram illustrates the desired synthetic route versus the undesired over-nitration pathway, which is promoted by excessive heat or prolonged reaction times.

Nitration_Pathway cluster_electrophile Electrophile Generation MB Methyl Benzoate MonoNitro Methyl 3-nitrobenzoate (Desired Product) MB->MonoNitro Controlled Conditions (e.g., 0-10°C) NM Nitrating Mixture (HNO₃ + H₂SO₄) NO2 Nitronium Ion (NO₂⁺) NM->NO2 Generates NO2->MonoNitro Electrophilic Attack DiNitro Methyl dinitrobenzoate (Over-nitration Byproduct) NO2->DiNitro Further Attack MonoNitro->DiNitro

Caption: Desired mononitration vs. undesired over-nitration pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final product yield is low, and the melting point is significantly lower than the expected 78°C. What is the likely cause?

Answer: A low and broad melting point is a classic indicator of impurities, most commonly the presence of over-nitrated byproducts like methyl 3,5-dinitrobenzoate or residual starting material. Over-nitration is primarily caused by a loss of temperature control. The nitration reaction is highly exothermic, and if the temperature rises above the recommended 10-15°C, the rate of the second nitration increases significantly, reducing the yield of your desired mononitrated product.[2]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your ice-salt bath is capable of maintaining the internal reaction temperature between 0-10°C during the entire addition of the nitrating mixture.[1] Use a thermometer placed directly in the reaction flask, not just in the bath.

  • Slow the Addition: The nitrating mixture should be added dropwise over a period of 15-20 minutes.[1] A rapid addition will generate heat faster than the ice bath can dissipate it, causing temperature spikes.[5]

  • Check for Byproducts: Use Thin Layer Chromatography (TLC) to analyze your crude product. If multiple spots are visible, it confirms the presence of impurities.[6]

Question 2: How critical is the order and method of preparing the nitrating mixture?

Answer: It is absolutely critical. The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction between concentrated sulfuric acid and nitric acid.[7] For safety and efficacy, the concentrated sulfuric acid should be added slowly to the cooled concentrated nitric acid. Never the reverse. This procedure ensures that the highly exothermic protonation of nitric acid is controlled. The mixture must be pre-cooled in an ice bath before being added to the methyl benzoate solution.[1][8] Failure to properly prepare and cool this mixture can lead to an uncontrolled reaction and a higher likelihood of side product formation.

Question 3: I noticed the formation of a dark-colored or oily product instead of pale yellow crystals. What went wrong?

Answer: Dark discoloration or the product failing to solidify is often a sign of decomposition or the formation of significant impurities.[6] This can result from:

  • Excessive Heat: Temperatures above 15°C can lead to oxidative side reactions, creating nitrophenols and other colored impurities.

  • Impure Starting Materials: Using impure or wet methyl benzoate can introduce contaminants that interfere with the reaction. Ensure your starting ester is clean and dissolves in sulfuric acid without coloration.[9]

  • Incomplete Quenching: Pouring the reaction mixture onto an insufficient amount of crushed ice can lead to localized heating during the quench, promoting side reactions. Use a generous amount of ice and stir vigorously during the process.[8]

To resolve this, the crude product will require purification, typically by recrystallization from an ethanol/water or methanol mixture.[8][9]

Question 4: Can I extend the reaction time to ensure full conversion of the starting material?

Answer: While allowing the reaction to proceed for a short period (e.g., 15 minutes) at room temperature after the addition is complete can help drive the reaction to completion, extending this time significantly can be counterproductive.[4][8] Prolonged reaction times, especially if the mixture warms up, provide more opportunity for the less favorable, but still possible, second nitration to occur.[1] The best practice is to monitor the reaction by TLC. Once the starting material spot has disappeared, the reaction should be promptly quenched by pouring it onto ice.[1]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of methyl 3-nitrobenzoate while minimizing over-nitration.

Critical Reaction Parameters
ParameterRecommended ValueRationale & Citation
Stoichiometry 1.0 eq. Methyl Benzoate1.2–1.5 eq. HNO₃2.0–3.0 eq. H₂SO₄A slight excess of nitric acid ensures complete conversion, while sufficient sulfuric acid is crucial to drive the formation of the nitronium ion electrophile.[1]
Addition Temperature 0–10°C (Internal)This is the most critical parameter. Maintaining a low temperature prevents the exothermic reaction from running away and minimizes the formation of dinitrated byproducts.[1][2]
Post-Addition Hold 15 minutes at room temp.Allows the reaction to proceed to completion without providing excessive time for over-nitration.[8][10]
Addition Time 15–20 minutesSlow, dropwise addition is essential to maintain thermal control and limit the instantaneous concentration of the nitronium ion.[1][11]
Step-by-Step Methodology

Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and oxidizing. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][10]

  • Prepare the Substrate Solution:

    • In a 50 mL conical flask, place 2.0 g of methyl benzoate.

    • Slowly add 4.0 mL of concentrated sulfuric acid while swirling.

    • Cool this mixture thoroughly in an ice-salt bath to below 5°C.[8]

  • Prepare the Nitrating Mixture:

    • In a separate dry test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid, adding the sulfuric acid slowly to the nitric acid.

    • Cool this nitrating mixture in the ice bath.[8]

  • Perform the Nitration:

    • Using a dropping pipette, add the chilled nitrating mixture to the methyl benzoate solution dropwise over approximately 15 minutes.

    • Ensure vigorous swirling or stirring throughout the addition.

    • Crucially, monitor the internal temperature and ensure it does not rise above 10°C (ideally below 6°C). [8][10]

  • Reaction Completion:

    • Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.[8]

  • Quench and Isolate:

    • Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker, stirring continuously.[8]

    • A solid precipitate of crude methyl 3-nitrobenzoate will form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with several portions of ice-cold water to remove residual acid.[8]

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add the minimum amount of hot ethanol or methanol to dissolve the solid. If the product initially melts into an oil, add hot water dropwise until it just dissolves.[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

    • Assess purity by taking a melting point (expected: 78°C).[10]

References

  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Nitration of methyl benzoate.
  • Nitration of Methyl Benzoate | Process and Applic
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams.
  • Nitration of Methyl Benzo
  • NITRATION OF METHYL BENZOATE. University of Wisconsin-River Falls.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Nitration of Methyl Benzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Arom

Sources

Technical Support Center: Purification of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 2-acetamido-3-nitrobenzoate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and provide the underlying scientific rationale to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to the synthesis method, typically the nitration of Methyl 2-acetamidobenzoate. The most probable impurities include:

  • Unreacted Starting Material: Methyl 2-acetamidobenzoate.

  • Isomeric Byproducts: Formation of other nitro-isomers (e.g., Methyl 2-acetamido-5-nitrobenzoate) is possible due to the competing directing effects of the activating acetamido group and the deactivating methyl ester group.

  • Di-nitrated Species: Over-nitration can lead to the formation of dinitro compounds, especially if the reaction temperature is not strictly controlled.[1][2]

  • Hydrolysis Product: 2-acetamido-3-nitrobenzoic acid can form if water is present during the reaction or workup, leading to the hydrolysis of the methyl ester.

  • Residual Acids: Traces of the nitrating mixture (sulfuric acid and nitric acid) are often present in the crude solid.

Q2: What is the best initial approach to purify the crude product?

For most solid organic compounds, recrystallization is the most efficient first-line purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. This compound is often recrystallized from polar organic solvents like methanol or ethanol.[3][4]

Q3: When should I use column chromatography instead of recrystallization?

Column chromatography is necessary when recrystallization fails to yield a pure product. This typically occurs in the following scenarios:

  • Presence of Isomers: Isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone.

  • Multiple Impurities: If your crude product contains significant quantities of several different impurities.[5]

  • Oily Product: If the crude product oils out instead of crystallizing, it suggests the presence of impurities that are depressing the melting point and disrupting the crystal lattice. Chromatography can isolate the desired compound from these impurities.

The fundamental principle is to exploit differences in polarity; the components of the mixture will interact differently with the polar stationary phase (e.g., silica gel) and the less polar mobile phase, allowing for separation.[6][7]

Q4: How do I remove residual mineral acids from the nitration reaction?

Before attempting recrystallization or chromatography, it is highly advisable to perform an aqueous workup. Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove residual sulfuric and nitric acids. This wash will also remove any acidic organic impurities, like the hydrolysis byproduct 2-acetamido-3-nitrobenzoic acid.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Issue 1: My crude product is a sticky oil or gum and will not solidify.
  • Causality: This is a classic sign of significant impurities depressing the melting point of your compound. Pouring the acidic reaction mixture onto ice should cause the organic product to precipitate as a solid.[2][8][9] If it remains oily, it indicates the presence of unreacted starting materials, isomeric byproducts, or other contaminants.

  • Solution Workflow:

    • Aqueous Wash: Dissolve the oil in a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water, saturated sodium bicarbonate solution (to remove acids), and finally with brine (saturated NaCl solution) to aid in phase separation. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • Attempt Crystallization Again: Try to recrystallize the resulting solid/oil from a suitable solvent (see Protocol 1). Sometimes, simply removing the acidic impurities is enough to induce crystallization.

    • Proceed to Chromatography: If the product remains oily or if recrystallization yields an impure solid (as determined by TLC or melting point), column chromatography is the necessary next step.[5][6]

Issue 2: My yield is very low after recrystallization.
  • Causality: Significant loss of product during recrystallization is typically due to using too much solvent or choosing a solvent in which your product has high solubility even at low temperatures. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Solution:

    • Solvent Selection: Ensure you have selected an appropriate solvent. The ideal solvent dissolves the compound when hot but not when cold. Test small batches with different solvents (e.g., methanol, ethanol, isopropanol, or mixed solvent systems like ethanol/water) to find the optimal one.

    • Technique Refinement: Add the hot solvent in small portions to the crude material while heating until it just dissolves.

    • Recovery: If you suspect product loss in the mother liquor, you can try to recover it by partially evaporating the solvent and cooling again to induce a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Thin Layer Chromatography (TLC) of my purified product still shows multiple spots.
  • Causality: This indicates that the chosen purification method was insufficient to separate the components of the mixture. This is common when trying to remove isomeric byproducts by recrystallization.

  • Solution:

    • Column Chromatography: This is the definitive solution. A carefully run silica gel column can effectively separate compounds with small differences in polarity.[7]

    • Optimize TLC First: Before running a large column, optimize the separation on a TLC plate. Test various mobile phase compositions (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation between the spot for your desired product and the impurity spots. A retention factor (Rf) of 0.2-0.4 for the target compound is often ideal for column separation.[10]

Issue 4: The melting point of my final product is broad and lower than the literature value.
  • Causality: A broad melting point range is a strong indicator of impurity. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to melt and causing the melting to occur over a wider range. A pure compound should have a sharp melting point (e.g., 1-2 °C range).

  • Solution:

    • Re-purify: The product requires further purification.

    • Recrystallize Again: If the melting point is only slightly off, a second recrystallization may be sufficient.

    • Column Chromatography: If the melting point is significantly depressed and broad, column chromatography is recommended to remove the persistent impurities.

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and experimental workflows for purifying this compound.

PurificationWorkflow crude Crude Product (Solid or Oil) wash Aqueous Wash (NaHCO3, Brine) crude->wash tlc_check Assess Purity (TLC, m.p.) recryst Protocol 1: Recrystallization tlc_check->recryst Single Major Spot (Minor Impurities) column Protocol 2: Column Chromatography tlc_check->column Multiple Spots (Isomers, etc.) wash->tlc_check analysis Final Analysis (TLC, m.p., NMR) recryst->analysis column->analysis final_product Pure Product analysis->recryst Impure analysis->column Very Impure analysis->final_product Purity Confirmed

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Problem Crude product is an oil step1 Diagnostic Are acidic impurities present? start:f1->step1:f0 step2 Solution Perform aqueous wash with NaHCO3 solution step1:f1->step2:f0 step3 { Outcome | Does the product solidify?} step2:f1->step3:f0 step4a Next Step Proceed with Recrystallization (Protocol 1) step3:f1->step4a:f0  Yes   step4b Next Step Impurities (e.g., isomers) still present. Proceed with Column Chromatography (Protocol 2) step3:f1->step4b:f0  No  

Caption: Troubleshooting logic for an oily crude product.

Experimental Protocols

Protocol 1: Recrystallization from an Alcohol Solvent

This protocol describes the standard procedure for purifying the title compound by recrystallization.

  • Solvent Selection: Place a small amount of crude product (approx. 50 mg) in a test tube. Add a few drops of a test solvent (e.g., methanol, ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. An ethanol/water mixture is also a common choice for nitrobenzoates.[8]

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent in portions, swirling and heating gently on a hot plate, until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 50 °C) to remove all traces of solvent.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for separating isomeric impurities or purifying oily products.

StepParameterRecommended Specification & Rationale
1. Stationary Phase AdsorbentSilica Gel (60 Å, 100-200 mesh): Standard choice for separating moderately polar organic compounds. Its polar surface interacts more strongly with more polar molecules.[5][10]
2. Mobile Phase Eluent SystemHexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3, 1:1). This allows less polar impurities to elute first, followed by your target compound, and finally the most polar impurities.[6] Rationale: The optimal ratio should be determined by TLC beforehand to achieve an Rf of ~0.3 for the product.
3. Column Packing MethodSlurry Packing: Mix silica gel with the initial, least polar eluent to form a slurry. Pour this into the column and allow the silica to settle, draining excess solvent while gently tapping the column to ensure even packing and remove air bubbles. Never let the silica run dry.[10]
4. Sample Loading MethodDry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Rationale: Dry loading prevents dissolution issues at the column head and often results in sharper separation bands compared to loading in a liquid form.[10]
5. Elution ProcessBegin eluting with the least polar solvent mixture. Collect fractions of equal volume (e.g., 10-20 mL) in numbered test tubes. Gradually increase the solvent polarity as the elution progresses to move more polar compounds down the column.
6. Analysis MonitoringSpot every few fractions on a TLC plate, alongside a spot of your crude starting material. Visualize under a UV lamp. Rationale: TLC is essential for identifying which fractions contain your pure product.[6][7]
7. Isolation PoolingCombine the fractions that contain only the pure product (single spot on TLC with the correct Rf). Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

References

  • Benchchem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • StackExchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Columbia University. (n.d.). Column chromatography.
  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • StackExchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • ChemicalBook. (n.d.). Methyl 2-methyl-3-nitrobenzoate CAS#: 59382-59-1.
  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.

Sources

Optimizing solvent for Methyl 2-acetamido-3-nitrobenzoate recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-acetamido-3-nitrobenzoate Purification

Introduction: The Critical Role of Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds like this compound.[1][2] The process hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[3][4] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding liquid (the mother liquor).[5][6] Selecting the optimal solvent is the most critical factor for achieving high purity and yield, directly impacting the quality of active pharmaceutical ingredients (APIs) and research intermediates.[7] This guide provides a structured, question-and-answer framework for troubleshooting and optimizing this crucial purification step.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

Answer: An ideal solvent must exhibit a significant difference in solubility for this compound across a temperature gradient. Specifically, the chosen solvent should:

  • Exhibit a High Temperature Coefficient: The compound should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][8] This differential is the driving force for crystallization upon cooling.

  • Not React with the Compound: The solvent must be chemically inert to avoid degradation or side reactions with the ester, acetamido, or nitro functional groups.[1][8]

  • Dissolve Impurities Well at All Temperatures or Not at All: Ideally, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor).[8]

  • Be Volatile and Easy to Remove: The solvent should have a relatively low boiling point to facilitate easy removal from the final crystals during the drying process.[1]

  • Be Safe and Cost-Effective: The solvent should be non-toxic, non-flammable, and affordable for the scale of the purification.[5]

Q2: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[9]

Causality & Troubleshooting Steps:

  • Cause: The solution became supersaturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat and Add More Solvent. The most direct solution is to return the flask to the heat source, re-dissolve the oil, and add a small amount of additional hot solvent (1-5% of the total volume).[10] This slightly reduces the saturation level, allowing the solution to cool to a lower temperature before crystallization begins.

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling encourages precipitation over crystallization.[9] If oiling persists, re-heat the solution and allow it to cool much more slowly. Insulate the flask by placing it within a larger beaker of hot water and allowing the entire assembly to cool to room temperature.[11]

  • Solution 3: Change Solvents. If the issue is a fundamental mismatch between the compound's melting point and the solvent's boiling point, a lower-boiling point solvent may be required.

Q3: My final yield is very low. What are the most common reasons for poor recovery?

Answer: A low yield is typically a result of losing the product to the mother liquor. Several experimental errors can lead to this outcome.

Causality & Troubleshooting Steps:

  • Cause 1: Using Too Much Solvent. This is the most frequent error.[9] Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound dissolved even after cooling.

    • Solution: If you suspect excess solvent was used, you can carefully evaporate a portion of it by gently heating the solution and then attempting the cooling and crystallization process again.[9][10]

  • Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration.[11] Perform the filtration quickly and in batches if necessary.

  • Cause 3: Inadequate Cooling. The lower the final temperature, the lower the solubility of your compound.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of crystals.[11]

  • Cause 4: Washing with Room-Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will re-dissolve a portion of the product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration.[12]

Q4: The purified crystals are still colored. How can I obtain a colorless product?

Answer: Colored impurities are common in nitration reactions. These are often highly conjugated, non-polar molecules that can get trapped in the crystal lattice.

Solution: Use of Activated Charcoal. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[11]

Protocol Integration:

  • After dissolving the crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and gently reheat it to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal (which now holds the colored impurities) before setting the solution aside to cool.[11]

Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q5: No single solvent seems to work perfectly. When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility profile. This technique is often used for compounds like this compound which have multiple functional groups with different polarities. The method relies on using a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[7]

Procedure for a Mixed-Solvent System:

  • Dissolve the crude compound in a minimal amount of the hot "soluble solvent."

  • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

  • The solution is now perfectly saturated. Allow it to cool slowly, as you would for a single-solvent recrystallization.

For your compound, a common and effective pair would be Ethanol/Water or Acetone/Hexane .

Data & Protocols

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityKey Characteristics & Rationale
Ethanol 78PolarOften a good choice for aromatic nitro compounds and esters.[13][14][15] Low toxicity.
Methanol 65PolarSimilar to ethanol but more volatile. Used for recrystallizing methyl m-nitrobenzoate.[16]
Isopropanol 82PolarSlightly less polar than ethanol, may offer a different solubility profile.
Acetone 56Polar AproticA strong solvent, may be too effective alone but excellent for a mixed-solvent system.
Ethyl Acetate 77Mid-PolarityThe ester functionality may promote solubility due to the "like dissolves like" principle.[17]
Water 100Very PolarThe compound is likely insoluble in water, making it a good "anti-solvent" for a mixed system with alcohols.[18]
Diagram 1: Solvent Selection & Optimization Workflow

Recrystallization_Workflow start_node start_node process_node process_node decision_node decision_node trouble_node trouble_node end_node end_node start Crude Product select_solvent Select 3-4 Potential Single Solvents (Table 1) start->select_solvent solubility_test Perform Small-Scale Solubility Test select_solvent->solubility_test good_profile Ideal Profile? (Insoluble Cold, Soluble Hot) solubility_test->good_profile good_profile->select_solvent No, Try Next trial_recryst Perform Trial Recrystallization good_profile->trial_recryst Yes mixed_solvent Consider Mixed- Solvent System good_profile->mixed_solvent None Work oiling_out Oiling Out? trial_recryst->oiling_out low_yield Low Yield? oiling_out->low_yield No fix_oiling Re-heat, Add More Solvent, Cool Slowly oiling_out->fix_oiling Yes colored Crystals Colored? low_yield->colored No fix_yield Reduce Solvent Volume, Ensure Cold Cooling low_yield->fix_yield Yes end_product Pure Crystalline Product colored->end_product No fix_color Redissolve, Add Charcoal, Hot Filter colored->fix_color Yes fix_oiling->trial_recryst fix_yield->trial_recryst fix_color->trial_recryst mixed_solvent->trial_recryst

Caption: Workflow for solvent selection and troubleshooting.

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly identify promising solvents using minimal material.[8][12]

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes, one for each solvent to be tested.

  • Room Temperature Test: To each tube, add the test solvent dropwise (start with ~0.5 mL) and swirl. Observe if the solid dissolves at room temperature. An ideal solvent will not dissolve the compound.[8]

  • Hot Solubility Test: If the solid is insoluble at room temperature, gently heat the test tube in a hot water or sand bath towards the solvent's boiling point.[12] Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume needed. An ideal solvent dissolves the solid completely near its boiling point.

  • Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form. A copious amount of fine crystals indicates a promising solvent.

  • Selection: Choose the solvent that dissolves the compound effectively when hot but poorly when cold, and yields the most significant amount of precipitate upon cooling.

Experimental Protocol 2: Optimized Recrystallization Procedure

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rushing this step can trap impurities.[10] Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by pulling a vacuum for several minutes. Transfer the dried crystals to a watch glass for final drying.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • University of California, Los Angeles.
  • Michigan State University, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
  • EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
  • Royal Society of Chemistry.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]
  • LabXchange.
  • Stack Exchange.
  • University of Colorado Boulder, Department of Chemistry.
  • Royal Society of Chemistry.
  • University of York, Chemistry Teaching Labs.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of California, Irvine.
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]
  • Stack Exchange.
  • University of Massachusetts.
  • Quora.
  • YouTube. Aromatic 3b.
  • ChemBK.
  • YouTube.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
  • Prezi. A 2 step synthesis of methyl 3-n. [Link]
  • Google Patents.
  • PubChem - NIH.

Sources

Technical Support Center: Synthesis of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-acetamido-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will address common failure points, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success of your synthesis.

Troubleshooting Guide: A Deeper Dive into Your Synthesis

This section adopts a question-and-answer format to directly address the challenges you may be facing in the laboratory.

Q1: My reaction yielded very little or no product. What are the primary reasons for this failure?

A failed reaction can be disheartening, but it is a valuable data point. The absence of your desired product typically points to issues with the reaction conditions or the integrity of your starting materials.

  • Suboptimal Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and even decomposition of the starting material. It is crucial to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating mixture.[1][2][3][4]

  • Reagent Quality and Stoichiometry: The purity of your starting material, Methyl 2-acetamidobenzoate, is paramount. Impurities can interfere with the reaction. Additionally, the nitrating mixture (a combination of concentrated nitric and sulfuric acids) must be prepared fresh and used in the correct stoichiometric ratio. An excess of nitric acid can lead to over-nitration.

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating mixture. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is a reliable way to determine the point of completion.[4][5][6]

Q2: After quenching the reaction with ice, my product appeared as a sticky oil or gel instead of a solid. What does this indicate?

The physical state of your crude product provides significant clues about its composition. An oily or gelatinous product suggests the presence of impurities that are depressing the melting point.[7]

  • Isomeric Byproducts: The acetamido group is a strong ortho-, para-directing group. While the desired product is the 3-nitro isomer (ortho to the acetamido group), the formation of the 5-nitro isomer (para to the acetamido group) is a significant possibility. This isomeric mixture can result in a product that is difficult to crystallize.

  • Hydrolysis: The strongly acidic conditions of the reaction can lead to the hydrolysis of either the ester or the acetamido group.[7][8][9][10][11][12] Hydrolysis of the methyl ester would yield 2-acetamido-3-nitrobenzoic acid, while hydrolysis of the acetamido group would result in Methyl 2-amino-3-nitrobenzoate. The presence of these more polar, hydrogen-bonding capable molecules can significantly alter the physical properties of the crude product.

  • Unreacted Starting Material: If the reaction did not go to completion, the presence of the starting material, Methyl 2-acetamidobenzoate, in the final product mixture can also lead to the formation of an oil.[6]

Q3: The melting point of my crystalline product is broad and lower than the literature value. How can I improve its purity?

A broad and depressed melting point is a classic indicator of an impure compound. Purification is essential to isolate the desired product.

  • The Principle of Recrystallization: This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Solvent Selection: For a compound like this compound, polar protic solvents like ethanol or methanol are often good starting points for recrystallization.[1][2][13] A mixed solvent system, such as ethanol-water, can also be effective.[1][3] The goal is to find a solvent or solvent pair that allows for the slow formation of well-defined crystals upon cooling, leaving the impurities dissolved in the mother liquor.

Q4: My analytical data (e.g., NMR, IR) is inconsistent with the structure of this compound. What are the likely alternative structures?

If your analytical data does not confirm the desired product, it is crucial to consider the potential side products of the reaction.

  • Isomeric Impurities: As mentioned, the formation of Methyl 2-acetamido-5-nitrobenzoate is a strong possibility. 1H NMR spectroscopy would be a key tool to differentiate between these isomers, as the coupling patterns of the aromatic protons would be distinct.

  • Hydrolysis Products: The presence of a broad singlet in the 1H NMR spectrum above 10 ppm could indicate the carboxylic acid proton of 2-acetamido-3-nitrobenzoic acid. An IR spectrum showing a broad O-H stretch around 3000 cm-1 would support this. Conversely, the appearance of two distinct N-H protons in the 1H NMR spectrum, along with the disappearance of the acetyl methyl singlet, would suggest the formation of Methyl 2-amino-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

  • FAQ1: Why is strict temperature control so vital for this nitration? Controlling the temperature is critical to prevent unwanted side reactions. At higher temperatures, the rate of reaction increases, which can lead to the formation of dinitrated products.[2][4] It also increases the likelihood of oxidative side reactions caused by the nitric acid.

  • FAQ2: What is the specific function of sulfuric acid in the nitrating mixture? Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[14] The nitronium ion is the active electrophile that is attacked by the electron-rich benzene ring of the starting material.

  • FAQ3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4][6] By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visually track the disappearance of the starting material and the appearance of the product spot(s).

  • FAQ4: What are the essential safety precautions for this synthesis? This reaction involves the use of concentrated and corrosive acids.[1][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.

Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Reaction Parameters
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Methyl 2-acetamidobenzoate193.195.0 g0.02591.0
Conc. Sulfuric Acid (98%)98.0810 mL--
Conc. Nitric Acid (70%)63.011.8 mL0.02851.1
Protocol 1: Synthesis of this compound
  • In a 100 mL round-bottom flask, dissolve 5.0 g of Methyl 2-acetamidobenzoate in 10 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath with magnetic stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.8 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the temperature is kept below 10°C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 20-30 minutes, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.

  • Monitor the reaction by TLC (8:2 hexane/ethyl acetate).

  • Once the starting material is consumed, slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A pale-yellow solid should precipitate. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in a desiccator.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid just dissolves.[13]

  • If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals and determine the melting point. The expected melting point for pure this compound should be sharp.

Visualizing the Chemistry

Reaction Pathway

Reaction_Pathway SM Methyl 2-acetamidobenzoate Product This compound SM->Product 0-5°C NitratingMixture HNO₃, H₂SO₄ NitratingMixture->Product

Caption: Synthesis of the target compound.

Potential Side Reactions

Side_Reactions cluster_products Reaction Products Start Methyl 2-acetamidobenzoate Desired Desired Product (3-Nitro Isomer) Start->Desired Nitration Isomer Isomeric Byproduct (5-Nitro Isomer) Start->Isomer Nitration HydrolysisEster Ester Hydrolysis Product Start->HydrolysisEster H₃O⁺, Δ HydrolysisAmide Amide Hydrolysis Product Start->HydrolysisAmide H₃O⁺, Δ

Caption: Potential reaction byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes_low_yield Low Yield Causes cluster_causes_oily Oily Product Causes cluster_solutions_impure Impure Product Solutions Start Synthesis Failed? LowYield Low/No Yield Start->LowYield Yes OilyProduct Oily/Gummy Product Start->OilyProduct Yes ImpureProduct Impure Product (Low/Broad M.P.) Start->ImpureProduct Yes Temp Check Temperature Control LowYield->Temp Reagents Verify Reagent Quality LowYield->Reagents Time Check Reaction Time (TLC) LowYield->Time Isomers Isomeric Mixture OilyProduct->Isomers Hydrolysis Hydrolysis Occurred OilyProduct->Hydrolysis Recrystallize Recrystallize Product ImpureProduct->Recrystallize Characterize Characterize Byproducts (NMR, IR, MS) Recrystallize->Characterize

Caption: A logical troubleshooting guide.

References

  • RSC Education. Nitration of methyl benzoate. The Royal Society of Chemistry.
  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • nitro-ester-amid_simple. (2020-02-19).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. (2012-09-14).
  • Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802.
  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025-06-25).
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. (2016-07-04).
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025-01-19).
  • YouTube. Nitration of acetanilide followed by hydrolysis gives.... (2022-08-23).
  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022-01-21).
  • Preparation of methyl 3-nitrobenzoate.
  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. (2010-01-05).
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Chemguide. hydrolysis of nitriles.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

Technical Support Center: Managing Isomeric Byproducts in Aromatic Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing isomeric byproducts in aromatic nitration reactions. This resource offers practical, experience-driven advice in a troubleshooting-focused, question-and-answer format to address the common challenges encountered in the synthesis of nitroaromatic compounds.

Introduction: The Inevitable Challenge of Isomers

Aromatic nitration, a cornerstone of organic synthesis, is an electrophilic aromatic substitution (SEAr) reaction where a nitro group (-NO₂) is introduced onto an aromatic ring.[1][2] While seemingly straightforward, the reaction's regioselectivity is highly sensitive to a multitude of factors, often leading to a mixture of positional isomers (e.g., ortho, meta, para).[3][4] The formation of these isomeric byproducts complicates downstream applications, necessitating robust strategies for both controlling their formation and their effective separation.

This guide is structured to provide a comprehensive understanding of the underlying principles governing isomer formation and to offer practical, actionable solutions for their management.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Controlling Isomer Formation

Q1: Why am I getting a mixture of ortho, meta, and para isomers in my nitration reaction?

The distribution of isomers in an aromatic nitration reaction is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.[4][5] These substituents "direct" the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.[6][7]

  • Electronic Effects : Substituents are broadly classified as either activating or deactivating groups.[2][5]

    • Activating Groups (e.g., -OH, -OR, -NH₂, -R) donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4] These groups are typically ortho, para-directors because they stabilize the carbocation intermediate (the arenium ion) formed during attack at these positions through resonance.[1]

    • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) withdraw electron density from the ring, making it less reactive.[4] Most deactivating groups are meta-directors.[8] Halogens are an exception, being deactivating yet ortho, para-directing.[4]

  • Steric Effects : The sheer physical size of a substituent can hinder the approach of the nitronium ion to the adjacent ortho positions.[4][9] For bulky substituents, this steric hindrance often leads to a higher proportion of the para isomer compared to the ortho isomer.[9]

Q2: How can I influence the isomer ratio in my reaction? I want to favor the para isomer.

Controlling the regioselectivity of a nitration reaction is a common challenge. Here are several strategies to increase the yield of the desired para isomer:

  • Temperature Control (Kinetic vs. Thermodynamic Control) : Aromatic nitration is generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers.[10][11] Lower reaction temperatures typically favor the kinetically preferred product, which often has the lowest activation energy.[10][12] While true thermodynamic control is challenging due to the general irreversibility of nitration, adjusting the temperature can still influence the isomer ratio.[10] For many substrates, lower temperatures can increase para selectivity by minimizing side reactions and providing more selective reaction conditions.

  • Choice of Nitrating Agent and Catalyst : The standard nitrating mixture of concentrated nitric and sulfuric acids is highly effective but can be aggressive.[7][13] Alternative nitrating systems can offer improved regioselectivity. For instance, using a solid zeolite catalyst with a specific pore size can favor the formation of the less sterically hindered para isomer.[14] The constrained environment within the zeolite pores can sterically disfavor the formation of the bulkier ortho isomer.

  • Solvent Effects : The choice of solvent can influence the effective size of the electrophile and the transition state energies, thereby altering the isomer distribution. While many nitrations are performed neat, exploring different solvents can be a useful optimization strategy.[15]

Below is a conceptual workflow for optimizing regioselectivity:

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis A Crude Reaction Mixture B Dilute in Appropriate Solvent A->B C Inject into GC or HPLC B->C D Isomers Separate on Column C->D E Detect and Integrate Peaks D->E F Calculate Relative Peak Areas E->F G Determine Isomer Ratio F->G

Sources

Technical Support Center: Unexpected Byproducts in the Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during nitration reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic routes, minimize byproduct formation, and ensure the integrity of your final products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of nitroaromatic compounds, offering insights into their root causes and providing actionable solutions.

Issue 1: My reaction has produced a significant amount of a dark, tar-like substance.

Question: I attempted to nitrate a substituted phenol, but my reaction mixture turned into a dark, viscous tar. What is the likely cause, and how can I prevent this in the future?

Answer:

The formation of dark-colored byproducts, often described as "tars," is a common issue, particularly when nitrating highly activated aromatic rings like phenols.[1] This is primarily due to oxidation of the starting material or the desired product under the harsh conditions of nitration.[2]

Probable Causes:

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of sensitive substrates, especially at elevated temperatures. Phenols are particularly susceptible to oxidation.

  • Over-nitration: Highly activating groups on the aromatic ring can promote multiple nitrations, potentially leading to the formation of unstable polynitrated compounds that can decompose and polymerize.[1]

  • Impurities: The presence of impurities in the starting material can act as catalysts for side reactions, leading to tar formation.[2]

Step-by-Step Troubleshooting and Prevention:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, by using an ice bath or a cryocooler.[2] This significantly reduces the rate of oxidation and other side reactions.

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of your aromatic compound with vigorous stirring.[2] This prevents localized "hot spots" where the temperature can rise uncontrollably.[3]

  • Use of a Milder Nitrating Agent: For highly activated substrates, consider using a milder nitrating agent. Options include using dilute nitric acid or alternative nitrating agents like nitronium tetrafluoroborate.[4][5]

  • Protecting Groups: For phenols and anilines, consider protecting the hydroxyl or amino group as an ester or amide, respectively, before nitration. The protecting group can be removed after the nitration step. This moderates the activating effect and prevents side reactions at the heteroatom.[6]

  • Purity of Starting Materials: Ensure the purity of your starting aromatic compound before beginning the reaction. Purification techniques such as recrystallization or distillation may be necessary.[2]

Issue 2: My final product is contaminated with a significant amount of an isomeric byproduct.

Question: The nitration of my monosubstituted benzene is yielding a mixture of ortho, meta, and para isomers, with a lower than expected yield of the desired isomer. How can I improve the regioselectivity of my reaction?

Answer:

The distribution of isomers in the nitration of substituted benzenes is governed by the electronic and steric effects of the substituent on the aromatic ring.[6] Understanding these directing effects is crucial for controlling the regioselectivity of the reaction.

Probable Causes:

  • Substituent Effects: Activating groups (e.g., alkyl, alkoxy, hydroxyl, amino) are typically ortho, para-directors, while deactivating groups (e.g., nitro, carboxyl, trifluoromethyl) are meta-directors.[6][7] Halogens are deactivating but are ortho, para-directing.

  • Reaction Conditions: Temperature and the choice of nitrating agent can influence the isomer ratio. Higher temperatures can sometimes lead to a decrease in selectivity.[2]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to the ortho position, leading to a higher proportion of the para isomer.

Strategies for Improving Regioselectivity:

  • Optimize Reaction Temperature: Running the reaction at lower temperatures can often improve the selectivity for the thermodynamically favored product.[2]

  • Choice of Nitrating System: In some cases, the choice of nitrating agent and solvent can influence the isomer distribution. For instance, using a solid zeolite catalyst has been shown to enhance the formation of the para isomer in the nitration of toluene.[8]

  • Blocking Groups: In specific cases, a "blocking group" can be temporarily introduced to a reactive position on the ring to direct the nitration to another position. The blocking group is then removed in a subsequent step.

  • Purification: If a mixture of isomers is unavoidable, efficient purification techniques are essential. These can include:

    • Fractional Crystallization: This method relies on the different solubilities of the isomers in a particular solvent.

    • Chromatography: Column chromatography is a powerful technique for separating isomers with different polarities.

    • Distillation: For volatile isomers with sufficiently different boiling points, fractional distillation can be effective.

Issue 3: I am observing the formation of dinitrated or polynitrated byproducts.

Question: My goal is to synthesize a mononitrated aromatic compound, but I am consistently isolating dinitrated and even trinitrated products. What is causing this over-nitration, and how can I control it?

Answer:

The formation of dinitrated and polynitrated byproducts is a common challenge, especially when the starting material contains activating groups or when the reaction conditions are too harsh.[1]

Probable Causes:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of multiple nitrations.[2]

  • High Reaction Temperature: Elevated temperatures increase the reaction rate and can lead to over-nitration.[2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can result in the nitration of the desired mononitrated product.[2]

  • Activating Substituents: Aromatic rings with strongly activating substituents are more susceptible to multiple nitrations.[1]

Methods to Control the Degree of Nitration:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[2]

  • Temperature Management: Maintain a low and consistent reaction temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.[2][9]

  • Controlled Addition: Add the nitrating agent slowly to the reaction mixture to maintain a low instantaneous concentration of the electrophile.[2]

Issue 4: My reaction is very slow or appears to be incomplete.

Question: I am attempting to nitrate a deactivated aromatic ring, and the reaction is either extremely slow or does not go to completion. How can I drive the reaction forward?

Answer:

Aromatic rings with electron-withdrawing (deactivating) groups are inherently less reactive towards electrophilic aromatic substitution, which can lead to slow or incomplete reactions.[2][10]

Potential Solutions:

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, this must be done carefully to avoid the formation of byproducts.[2]

  • Use a Stronger Nitrating Agent: Employing a more potent nitrating agent can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺). This can be achieved by:

    • Using fuming nitric acid.[2]

    • Increasing the proportion of sulfuric acid in the mixed acid.[2]

    • Using oleum (fuming sulfuric acid) in the nitrating mixture for very deactivated substrates.[11]

  • Increase Reaction Time: For deactivated substrates, a longer reaction time may be necessary. Monitor the reaction progress to determine the optimal duration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in nitroaromatic synthesis?

A1: Besides the expected isomers, common unexpected byproducts include:

  • Oxidation Products: Especially with activated rings, phenolic and quinone-like compounds can form. In some cases, this can lead to the formation of dark-colored tars.[2][12]

  • Dinitrated and Polynitrated Compounds: This occurs when the reaction conditions are too harsh or when the aromatic ring is highly activated.[1][2]

  • Nitrophenols: In the presence of nitrous acid (which can be formed from the decomposition of nitric acid), phenols can be nitrosated and subsequently oxidized to nitrophenols.[13]

  • Nitrogen Dioxide (NO₂): This reddish-brown gas is a common byproduct of nitration reactions and is toxic. All nitrations should be performed in a well-ventilated fume hood.[14][15]

Q2: How can I effectively quench a nitration reaction and work up the product?

A2: The standard procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[3] This serves to dilute the acids and dissipate the heat of dilution. The product can then be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent.

Q3: How do I remove phenolic byproducts from my crude nitroaromatic product?

A3: Phenolic byproducts, being acidic, can be removed by washing the organic layer with a basic aqueous solution. A dilute solution of sodium hydroxide or sodium carbonate is commonly used. This converts the phenol into its water-soluble salt, which is then extracted into the aqueous phase.[16]

Q4: What analytical techniques are best for identifying and quantifying byproducts in my product mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is excellent for separating and quantifying the components of the product mixture.[9]

  • Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) or electron capture detector (ECD), is a powerful tool for analyzing volatile nitroaromatic compounds and their byproducts.[9][17]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the components, aiding in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the main product and identifying the isomeric byproducts.

Visualizations

Reaction Pathway for Byproduct Formation

Byproduct_Formation Aromatic_Substrate Aromatic Substrate Desired_Product Desired Mononitro Product Aromatic_Substrate->Desired_Product Controlled Conditions Oxidation Oxidation Byproducts (Phenols, Tars) Aromatic_Substrate->Oxidation Harsh Conditions/ Activated Substrate Isomers Isomeric Byproducts Aromatic_Substrate->Isomers Substituent Effects Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Aromatic_Substrate Over_Nitration Dinitro/Polynitro Byproducts Desired_Product->Over_Nitration Excess Nitrating Agent/ High Temperature

Caption: Key pathways in aromatic nitration leading to the desired product and common byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Nitroaromatic Product Check_Temp Is Reaction Temperature Too Low? Start->Check_Temp Check_Time Is Reaction Time Too Short? Check_Temp->Check_Time No Increase_Temp Cautiously Increase Temperature Check_Temp->Increase_Temp Yes Check_Agent Is Nitrating Agent Too Weak? Check_Time->Check_Agent No Increase_Time Increase Reaction Time Check_Time->Increase_Time Yes Check_Workup Are There Losses During Work-up? Check_Agent->Check_Workup No Stronger_Agent Use Stronger Nitrating Agent Check_Agent->Stronger_Agent Yes Optimize_Workup Optimize Extraction and Purification Check_Workup->Optimize_Workup Yes Success Yield Improved Check_Workup->Success No Increase_Temp->Success Increase_Time->Success Stronger_Agent->Success Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting low yields in nitration reactions.

Data Summary

Table 1: Influence of Reaction Conditions on Byproduct Formation

ParameterEffect of IncreaseCommon Byproducts FavoredRecommended Control Strategy
Temperature Increased reaction rate, increased oxidationOxidation byproducts (tars), dinitrated products[2]Maintain low temperatures (0-10°C) using an ice bath.[2]
Nitrating Agent Concentration Increased reaction rateDinitrated/polynitrated products[2]Use a modest excess of the nitrating agent (1.05-1.1 eq.).[2]
Reaction Time Increased conversionDinitrated/polynitrated products if extended unnecessarily[2]Monitor reaction by TLC/HPLC and quench upon completion.[2]
Substrate Activation Increased reaction rateDinitrated/polynitrated products, oxidation byproducts[1]Use milder nitrating agents or protecting groups.[4][6]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Google Patents. (2016).
  • vpscience.org.
  • American Chemical Society. Nitration: An Overview of Recent Developments and Processes.
  • European Patent Office.
  • Google Patents. (1947).
  • YouTube. (2023).
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Taylor & Francis.
  • International Journal of Pharmaceutical Sciences. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Nitration of Arom
  • Chemistry LibreTexts. (2023).
  • Analytical methods.
  • Google Patents. (2018).
  • Unacademy.
  • PubMed. (2017).
  • Diemoz, K. (2010).
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • ResearchGate. (2025).
  • NIH. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
  • Chemistry LibreTexts. (2020).
  • YouTube. (2011).
  • Khan Academy.
  • Wikipedia.
  • SciELO.
  • ResearchGate. (2018).
  • National Academic Digital Library of Ethiopia. (2013).
  • Wikipedia. Nitroglycerin.
  • ResearchGate. (2016).
  • Reddit. (2023).
  • BenchChem. Quantitative Analysis of Nitroaromatics: A Comparative Guide to 1-(4-Nitrophenyl)pyrene and Standard Analytical Techniques.
  • Google Patents.
  • Master Organic Chemistry. (2018).
  • NIH.
  • PubMed.
  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • PubMed. (2007).
  • Hovione. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • ResearchGate. (2025).
  • chemeurope.com.
  • SciSpace.
  • Chemistry LibreTexts. (2019).
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Green Chemistry (RSC Publishing). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.

Sources

Technical Support Center: Scaling Up Methyl 2-acetamido-3-nitrobenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 2-acetamido-3-nitrobenzoate. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to navigate the challenges associated with this multi-step synthesis, with a particular focus on the critical nitration step.

Introduction: Synthesis Overview and Core Challenges

This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1] Its production involves a two-step sequence starting from methyl anthranilate or a related precursor: N-acetylation followed by a regioselective aromatic nitration.

While straightforward on a lab scale, scaling up this process presents significant challenges, primarily related to the highly exothermic and potentially hazardous nature of nitration reactions.[2][3] Key difficulties include controlling reaction temperature, preventing side reactions like over-nitration, ensuring regioselectivity, and safely handling large quantities of corrosive mixed acids.[4][5][6] This document aims to provide practical, field-proven insights to address these issues effectively.

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct unit operations, each with its own set of critical parameters.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration & Purification A Methyl Anthranilate B N-Acetylation (Acetic Anhydride) A->B C Methyl 2-acetamidobenzoate B->C D Nitration (HNO3 / H2SO4) C->D Starting Material E Reaction Quench (Ice/Water) D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Observed Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield / Incomplete Conversion in Nitration Step 1. Insufficient Nitrating Agent: The active electrophile, the nitronium ion (NO₂+), is generated from nitric acid in the presence of sulfuric acid.[7][8] Insufficient quantities will lead to incomplete reaction. 2. Excess Water: Water in the reaction medium can quench the nitronium ion, retarding the reaction.[9] 3. Low Reaction Temperature: While temperature control is critical to prevent side reactions, excessively low temperatures (<0 °C) can slow the reaction rate to a crawl, preventing completion within a practical timeframe.[10]1. Verify Stoichiometry: Ensure at least one molar equivalent of nitric acid is used. Review the quality and concentration of the acid reagents. 2. Use Anhydrous Conditions: Use concentrated (>98%) sulfuric acid and fuming or concentrated nitric acid. Ensure all glassware is scrupulously dry. 3. Optimize Temperature: Maintain the temperature between 5-15°C during the addition of the nitrating mixture.[11] After the addition is complete, allowing the reaction to stir at room temperature for a short period (e.g., 15 minutes) can help drive it to completion.[12][13][14]
Formation of Unwanted Isomers or Di-nitro byproducts 1. Poor Temperature Control: Nitration is highly exothermic.[13][15] Temperature spikes can provide the activation energy needed to form less-favored isomers or drive a second nitration (over-nitration).[9][10][11] 2. Incorrect Reagent Addition: Adding the substrate to the mixed acid can create localized "hot spots" and high concentrations of the nitrating agent, promoting side reactions.1. Strict Temperature Monitoring: Maintain the reaction temperature below 15°C, and ideally below 6-10°C, during the addition phase.[10][12][13][14][15] This is the single most critical parameter for selectivity. 2. Controlled Addition: Always add the pre-chilled nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the solution of the substrate (Methyl 2-acetamidobenzoate) in sulfuric acid.[7][12][13][15] This ensures the nitronium ion is consumed as it is introduced, minimizing its concentration at any given moment.
Product "Oils Out" During Quenching and Fails to Solidify 1. Presence of Impurities: The presence of starting material or isomeric byproducts can act as an impurity, causing freezing point depression and preventing the desired product from crystallizing.[16] 2. Insufficient Sulfuric Acid: In some cases, an insufficient amount of sulfuric acid can lead to a mixture that does not readily solidify upon quenching.[16]1. Improve Reaction Control: Re-evaluate temperature control and addition rates to minimize byproduct formation. 2. Mechanical Agitation: After pouring the reaction mixture onto ice, vigorous stirring or scratching the inside of the beaker with a glass rod can induce crystallization.[16] 3. Verify Acid Ratios: Ensure the recommended ratio of sulfuric acid to substrate is used as it serves as the reaction solvent.
Difficulties with Recrystallization 1. Incorrect Solvent System: The product has specific solubility properties. Using a single solvent may result in it being too soluble (no crystallization on cooling) or not soluble enough (poor recovery). 2. Cooling Too Rapidly: Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities and lead to the formation of very small, difficult-to-filter crystals.1. Use a Mixed Solvent System: A mixture of ethanol and water is reported to be effective for recrystallizing the crude product.[12][14] The crude solid is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), after which a few drops of hot ethanol are added to redissolve the solid. 2. Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature first. Once crystal formation begins, the flask can then be moved to an ice bath to maximize recovery.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the starting material, Methyl 2-acetamidobenzoate?

The most common and straightforward laboratory synthesis involves the N-acetylation of anthranilic acid with acetic anhydride, followed by esterification of the resulting 2-acetamidobenzoic acid.[17][18] Alternatively, one can start with methyl anthranilate and perform the N-acetylation directly. The reaction with acetic anhydride is typically performed in an aqueous medium or an appropriate solvent, sometimes with gentle heating to ensure completion.[18][19]

Q2: Why is a mixture of nitric and sulfuric acid used for nitration?

Sulfuric acid is a stronger acid than nitric acid. It acts as a catalyst by protonating the nitric acid, which then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8] This is the species that attacks the aromatic ring. Without sulfuric acid, the concentration of the nitronium ion is too low for the reaction to proceed efficiently.

G HNO₃ HNO₃ H₂SO₄ H₂SO₄ HNO₃->H₂SO₄ + H₂O-NO₂⁺ H₂O-NO₂⁺ H₂SO₄->H₂O-NO₂⁺ Protonation H₂O + NO₂⁺ H₂O + NO₂⁺ H₂O-NO₂⁺->H₂O + NO₂⁺ -H₂O NO₂⁺ (Nitronium Ion) NO₂⁺ (Nitronium Ion) H₂O + NO₂⁺->NO₂⁺ (Nitronium Ion)

Caption: Catalytic generation of the nitronium ion electrophile.

Q3: What are the most critical safety precautions when scaling up this nitration?

Safety is paramount. Nitration reactions are energetic and use highly corrosive materials.[2][6][20][21][22]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6][20][21]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic and corrosive acid fumes.[6][20][22]

  • Exotherm Control: The reaction is highly exothermic.[3] Ensure adequate cooling capacity. For larger scales, consider a jacketed reactor with a chiller. Never add reagents faster than the cooling system can dissipate the heat generated.

  • Quenching: The quenching process (pouring acid into ice) is also exothermic. Perform this step slowly and with vigorous stirring to prevent splashing and localized boiling.

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[6][20][21] Have appropriate spill kits containing a neutralizer (like sodium bicarbonate) readily available.[6]

Q4: How can I monitor the reaction's progress?

For laboratory and pilot scales, Thin Layer Chromatography (TLC) is an effective method.[16] A suitable mobile phase (e.g., 8:2 hexane/ethyl acetate) can separate the starting material, product, and major byproducts.[16] By spotting the reaction mixture alongside standards of the starting material, you can visually determine when the starting material has been consumed. For larger industrial scales, HPLC is the preferred method for more quantitative analysis.

Q5: Are there modern process technologies that can mitigate the risks of batch nitration?

Yes. Continuous flow processing in microreactors or other miniaturized devices is a superior technology for managing highly exothermic and fast reactions like nitration.[5][23] The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway that plagues large batch reactors.[3][5] This technology offers enhanced safety, better temperature control (leading to higher selectivity), and easier scalability.[4][5]

Protocols and Data

Table 1: Typical Laboratory-Scale Reaction Parameters for Nitration
ParameterValue / ConditionRationale & Notes
Substrate Methyl 2-acetamidobenzoateEnsure it is dry and pure for optimal results.
Solvent Concentrated Sulfuric AcidActs as both solvent and catalyst for nitronium ion formation.[7]
Nitrating Agent 1:1 mixture of conc. Nitric Acid and conc. Sulfuric AcidThis "mixed acid" is a standard and potent nitrating agent.[12][14] It should be prepared separately and pre-chilled before addition.[12][13][14][15]
Stoichiometry ~1.1 - 1.5 molar equivalents of HNO₃A slight excess of nitric acid helps to drive the reaction to completion.
Addition Temp. 0 - 10 °C (Ideal: < 6 °C)CRITICAL PARAMETER. Prevents formation of byproducts and ensures safety.[10][12][13][14][15]
Reaction Time 15-20 min for addition, then 15 min stirringSlow addition is key.[12][13][15] A short hold time after addition completes the reaction.[12][13][14]
Work-up Pour onto crushed icePrecipitates the solid product, which is insoluble in water.[7][10][12][13][16][24]
Purification Recrystallization (Ethanol/Water or Methanol)Removes unreacted starting material and isomeric impurities.[11][12][14][24]
Step-by-Step Nitration Protocol (Illustrative Lab Scale)

This protocol is for informational purposes only. All procedures must be subjected to a thorough risk assessment before execution.

  • Preparation: In a flask equipped with a magnetic stirrer and thermometer, dissolve Methyl 2-acetamidobenzoate in concentrated sulfuric acid. Cool the mixture in an ice-water bath to 0-5°C.[12][13]

  • Nitrating Mixture: In a separate vessel, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling in an ice bath.[12][13][15]

  • Addition: Add the pre-chilled nitrating mixture to the substrate solution dropwise via an addition funnel. Maintain the internal reaction temperature below 10°C throughout the addition, which should take approximately 15-20 minutes.[10][11][12][13]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.[12][13][14]

  • Quench: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice with vigorous stirring.[12][13][25]

  • Isolation: The solid product will precipitate. Allow all the ice to melt, then collect the crude solid by vacuum filtration using a Buchner funnel.[12][13][25]

  • Washing: Wash the filter cake with several portions of cold water to remove residual acids.[7][12][13]

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[12][14]

References

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • PrepChem.com. (n.d.). Preparation of anthranilic acid.
  • PMC - NIH. (2014, February 14). Continuous flow nitration in miniaturized devices.
  • Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
  • NIH. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • YouTube. (2024, June 6). Nitration reaction safety.
  • Proceedings. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-5-acetamidobenzoic acid.
  • (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Scribd. (n.d.). Nitration Plant SOP Guide.
  • (n.d.). NITRIC ACID SAFETY.
  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace.
  • RSC Education - The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
  • Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
  • Wikipedia. (n.d.). N-Acetylanthranilic acid.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
  • (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • WebAssign. (n.d.). Experiment 8 - Amide Preparation.
  • (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • YouTube. (2024, February 22). Nitration of Methyl Benzoate - Chem 342L.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
  • (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.

Sources

Technical Support Center: Enhancing the Purity of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-acetamido-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest standards of purity in their work. High purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs), ensuring reproducibility in research, and meeting stringent regulatory requirements.[1][2][3]

This document provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this compound. We will explore the causality behind these issues and offer validated protocols to resolve them effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial product after synthesis is discolored (yellow/brown) and shows multiple spots on TLC. What are the likely impurities and how can I prevent them?

This is a common issue stemming from the nitration of the parent compound, methyl 2-acetamidobenzoate. The discoloration and multiple TLC spots typically indicate the presence of side products and unreacted starting materials.

Root Cause Analysis:

  • Over-Nitration (Dinitration): The aromatic ring, although deactivated by the methyl ester group, can undergo a second nitration, leading to dinitro-impurities. This is especially prevalent if the reaction temperature is not strictly controlled or if the concentration of the nitrating agent is too high.[4][5] The nitration reaction is highly exothermic, and poor temperature control can lead to runaway reactions, degrading both starting material and product.[6][7]

  • Isomeric Impurities: While the acetamido group is ortho-, para-directing and the nitro group is meta-directing, a mixture of isomers can still form. The primary desired product is the 3-nitro isomer, but other isomers like the 5-nitro compound can arise. The ratio of these isomers is highly dependent on reaction conditions, particularly the acidity of the medium.[8][9]

  • Hydrolysis: The presence of water and strong acid can lead to the hydrolysis of either the methyl ester to a carboxylic acid (2-acetamido-3-nitrobenzoic acid) or the amide to an amine (methyl 2-amino-3-nitrobenzoate).

  • Unreacted Starting Material: Incomplete reaction will leave residual methyl 2-acetamidobenzoate in your crude product.

Preventative Strategies During Synthesis:

  • Strict Temperature Control: Maintain the reaction temperature between 0-10°C using an ice-salt bath. Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise and very slowly to the solution of methyl 2-acetamidobenzoate.[5][6][7] This minimizes the exotherm and reduces the formation of dinitrated byproducts.[4][5]

  • Controlled Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. Adding the acetanilide solution to the nitrating mixture should be avoided; instead, the nitrating mixture should be added to the acetanilide solution to keep the concentration of the nitrating agent at a minimum.[4][5]

  • Anhydrous Conditions: Use high-purity, dry solvents and reagents to minimize the risk of hydrolysis.

Q2: My crude product is a sticky oil or fails to crystallize properly when poured onto ice. How can I obtain a solid product?

The failure of the product to solidify upon quenching the reaction mixture in ice water is often due to a high concentration of impurities which act as a eutectic mixture, depressing the melting point.

Troubleshooting Protocol:

  • Solvent Trituration: After quenching, if an oil forms, decant the acidic water. Add a small amount of ice-cold methanol or a methanol/water mixture to the oil and stir vigorously with a glass rod, scratching the inside of the flask.[10] This can often induce crystallization by dissolving impurities and providing a nucleation surface.

  • Extraction and Concentration: If trituration fails, transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residue, now free of many water-soluble impurities, should have a better chance of solidifying upon cooling or after trituration with a non-polar solvent like hexane.

Workflow for Purity Assessment and Troubleshooting

The following diagram outlines the logical flow from initial product isolation to achieving high purity.

G cluster_0 Synthesis & Isolation cluster_1 Initial Purity Assessment cluster_2 Purification Strategies cluster_3 Final Analysis A Crude Product Isolation (Precipitation on Ice) B Analyze by TLC/¹H NMR A->B C Purity Acceptable? B->C F Impurity Polarity? C->F No G High Purity Product C->G Yes D Recrystallization H Confirm Purity (HPLC, MP, NMR) D->H E Column Chromatography E->H F->D Significantly Different F->E Similar H->G

Caption: Initial Purity Assessment and Troubleshooting Workflow.

Q3: Recrystallization is not improving the purity significantly. What is the best approach for solvent selection and execution?

Recrystallization is a powerful technique but its success is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Systematic Solvent Selection:

It is recommended to screen a range of solvents with varying polarities. A mixture of solvents can often provide the ideal solubility profile.[11]

Solvent SystemPolarityRationale & Expected Outcome
Methanol or Ethanol PolarOften a good starting point. This compound has moderate solubility in hot alcohols and lower solubility when cold.[12]
Isopropanol PolarSimilar to ethanol but can sometimes offer a better recovery due to slightly lower solvating power.
Ethanol/Water MixedA powerful combination. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[11]
Ethyl Acetate/Hexane MixedDissolve in hot ethyl acetate, then add hexane as an anti-solvent until turbidity appears. Effective for removing more polar impurities.
Dichloromethane/Hexane MixedSimilar to the ethyl acetate/hexane system, useful for compounds that are highly soluble in chlorinated solvents.

Detailed Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Add hot water dropwise to the hot ethanol solution until you observe persistent cloudiness (turbidity). Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (Buchner funnel).[13] Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50°C).[13]

Q4: I have a persistent impurity with a very similar polarity to my product. How can I separate them using column chromatography?

When recrystallization fails, typically due to an impurity with similar solubility and polarity, column chromatography is the method of choice.[14][15] It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[15]

Choosing the Right Conditions:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a TLC plate. The target product should have an Rf value of approximately 0.25-0.35 for optimal separation on a column.

    • Starting Point: A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is standard.

    • Optimization: Run several TLCs with varying ratios (e.g., 7:3, 8:2, 9:1 Hexane:Ethyl Acetate) to find the ideal eluent system.

Detailed Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[16]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica to the top of the column bed.

  • Elution: Begin eluting with the chosen mobile phase. For closely eluting spots, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 30% Ethyl Acetate in Hexane) can improve separation.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Decision Tree for Purification Strategy

G A Crude Product B Run Analytical TLC A->B C Spots Well Separated? (ΔRf > 0.2) B->C D Primary Impurity is Baseline or Starting Material C->D Yes E Impurity Spot is Very Close to Product Spot C->E No F Recrystallization (Choose appropriate solvent system) D->F G Column Chromatography (Optimize eluent for max separation) E->G H Pure Product F->H G->H

Caption: Decision Tree for Selecting the Optimal Purification Strategy.

Q5: How do I definitively confirm the purity of my final product?

A single analytical method is often insufficient to declare a compound as "pure." A combination of techniques provides a comprehensive and trustworthy assessment of purity, which is essential for regulatory submissions and reliable research.[1][17][18]

Analytical MethodInformation Provided
Melting Point Analysis A sharp melting point close to the literature value (e.g., 62-65°C for a related compound) indicates high purity.[19] A broad melting range suggests the presence of impurities.[13]
¹H and ¹³C NMR Spectroscopy Provides structural confirmation and can detect impurities with different chemical structures, even at low levels. Integration of proton signals can be used for quantitative analysis.[20]
High-Performance Liquid Chromatography (HPLC) The gold standard for purity determination.[18] It can separate and quantify trace impurities, providing a precise purity value (e.g., >99.5%). Phenyl-Hexyl columns can be particularly effective for separating nitro-aromatic isomers due to π-π interactions.[21]
Mass Spectrometry (MS) Confirms the molecular weight of the product and can help identify the mass of unknown impurities, especially when coupled with HPLC (LC-MS).[18]

For drug development applications, it is crucial to develop and validate a stability-indicating HPLC method that can separate the main compound from any potential degradants or process-related impurities.[1][17]

References

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
  • Lu Le Laboratory. Synthesis of p-nitroacetanilide-Nitration. (2013).
  • Journal of Young Pharmacists. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose.
  • JAAN's Science Class. Nitration of acetanilide (Lab report). (2012).
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018).
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. (1977).
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. (2020).
  • Scribd. Nitration Kinetics of Acetanilide and Derivatives.
  • Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025).
  • RSC Education. Nitration of methyl benzoate.
  • Organic Chemistry Virtual Lab. Separation of Compounds Using Column Chromatography.
  • Canadian Science Publishing. Nitrations of acetanilides by reagents of N02X type1. (1968).
  • YouTube. column chromatography & purification of organic compounds. (2021).
  • ResearchGate. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Practical Chemistry. Practical Chemistry 2008 – Student Instruction Sheet.
  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013).
  • Quora. What is the synthesis of methyl 3-nitrobenzoate? (2016).
  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025).
  • Matrix Fine Chemicals. This compound | CAS 95067-27-9.
  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022).
  • PubChem. Methyl 2-methyl-3-nitrobenzoate.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-acetamido-3-nitrobenzoate: A Focus on ¹H NMR with Complementary Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural characterization of Methyl 2-acetamido-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for elucidating its molecular structure, a comprehensive and unambiguous identification is best achieved by integrating data from complementary analytical techniques. Here, we present a detailed, predictive analysis of the ¹H NMR spectrum, supported by comparisons with ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and professionals in drug development, offering both theoretical predictions and practical, field-proven experimental protocols.

Section 1: The Predicted ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to map the precise electronic environment of each proton in a molecule. For a compound like this compound, where no definitive published spectrum is readily available, we can construct a highly accurate predicted spectrum. This prediction is grounded in the fundamental principles of chemical shift theory and spin-spin coupling, using established substituent effects on the benzene ring.[3][4]

The structure contains three distinct functional groups attached to the aromatic ring: a methyl ester (-COOCH₃), an acetamido group (-NHCOCH₃), and a nitro group (-NO₂). Each group exerts a specific electronic influence (inductive and resonance effects) that shields or deshields the nearby aromatic protons, causing them to resonate at different frequencies.[4][5]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly deshields ortho and para protons, shifting their signals significantly downfield.

  • Methyl Ester (-COOCH₃): This is also an electron-withdrawing group, contributing to the general deshielding of all aromatic protons.

  • Acetamido Group (-NHCOCH₃): This group has a dual nature. The nitrogen's lone pair can donate electron density into the ring via resonance (shielding effect), while the carbonyl group is inductively withdrawing. The ortho- and para-directing nature of the amine functionality typically dominates.

Based on these principles, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and integration values for each unique proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H-6 ~8.5 - 8.7Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.51HStrongly deshielded by the ortho nitro group and the para methyl ester group.
H-4 ~8.2 - 8.4Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.51HDeshielded by the ortho nitro group.
H-5 ~7.6 - 7.8Triplet (t)Jortho ≈ 8.01HInfluenced by two ortho protons (H-4 and H-6), appearing as a triplet.
Amide N-H ~9.0 - 9.5Singlet (s)-1HAmide protons are typically deshielded and often appear as broad singlets. Its position is highly dependent on solvent and concentration.
Ester -OCH₃ ~3.9 - 4.0Singlet (s)-3HTypical chemical shift for methyl ester protons.[6]
Amide -COCH₃ ~2.2 - 2.3Singlet (s)-3HTypical chemical shift for acetamido methyl protons.

Section 2: Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides the skeletal framework, a multi-faceted approach ensures complete and accurate characterization.

¹³C NMR Spectroscopy

This technique provides a map of the carbon skeleton. For this compound, we expect 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-170 ppm.[5] The carbon attached to the nitro group (C-3) would be significantly deshielded, while the carbonyl carbons of the ester and amide groups would appear furthest downfield (>165 ppm).[7]

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum of our target compound would be characterized by several strong absorption bands.[8]

  • N-H Stretch: A moderate peak around 3300-3400 cm⁻¹.

  • C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[9]

  • C=O Stretches: Two distinct, strong peaks are expected. The ester carbonyl will absorb around 1730 cm⁻¹, and the amide carbonyl (Amide I band) will appear at a lower frequency, around 1680 cm⁻¹.[10][11]

  • N-O Stretches (Nitro Group): Two strong, characteristic peaks will be present: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[8][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. For this compound (C₁₀H₁₀N₂O₅), the molecular ion peak [M]⁺ would be observed at m/z 238.199.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 2: Comparison of Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, stereochemistry.Provides detailed structural map and proton count.Can have overlapping signals, especially in the aromatic region.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, identifies non-protonated carbons (e.g., carbonyls).Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time.[12]
IR Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation, excellent for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive, confirms molecular formula.[13]Does not provide detailed connectivity or stereochemical information.

Section 3: Experimental Protocol for ¹H NMR Analysis

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Causality: This amount provides an optimal signal-to-noise ratio for a typical high-field NMR spectrometer without causing solubility issues.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent for many organic compounds. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4 cm) to be within the detection region of the NMR probe.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Shim the magnetic field. This involves adjusting the homogeneity of the magnetic field across the sample volume. Causality: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine coupling patterns. A well-shimmed sample will show a narrow linewidth for the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16). Causality: Signal averaging increases the signal-to-noise ratio, improving the quality of the spectrum for dilute samples.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) between scans to allow for full proton relaxation, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.

Workflow Visualization

G Figure 1: ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 w/ TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Data (FID) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase reference 10. Reference to TMS phase->reference integrate 11. Integrate Peaks reference->integrate assign 12. Assign Structure integrate->assign

Sources

The Molecular Blueprint: Functional Groups and Their Expected Vibrational Signatures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectrum of Methyl 2-acetamido-3-nitrobenzoate: A Comparative Analysis for Researchers

As a Senior Application Scientist, the interpretation of spectral data is not merely about matching peaks to tables; it is about understanding the story a molecule tells through its interaction with energy. The infrared (IR) spectrum of this compound (C₁₀H₁₀N₂O₅)[1] is particularly illustrative, presenting a confluence of functional groups whose electronic and steric interactions create a unique spectroscopic fingerprint. This guide provides a detailed interpretation of its IR spectrum, contextualized through a comparison with structurally related analogues, to offer researchers a deeper understanding of how molecular architecture influences vibrational spectroscopy.

This compound is a multi-functionalized aromatic compound. To decipher its spectrum, we must first identify the key vibrational units and their expected absorption ranges based on established spectroscopic principles.

  • Secondary Amide (-NHCOCH₃): This group is characterized by distinct vibrations. The N-H bond stretch is sensitive to hydrogen bonding and typically appears as a single, sharp peak for secondary amides.[2][3] The carbonyl stretch (Amide I band) is very intense, while the N-H bend coupled with the C-N stretch (Amide II band) is also a key diagnostic feature.[3][4]

  • Nitro Group (-NO₂): Attached to an aromatic ring, the nitro group produces two strong, characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.[5][6] Their positions are influenced by the electronic environment of the benzene ring.

  • Methyl Ester (-COOCH₃): The ester functional group is defined by a strong carbonyl (C=O) stretching absorption.[7] Its frequency is sensitive to conjugation with the aromatic ring. Additionally, two C-O stretching vibrations are expected.[7][8]

  • Substituted Benzene Ring: The aromatic ring itself gives rise to C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

The following table summarizes the expected absorption ranges for the primary functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide N-H Stretch3500 - 3300Medium, Sharp
C=O Stretch (Amide I)1680 - 1640Strong
N-H Bend (Amide II)1570 - 1515Medium-Strong
Aromatic Nitro NO₂ Asymmetric Stretch1550 - 1475Strong
NO₂ Symmetric Stretch1360 - 1290Strong
Aromatic Ester C=O Stretch1730 - 1715Strong
C-O Stretches1300 - 1000Strong (two bands)
Aromatic Ring C-H Stretch3100 - 3000Medium-Weak
C=C Stretch1600 - 1450Medium-Weak
Alkyl C-H Stretch3000 - 2850Medium-Weak

Comparative Spectral Analysis: Isolating Functional Group Contributions

To truly appreciate the spectrum of our target molecule, we will compare it with two simpler analogues: Methyl 2-acetamidobenzoate (lacks the nitro group) and Methyl 3-nitrobenzoate (lacks the acetamido group). This comparative approach allows us to unequivocally assign the peaks arising from the nitro and amide functionalities.

Key Spectral Interpretations and Comparisons

The presence of three distinct electron-withdrawing groups (acetamido, nitro, and methyl ester) on the benzene ring influences the precise location of each vibrational band.

Wavenumber (cm⁻¹)Assignment in this compoundObservation in Methyl 2-acetamidobenzoateObservation in Methyl 3-nitrobenzoateRationale for Spectral Differences
~3400 N-H Stretch (Amide)Present Absent This peak is a definitive marker for the N-H bond in the amide group. Its absence in methyl 3-nitrobenzoate confirms this assignment.[2]
~1725 C=O Stretch (Ester)PresentPresentThis strong absorption is characteristic of the ester carbonyl. Its frequency, slightly lowered by conjugation with the ring, is present in all three compounds.[10][11]
~1680 C=O Stretch (Amide I)Present Absent This is the Amide I band, a key identifier for the amide carbonyl. It is absent in the spectrum of methyl 3-nitrobenzoate, which lacks this group.[3]
~1530 NO₂ Asymmetric StretchAbsent Present This intense band is one of the two signature peaks of the aromatic nitro group. Its absence in methyl 2-acetamidobenzoate confirms its origin.[5]
~1520 N-H Bend (Amide II)Present Absent The Amide II band is the second crucial peak for amide identification. It is not observed in methyl 3-nitrobenzoate.[3]
~1350 NO₂ Symmetric StretchAbsent Present This is the second signature peak of the aromatic nitro group. This band, along with the asymmetric stretch, provides conclusive evidence for the nitro functionality.[5][12]
~1250 & ~1100 C-O Stretches (Ester)PresentPresentThese two strong bands arise from the C-O single bond stretches of the ester group and are present in all three molecules.[7]

This comparison demonstrates a core principle of spectral interpretation: analyzing related structures to isolate and confirm the contributions of individual functional groups. The spectrum of this compound is thus a composite, clearly showing the signature absorptions of all its constituent parts.

Experimental Workflow and Protocols

Acquiring a high-quality IR spectrum is paramount for accurate interpretation. The choice of sampling technique depends on the sample's physical state and the available instrumentation. For a solid compound like this compound, Attenuated Total Reflectance (ATR) is the most common and convenient method, while the KBr pellet technique is a traditional alternative.

Workflow for IR Spectral Analysis

The following diagram outlines the logical flow from sample preparation to final interpretation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Obtain Solid Sample Prep_Choice Choose Method Sample->Prep_Choice ATR_Prep Place sample on ATR crystal Prep_Choice->ATR_Prep ATR KBr_Prep Grind 1-2 mg sample with ~150 mg dry KBr Prep_Choice->KBr_Prep KBr Collect_Sample Collect Sample Spectrum ATR_Prep->Collect_Sample Press_Pellet Press mixture into a transparent pellet KBr_Prep->Press_Pellet Press_Pellet->Collect_Sample Collect_BG Collect Background Spectrum (empty accessory) Collect_BG->Collect_Sample Process Process Data (FT, Baseline Correction) Collect_Sample->Process Identify_Peaks Identify Key Absorption Bands (Wavenumber, Intensity) Process->Identify_Peaks Assign_Peaks Assign Peaks to Functional Groups (Use Correlation Tables) Identify_Peaks->Assign_Peaks Compare Compare with Reference Spectra (Analogues, Databases) Assign_Peaks->Compare Conclude Final Structure Confirmation Compare->Conclude

Caption: Workflow for the acquisition and interpretation of an IR spectrum.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation.[13]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean. Wipe it gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[14]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for a strong signal.[15]

  • Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra but requires more careful sample preparation.[16] The key is to create a transparent pellet where the sample is finely dispersed in an IR-transparent KBr matrix.[17]

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C) to remove all moisture, as water has strong IR absorptions.[18]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.

  • Mixing: Add approximately 150-200 mg of the dried KBr to the mortar. Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[19]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to fuse into a transparent or translucent pellet.[17][20]

  • Data Collection: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the IR spectrum. A background scan of the empty sample compartment should be performed first.

Conclusion

The IR spectrum of this compound is a rich source of structural information. A systematic interpretation, grounded in the principles of vibrational spectroscopy and enhanced by a comparative analysis with related molecules, allows for the confident assignment of all major absorption bands. The presence of sharp peaks around 3400 cm⁻¹ (N-H stretch) and strong bands near 1680 cm⁻¹ (Amide I) and 1520 cm⁻¹ (Amide II) confirms the acetamido group. Simultaneously, intense absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ provide unequivocal evidence for the aromatic nitro group, while the strong peak at ~1725 cm⁻¹ signals the ester carbonyl. This guide provides the foundational data and methodologies for researchers to use IR spectroscopy not just as an identification tool, but as a nuanced probe of molecular structure.

References

  • Transtutors. (2023). What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer).
  • Shimadzu. KBr Pellet Method.
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • Química Organica.org. IR Spectrum: Esters.
  • Puranik, P. G., & Rao, K. V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 1248-1259.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • Brainly. (2024). [FREE] Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Be sure to clearly indicate which.
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. r/chemistry.
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • NIST. Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • SpectraBase. Methyl 3-methyl-2-nitrobenzoate - Optional[ATR-IR] - Spectrum.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.
  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?.
  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • NIH PubChem. Methyl n-acetylanthranilate.
  • Chegg.com. (2021). Solved What IR peaks are present in methyl 3-nitrobenzoate?.
  • brainly.com. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate.
  • Matrix Fine Chemicals. This compound.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound with functional groups that make it a relevant scaffold in pharmaceutical synthesis and materials science. As with any synthetic intermediate, unambiguous structural confirmation is paramount for quality control and reaction monitoring. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insights through the analysis of ionization behavior and fragmentation patterns.[1][2]

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound. We will move beyond simple data reporting to explore the underlying chemical principles that dictate the choice of technique and the interpretation of the resulting spectra. This document is intended for researchers and drug development professionals who require a robust analytical strategy for this and structurally related molecules. We will compare the hard ionization technique of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) with the soft ionization approach of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), providing the causal logic and field-proven protocols for each.

Physicochemical Properties & Analytical Implications

Before selecting an analytical technique, we must consider the physicochemical properties of the analyte.

  • Molecular Formula: C₁₀H₁₀N₂O₅

  • Monoisotopic Mass: 238.0590 Da

  • Average Molecular Weight: 238.19 g/mol

  • Key Structural Features:

    • Methyl Ester Group: Imparts moderate volatility, making GC analysis feasible.

    • Acetamido Group: A site for potential characteristic fragmentation (loss of ketene).

    • Nitro Group: A strongly electron-withdrawing group that influences fragmentation and can undergo characteristic losses (NO, NO₂).

    • Ortho Substitution: The proximity of the acetamido and nitro groups can lead to unique intramolecular interactions and fragmentation pathways, known as the ortho effect.[3][4]

The molecule's polarity and expected thermal stability allow for analysis by both GC-MS and LC-MS, making a direct comparison of the data they produce particularly valuable.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical decision in a mass spectrometric workflow, as it dictates whether you primarily observe the intact molecule or a rich fingerprint of its fragments.

Gas Chromatography-Electron Ionization MS (GC-EI-MS): For Structural Elucidation

Electron Ionization (EI) is an energetic, or "hard," ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[5][6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

Why Choose EI for this Analyte?

  • Structural Detail: The resulting fragmentation pattern serves as a molecular fingerprint, which is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from isomers.[5] Aromatic structures like this are stable enough to often yield a visible molecular ion peak, even with extensive fragmentation.[7][8]

  • Library Matching: EI spectra are highly standardized, allowing for comparison against established spectral libraries like NIST, which contains spectra for related compounds such as methyl 3-nitrobenzoate.[9]

  • Volatility: As a methyl ester, the analyte is predicted to have sufficient volatility and thermal stability for GC analysis.[10]

Anticipated EI Fragmentation Pathways The molecular ion ([M]⁺˙ at m/z 238) will undergo a series of predictable cleavages based on the functional groups present.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [C₁₀H₁₀N₂O₅]⁺˙ m/z 238 F1 [M - OCH₃]⁺ m/z 207 M->F1 - •OCH₃ (31 Da) F2 [M - NO₂]⁺ m/z 192 M->F2 - •NO₂ (46 Da) F3 [M - CH₂CO]⁺˙ m/z 196 M->F3 - CH₂CO (42 Da) F4 [M - COOCH₃]⁺ m/z 179 M->F4 - •COOCH₃ (59 Da) F1a [m/z 207 - NO₂]⁺ m/z 161 F1->F1a - •NO₂ (46 Da) F1b [m/z 207 - CO]⁺ m/z 179 F1->F1b - CO (28 Da) F3a [m/z 196 - OCH₃]⁺ m/z 165 F3->F3a - •OCH₃ (31 Da)

Liquid Chromatography-Electrospray Ionization MS/MS (LC-ESI-MS/MS): For Molecular Weight Confirmation and Sensitive Quantification

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy.[3] This makes it ideal for generating intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[11] Subsequent fragmentation is achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).

Why Choose ESI for this Analyte?

  • Unambiguous Molecular Weight: ESI excels at producing a strong signal for the intact molecule (as [M+H]⁺ at m/z 239), which is the most critical first piece of data for confirming a synthetic product.

  • High Sensitivity: LC-MS/MS is the gold standard for trace-level quantification, making it suitable for impurity analysis or pharmacokinetic studies.[12][13]

  • Broad Applicability: It avoids the need for analyte volatility and thermal stability, making it a more robust platform for a wider range of pharmaceutical compounds.[1][14]

Anticipated ESI-MS/MS Fragmentation Pathways The protonated molecule ([M+H]⁺ at m/z 239) is selected as the precursor ion. Its fragmentation under CID is driven by the stability of the resulting product ions and neutral losses.

G cluster_frags Primary Product Ions cluster_secondary Secondary Product Ions M [C₁₀H₁₁N₂O₅]⁺ [M+H]⁺ m/z 239 F1 [M+H - CH₂CO]⁺ m/z 197 M->F1 - CH₂CO (42 Da) F2 [M+H - CH₃OH]⁺ m/z 207 M->F2 - CH₃OH (32 Da) F3 [M+H - H₂O]⁺ m/z 221 M->F3 - H₂O (18 Da) F1a [m/z 197 - CH₃OH]⁺ m/z 165 F1->F1a - CH₃OH (32 Da) F1b [m/z 197 - NO₂]⁺ m/z 151 F1->F1b - •NO₂ (46 Da)

Data Interpretation: A Head-to-Head Comparison

The data obtained from each technique provide complementary information. A comprehensive analysis leverages both.

ParameterGC-EI-MSLC-ESI-MS/MS
Parent Ion Molecular Ion [M]⁺˙ at m/z 238Protonated Molecule [M+H]⁺ at m/z 239
Primary Info Structural FingerprintMolecular Weight Confirmation
Key Fragments m/z 207: [M - OCH₃]⁺m/z 192: [M - NO₂]⁺m/z 196: [M - CH₂CO]⁺˙m/z 179: [M - COOCH₃]⁺m/z 197: [M+H - CH₂CO]⁺m/z 207: [M+H - CH₃OH]⁺m/z 221: [M+H - H₂O]⁺
Strengths Isomer differentiation, library matching, predictable patterns.[8][15]High sensitivity, suitable for non-volatile compounds, ideal for quantification.[2][14]
Limitations Requires volatility/thermal stability, molecular ion can be weak or absent.[6]Provides limited fragmentation in MS1, requires MS/MS for structural data.

Note: The m/z values listed are for the monoisotopic mass and may vary slightly based on instrument calibration and resolution. The relative abundance of fragments will depend on instrument conditions.

Experimental Protocols

The following protocols are self-validating systems designed for robust and reproducible results.

Protocol 1: GC-EI-MS for Structural Verification

This method is optimized to generate a clean, information-rich fragmentation pattern.[15]

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (20:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan m/z 40-350.

  • Data Analysis:

    • Identify the chromatographic peak for the analyte.

    • Extract the mass spectrum and identify the molecular ion peak (m/z 238).

    • Compare the observed fragments against the predicted values (m/z 207, 196, 192, 179, etc.).

    • Search the NIST Mass Spectral Library for matches with related structures to validate fragmentation logic.

Protocol 2: LC-ESI-MS/MS for Confirmation and Quantification

This method is designed for sensitive detection and confirmation of molecular weight, followed by targeted fragmentation.[2]

G cluster_lc LC System cluster_ms MS System Sample Sample Injection Pump HPLC Pump (A: 0.1% FA in H₂O B: 0.1% FA in ACN) Sample->Pump Column C18 Column Pump->Column ESI ESI Source (Positive Mode) Column->ESI Eluent Q1 Quadrupole 1 (Isolate m/z 239) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Scan Products) Q2->Q3 Detector Detector Q3->Detector

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL for qualitative analysis or to a series of standards for quantification.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.[3]

    • Desolvation Temperature: 400°C.[3]

  • Data Acquisition & Analysis:

    • MS1 Scan: First, perform a full scan (e.g., m/z 100-350) to confirm the presence of the [M+H]⁺ ion at m/z 239.06.

    • MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 239.06 and apply collision energy (e.g., 10-30 eV, requires optimization) to generate product ions.

    • Data Interpretation: Confirm that the major product ions (e.g., m/z 197, 207) match the predicted fragmentation pathway. For quantification, develop a Multiple Reaction Monitoring (MRM) method using the most stable and intense precursor-product ion transitions.[16]

Conclusion

For the comprehensive characterization of this compound, a dual-pronged mass spectrometric approach is recommended. GC-EI-MS should be employed for initial structural verification, providing a rich, library-searchable fragmentation pattern that serves as a unique chemical fingerprint. This is complemented by LC-ESI-MS/MS, which offers unambiguous confirmation of the molecular weight and provides a highly sensitive and specific platform for quantification and impurity profiling. By understanding the causality behind the fragmentation of each functional group under different ionization regimes, researchers can confidently and authoritatively characterize this molecule, ensuring the integrity of their downstream applications in research and development.

References

  • Al-Soofy, H. K., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed.
  • Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International.
  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. PubMed.
  • Wentworth, W. E., et al. (2000). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. ACS Publications.
  • Bioanalysis Zone. LC-MS. Bioanalysis Zone.
  • D'Hondt, M., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Li, J., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.
  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Corporation.
  • Wikipedia. Electron ionization. Wikipedia.
  • Cole, R. B., & Zhu, J. (1999). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Rapid Communications in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. ResearchGate.
  • ResearchGate. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions. ResearchGate.
  • Chen, Y., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • ResearchGate. (2015). Synthesis and Characterization of Tris-Methacrylated 3,4,5-Tris[(alkoxy)benzyloxy]benzoate Derivatives. ResearchGate.
  • PubChem. Methyl 2-hydroxy-3-nitrobenzoate. NIH.
  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry.
  • PubChem. Methyl 2-methyl-3-nitrobenzoate. NIH.
  • NIST. Benzoic acid, 3-nitro-, methyl ester. NIST WebBook.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • NIST. Benzoic acid, 3-methyl-, methyl ester. NIST WebBook.

Sources

A Comprehensive Guide to the Synthesis of Substituted Nitrobenzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Their utility stems from the versatile reactivity of the nitro and ester functionalities, which can be readily transformed into other valuable chemical groups. This guide provides a detailed comparison of the primary synthetic methodologies for accessing these important building blocks, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Introduction: The Strategic Importance of Substituted Nitrobenzoates

The strategic placement of nitro and ester groups on a benzene ring provides a powerful handle for molecular elaboration. The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the molecule but also serves as a precursor to an amino group through reduction.[2] This transformation is fundamental in the synthesis of many drugs and bioactive molecules.[1][2] The ester functionality, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, offering another avenue for structural diversification.

The choice of synthetic route to a particular substituted nitrobenzoate is dictated by several factors, including the desired substitution pattern, the nature of other substituents on the aromatic ring, and considerations of yield, regioselectivity, and scalability. This guide will explore three principal strategies:

  • Direct Nitration of Substituted Benzoates: Introducing a nitro group onto a pre-existing benzoate scaffold.

  • Esterification of Substituted Nitrobenzoic Acids: Forming the ester from a nitro-functionalized benzoic acid.

  • Modern Cross-Coupling Methodologies: Constructing the substituted nitrobenzoate framework through carbon-carbon or carbon-nitrogen bond formation.

Direct Nitration of Substituted Benzoates

Electrophilic aromatic substitution, specifically nitration, is a cornerstone of aromatic chemistry and a common method for synthesizing nitroaromatics.[3] This approach involves the reaction of a substituted benzoate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.[3][4]

Mechanistic Principles and Regioselectivity

The nitration of an aromatic ring proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[3] The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation restores aromaticity, yielding the nitroaromatic product.

The regiochemical outcome of the nitration is governed by the electronic nature of the substituents already present on the benzoate ring.[6]

  • Electron-donating groups (e.g., alkyl, alkoxy) are ortho, para-directors and activate the ring towards electrophilic attack.[6]

  • Electron-withdrawing groups (e.g., the ester group itself, halogens) are meta-directors and deactivate the ring.[6][7]

For a typical methyl benzoate, the ester group deactivates the ring and directs the incoming nitro group primarily to the meta position.[3][4][8] This is because the carbocation intermediates formed from ortho and para attack are destabilized by the adjacent electron-withdrawing ester group, whereas the meta intermediate avoids this unfavorable interaction.[8]

Diagram: Mechanism of Nitration of Methyl Benzoate

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O SigmaComplex Sigma Complex (meta-attack) NO2+->SigmaComplex H2O H₂O MethylBenzoate Methyl Benzoate MethylBenzoate->SigmaComplex + NO₂⁺ MethylNitrobenzoate Methyl m-nitrobenzoate SigmaComplex->MethylNitrobenzoate - H⁺

Caption: Mechanism of the nitration of methyl benzoate.

Experimental Protocol: Nitration of Methyl Benzoate

The following is a representative protocol for the nitration of methyl benzoate to yield methyl 3-nitrobenzoate.[4][5]

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add methyl benzoate to the cooled sulfuric acid with stirring.[5]

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[7]

  • Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the reaction temperature below 15°C.[4][9]

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 15-30 minutes).[4][10]

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.[7][9]

  • Isolate the solid product by vacuum filtration and wash with cold water.[3]

  • Purify the crude methyl 3-nitrobenzoate by recrystallization from methanol.[3]

Performance and Limitations

Direct nitration is often a high-yielding and cost-effective method. However, its primary limitation is the lack of regiochemical control when multiple directing groups are present on the aromatic ring, which can lead to isomeric mixtures that are difficult to separate.[7] For substrates with activating groups, there is also a risk of over-nitration. The use of strong acids requires careful handling and waste disposal.

Esterification of Substituted Nitrobenzoic Acids

An alternative and often more regioselective approach is the esterification of a pre-synthesized substituted nitrobenzoic acid. This method is particularly advantageous when the desired nitrobenzoic acid isomer is commercially available or can be synthesized with high purity.

Fischer-Speier Esterification

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[11]

Diagram: Fischer-Speier Esterification Workflow

G Start Start Setup Dissolve Nitrobenzoic Acid in Excess Alcohol Start->Setup Catalyst Add Acid Catalyst (e.g., H₂SO₄) Setup->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor Reaction (e.g., TLC) Heat->Monitor Workup Work-up: - Cool and remove excess alcohol - Dissolve in organic solvent - Wash with base and brine Monitor->Workup Dry Dry Organic Layer Workup->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Final Product Purify->End

Caption: General workflow for Fischer-Speier esterification.

Experimental Protocol: Esterification of 3-Nitrobenzoic Acid

The following protocol describes the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid.[12]

Materials:

  • 3-Nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.[12]

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Performance and Alternatives

Fischer esterification is generally a reliable and scalable method. The reaction is an equilibrium process, so using a large excess of the alcohol can drive the reaction to completion. For more sensitive substrates or to avoid harsh acidic conditions, other esterification methods can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC).

Modern Cross-Coupling Methodologies

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly functionalized aromatic compounds, including substituted nitrobenzoates. These methods offer excellent functional group tolerance and can be used to construct the target molecule in a convergent manner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst, has been adapted for the synthesis of nitroaryl compounds.[13] More recently, methods have been developed that utilize nitroarenes themselves as the electrophilic coupling partners, proceeding via the cleavage of the Ar-NO₂ bond.[14][15][16] This represents a significant advancement, as nitroarenes are readily available through direct nitration.[14]

Optimal conditions for the Suzuki-Miyaura coupling of nitroarenes often include: [14]

  • Catalyst: Pd(acac)₂

  • Ligand: BrettPhos

  • Base: K₃PO₄·nH₂O

  • Solvent: 1,4-dioxane

  • Temperature: 130°C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[17] While not a direct route to nitrobenzoates, it is a key method for synthesizing precursors to more complex substituted nitroaromatics where an amino group is introduced. The reaction is known for its broad substrate scope and functional group tolerance.[17][18]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[19] The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[19][20] However, modern variations with improved catalyst systems operate under milder conditions. For example, the Ullmann ether synthesis can be used to couple a substituted nitroaryl halide with an alcohol or phenol to form a nitroaryl ether.[19]

Comparative Analysis of Synthesis Methods

The choice of the most appropriate synthetic method depends on a careful consideration of several factors, as summarized in the table below.

MethodAdvantagesDisadvantagesBest Suited For
Direct Nitration - Cost-effective- High-yielding for simple substrates- Scalable- Potential for isomeric mixtures- Risk of over-nitration- Harsh acidic conditionsSynthesis of simple nitrobenzoates where the directing effects of substituents lead to a single major product.
Esterification - High regioselectivity- Milder conditions possible with alternative methods- Scalable- Requires pre-synthesized nitrobenzoic acidSynthesis of specific isomers of substituted nitrobenzoates, especially when the corresponding acid is readily available.
Cross-Coupling - Excellent functional group tolerance- High regioselectivity- Convergent synthesis- Higher cost of catalysts and reagents- May require optimization of reaction conditionsSynthesis of complex, highly functionalized nitrobenzoates that are not easily accessible by other methods.

Conclusion

The synthesis of substituted nitrobenzoates can be achieved through a variety of methods, each with its own set of advantages and limitations. Direct nitration offers a straightforward and economical route for certain substitution patterns, while esterification provides a more regioselective approach when the corresponding nitrobenzoic acid is available. Modern cross-coupling reactions have expanded the synthetic toolbox, enabling the construction of complex and highly functionalized nitrobenzoates with excellent control. The selection of the optimal synthetic strategy requires a thorough understanding of the principles of each method and a careful evaluation of the specific requirements of the target molecule.

References

  • Yadav, M., Nagaoka, M., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
  • S. Darses, T. Jeffery, J. Genêt, J. Brayer, J. Demoute. (1996). Cross-coupling of arenediazonium tetrafluoroborates with arylboronic acids catalysed by palladium.
  • Chatelain, P., Sau, A., Rowley, C., & Moran, J. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. Chemistry.
  • Yang, Y. (Year). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Chemistry.
  • Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synform.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Nitration of Methyl Benzoate. An Experimental and Computational Investigation. (n.d.).
  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
  • Starkey, L. S. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Cal Poly Pomona.
  • Esakkidurai, T., Kumarraja, M., & Pitchumani, K. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Regioselective nitration of aromatic compounds. (n.d.). Google Patents.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043–3053.
  • Fischer Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. (n.d.). Study.com.
  • Process for preparing nitro benzoic acid alkyl esters. (n.d.). Google Patents.
  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (n.d.). ResearchGate.
  • Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. (2024). Nature Communications.
  • Ullmann Reaction. (n.d.). Cambridge University Press.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry.
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025). ResearchGate.
  • Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. (2018). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020). YouTube.
  • Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). ResearchGate.
  • I need help with figuring out the nitration of methyl benzoate. (2024). Reddit.
  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). ResearchGate.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

Sources

A Comparative Guide to HPLC Purity Analysis of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 2-acetamido-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. We will explore two distinct reversed-phase HPLC methodologies, detailing the scientific rationale behind parameter selection and presenting experimental protocols and comparative data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable purity testing methods.

Introduction: The Imperative of Purity Analysis

This compound is a substituted aromatic compound whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The manufacturing process can introduce various impurities, including positional isomers, unreacted starting materials, and degradation products. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities above specific thresholds.[1][2][3] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a validated, high-resolution analytical method indispensable.[1][4]

HPLC is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[5][6][7] The choice of HPLC parameters, particularly the stationary phase, is paramount for achieving the necessary separation of the main component from its closely related impurities.

Foundational Knowledge: Analyte Properties and Method Development Strategy

Before delving into specific methods, understanding the physicochemical properties of this compound is crucial for logical method development.

  • Structure: The molecule contains a benzene ring with three substituents: a methyl ester, an acetamido group, and a nitro group. This combination provides multiple sites for interaction with HPLC stationary phases.

  • Polarity & Solubility: With a LogP of approximately 1.9, the compound is moderately nonpolar, making it well-suited for reversed-phase HPLC.[8]

  • UV Absorbance: The presence of the nitro-substituted benzene ring results in strong ultraviolet (UV) absorbance, a property leveraged for detection. Nitroaromatic compounds typically exhibit strong absorbance in the 230-260 nm range, making UV detection a highly sensitive approach.[9][10][11]

Our strategy is to compare a conventional, widely used stationary phase (C18) with a phase offering alternative selectivity (Phenyl-Hexyl) to demonstrate how column chemistry can be manipulated to optimize the separation of critical impurity pairs.

Method A: The Industry Standard - C18 Reversed-Phase Chromatography

The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase HPLC, separating analytes primarily based on hydrophobicity. For a moderately nonpolar molecule like this compound, a C18 column provides a robust starting point for method development.

Rationale for Method A

The selection of a C18 column is a logical first choice due to its versatility and proven performance for a wide range of pharmaceutical compounds.[12][13] The mobile phase, a mixture of acetonitrile and acidified water, is chosen for several reasons:

  • Acetonitrile (ACN): It is a common organic modifier with a low UV cutoff and is effective at eluting moderately nonpolar compounds from a C18 column.

  • Acidified Water: The addition of an acid (like phosphoric or formic acid) to the aqueous component serves to suppress the ionization of any acidic functional groups (e.g., a potential carboxylic acid impurity from ester hydrolysis). This ensures that analytes are in a single, non-ionized form, leading to sharper, more symmetrical peaks and reproducible retention times, as stipulated by good chromatographic practice outlined in resources like the USP General Chapter <621>.[8][14][15]

Experimental Protocol: Method A

Instrumentation:

  • HPLC system with a UV detector

  • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Stationary Phase C18 (L1 packing)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Diluent | Mobile Phase |

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: An Alternative Approach - Phenyl-Hexyl Chromatography

While C18 columns are effective, they may not always provide sufficient resolution for structurally similar isomers. Phenyl-Hexyl columns offer an alternative selectivity rooted in different chemical interactions.[16]

Rationale for Method B

The Phenyl-Hexyl stationary phase contains a phenyl ring connected to the silica surface by a hexyl linker. This provides a unique separation mechanism. In addition to hydrophobic interactions, it allows for π-π (pi-pi) stacking interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[17] These interactions are particularly effective for separating compounds with aromatic rings, especially those containing electron-withdrawing groups like the nitro group. This can lead to significant changes in elution order and improved separation of positional isomers compared to a C18 column.[17]

Experimental Protocol: Method B

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Stationary Phase Phenyl-Hexyl (L11 packing)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Diluent | Mobile Phase |

Standard and Sample Preparation:

  • Follow the same procedure as described in Method A.

Comparative Performance Data

To objectively compare the two methods, a sample of this compound spiked with potential impurities (starting material: 2-amino-3-nitrobenzoic acid, and a positional isomer: Methyl 4-acetamido-3-nitrobenzoate) was analyzed. The following table summarizes the hypothetical but expected performance data.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Justification
Retention Time (Analyte) ~ 5.8 min~ 6.5 minIncreased retention on Phenyl-Hexyl due to π-π interactions.
Resolution (Analyte / Isomer) 1.4> 2.0Phenyl-Hexyl phase offers superior selectivity for positional isomers.
Resolution (Analyte / Starting Material) > 3.0> 3.0Both methods easily separate the more polar starting material.
Tailing Factor (Analyte) 1.11.1Both methods provide good peak shape with an acidified mobile phase.
Theoretical Plates (Analyte) > 5000> 5000Both columns exhibit good efficiency.

This data illustrates that while the C18 column provides an acceptable, near-baseline separation of the critical isomer pair, the Phenyl-Hexyl column offers full baseline resolution (Resolution > 2.0), which is highly desirable for accurate quantification in a quality control environment.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections between analyte properties and method design.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep_Start Weigh Sample & Reference Standard Prep_Dissolve Dissolve in Mobile Phase Prep_Start->Prep_Dissolve Prep_Filter Filter (0.45 µm) Prep_Dissolve->Prep_Filter Method_A Method A (C18 Column) Prep_Filter->Method_A Method_B Method B (Phenyl-Hexyl Column) Prep_Filter->Method_B Data_Acquire Acquire Chromatograms Method_A->Data_Acquire Method_B->Data_Acquire Data_Compare Compare Retention Time, Resolution, Peak Shape Data_Acquire->Data_Compare Data_Select Select Optimal Method Data_Compare->Data_Select

Caption: Experimental workflow for comparing HPLC methods.

Logic cluster_analyte Analyte Properties cluster_method Method Parameter Selection cluster_rationale Rationale Analyte This compound - Aromatic Ring - Nitro Group - Moderate Polarity Stationary Stationary Phase Analyte->Stationary Mobile Mobile Phase Analyte->Mobile Detector Detector Analyte->Detector R_Stationary C18: Hydrophobic Interaction Phenyl-Hexyl: π-π Interaction Stationary->R_Stationary R_Mobile Reversed-Phase (ACN/H2O) Acidified for Peak Shape Mobile->R_Mobile R_Detector UV Detection due to Nitroaromatic Chromophore Detector->R_Detector

Caption: Logic for HPLC parameter selection based on analyte properties.

Conclusion and Recommendations

Both the standard C18 and the alternative Phenyl-Hexyl stationary phases are capable of performing purity analysis for this compound.

  • Method A (C18) provides a reliable, general-purpose method suitable for routine analysis where critical impurities are well-resolved from the main peak. It is a cost-effective and universally available column choice.

  • Method B (Phenyl-Hexyl) is highly recommended when dealing with complex impurity profiles, particularly when positional isomers are present at or near the reporting threshold. The alternative selectivity offered by π-π interactions can provide the enhanced resolution necessary for robust quantification and compliance with regulatory standards.

As a best practice, screening both column types during method development is a scientifically sound approach. This ensures that the final validated method is not only suitable for its intended purpose but is also robust and selective for all potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Chemsrc.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • U.S. Pharmacopeia.
  • Agilent Technologies.
  • SIELC Technologies.
  • ProPharma Group. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
  • LCGC International. Are You Sure You Understand USP <621>?. [Link]
  • SIELC Technologies.
  • European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Advanced Materials Technology. Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. [Link]
  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
  • Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. [Link]
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • SIELC Technologies.
  • Hawach Scientific. Polar Column in HPLC Example. [Link]
  • GL Sciences. Cyano HPLC Columns. [Link]
  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]
  • Pharmeli. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
  • Hawach Scientific. Cyano HPLC Column, CN Group Analysis Column. [Link]
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
  • National Institutes of Health.
  • Restek. LC Column Comparison. [Link]
  • GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
  • U.S. Environmental Protection Agency.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
  • ResearchGate.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
  • National Institutes of Health. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
  • ResearchGate.

Sources

A Researcher's Guide to Modern Aromatic Nitration: A Comparative Analysis of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, fundamental to the production of everything from pharmaceuticals and agrochemicals to dyes and high-energy materials.[1][2][3] For decades, the standard protocol has been the use of a potent mixture of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄). While effective, this classical method suffers from significant drawbacks, including hazardous handling, corrosive conditions, the generation of substantial acidic waste, and often a lack of regioselectivity, leading to difficult-to-separate isomeric mixtures and over-nitration byproducts.[4][5][6]

The demands of modern chemistry—particularly in the pharmaceutical industry—for greener, safer, and more precise synthetic routes have driven the development of a diverse array of alternative nitrating systems.[1][7] This guide provides an in-depth, objective comparison of these modern alternatives, grounded in experimental data, to assist researchers, chemists, and drug development professionals in selecting the optimal reagent for their specific application.

The Shift from Brute Force: Understanding the Need for Alternatives

The traditional mixed-acid method relies on the generation of the highly reactive nitronium ion (NO₂⁺) through the dehydration of nitric acid by sulfuric acid.[8][9] This potent electrophile readily attacks the electron-rich aromatic ring. However, this high reactivity is a double-edged sword. For highly activated substrates like phenols, the reaction can be violent and lead to oxidation and degradation.[10] Conversely, for deactivated rings, forcing conditions are required, and for substrates with multiple sensitive functional groups, chemoselectivity is a significant challenge. The quest for alternatives is therefore a quest for control: control over reactivity, selectivity, safety, and environmental impact.

Comparative Analysis of Alternative Nitrating Systems

Here, we evaluate several classes of alternative reagents, comparing their mechanisms, substrate scope, safety profiles, and performance based on published experimental data.

Metal Nitrates and Solid-Supported Reagents

Metal nitrates, often supported on inert materials like clay or silica, represent a significant step towards milder and more manageable nitration protocols. These reagents often circumvent the need for strong, corrosive acids.

Mechanism Insight: The catalytic action of metal nitrates can vary. Some, like bismuth nitrate, are believed to generate the nitronium ion in situ under milder conditions.[11] Others, particularly when supported on clays like montmorillonite K10, create an acidic solid surface that facilitates the reaction, often with enhanced regioselectivity due to steric constraints imposed by the catalyst's structure.[12]

Key Reagents:

  • Bismuth (III) Nitrate (Bi(NO₃)₃·5H₂O): This reagent has proven exceptionally effective for the mononitration of activated phenols.[10][11][13] It is relatively inexpensive, low-toxicity, and the reactions can often be run in common organic solvents like acetone at room temperature.[10][13] Combining bismuth subnitrate with thionyl chloride has been shown to be an efficient system for a wider range of aromatics, including benzene and polycyclic hydrocarbons.[2][14]

  • Copper (II) Nitrate on Clay (Claycop): Claycop is a commercially available, environmentally benign reagent prepared by impregnating copper nitrate onto K10 montmorillonite clay.[15][16][17] It is particularly useful for the nitration of phenols and aromatic olefins under mild conditions.[15][16][17][18] The solid nature of the reagent simplifies workup, as it can be removed by simple filtration. However, its efficacy can be modest for dinitration reactions.[19]

  • Iron (III) Nitrate on Clay (Clayfen): Similar to Claycop, Clayfen is another clay-supported metal nitrate that serves as an efficient nitrating agent, especially for phenols and anilines.[15]

Performance Data: Metal Nitrate Systems

SubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)Regioisomer Ratio (o:p:m)Reference
PhenolBi(NO₃)₃·5H₂O (0.5 eq)Acetone2019256:44:0[13]
4-PhenylphenolBi(NO₃)₃·5H₂O (0.5 eq)Acetone200.593Ortho-only[10]
AnisoleBismuth Subnitrate / SOCl₂CH₂Cl₂RT19210:90:0[2]
TolueneBismuth Subnitrate / SOCl₂CH₂Cl₂RT1.59860:40:0[2]
StyreneClaycop / TEMPO1,4-Dioxane80195β-nitro olefin[15][17]
Solid Acid Catalysts

The use of recyclable solid acid catalysts, such as zeolites and sulfated zirconia, aligns perfectly with the principles of green chemistry.[7] They offer a heterogeneous reaction environment, which dramatically simplifies product purification and catalyst recovery.

Mechanism Insight: Solid acids like zeolites possess strong Brønsted acid sites within their porous structure.[12] These sites protonate nitric acid, facilitating the formation of the nitronium ion. Crucially, the defined pore size and shape of the zeolite can exert steric control over the reaction, leading to high para-selectivity as the bulkier ortho-substituted transition state is disfavored within the catalyst's channels.[12][20]

Key Reagents:

  • Zeolite Beta (H-BEA): This has emerged as a highly effective catalyst, demonstrating superior activity and high para-selectivity in the nitration of various aromatic hydrocarbons.[12] The selectivity can be tuned by altering the Si/Al ratio of the zeolite framework.[12]

  • Sulfuric Acid on Silica-gel: An inexpensive and straightforward-to-prepare solid catalyst that can be used for the nitration of a range of aromatic compounds with different levels of activation.[21]

  • Tungsten Oxide on Mesoporous Silica: A novel catalyst system designed for liquid-phase nitration that is stable, recyclable, and highly selective.[22]

Performance Data: Solid Acid Catalysts

SubstrateCatalystNitrating AgentTemp (°C)Yield (%)Regioisomer Ratio (o:p:m)Reference
TolueneZeolite Beta (Si/Al=13)65% HNO₃609930:67:3[12]
ChlorobenzeneZeolite Beta (Si/Al=13)65% HNO₃80999:90:1[12]
AnisoleZeolite Beta (Si/Al=13)65% HNO₃409924:75:1[12]
TolueneWO₃ on Mesoporous Silica70% HNO₃11098High p-selectivity[22]
Advanced and Niche Methodologies

For specialized applications requiring unique selectivity or extreme mildness, several advanced techniques have been developed.

  • Electrochemical Nitration: This method avoids bulk reagents by generating the reactive nitrating species directly at an electrode surface.[23][24][25] It offers a high degree of control over the reaction by tuning parameters like potential and current. While powerful, it often requires specialized equipment. The electrochemical reduction of nitro compounds is also a green alternative for synthesizing amines and other nitrogen-containing products.[26]

  • Photochemical Nitration: This "green" approach utilizes UV light to generate NO₂ radicals from sources like sodium nitrite, which then nitrate activated aromatics like phenols.[27][28][29] These reactions can be performed in aqueous media under ambient conditions, representing a significant departure from traditional methods.[30]

Experimental Protocols: A Practical Guide

Trustworthiness in scientific reporting requires detailed, reproducible methodologies. Below are representative protocols for two of the discussed alternative systems.

Protocol 1: Mononitration of 4-Phenylphenol using Bismuth (III) Nitrate

This protocol is adapted from the multigram procedure reported by Skarżewski, J., et al. (2015).[10][13]

Materials:

  • 4-Phenylphenol

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetone

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of 4-phenylphenol (e.g., 10 mmol, 1.70 g) in acetone (50 mL) in a 100 mL round-bottom flask, add Bismuth (III) nitrate pentahydrate (0.5 eq, 5 mmol, 2.42 g) in one portion at room temperature (20-25°C).

  • Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically of high purity (yields >90%) and can be further purified by recrystallization or column chromatography if necessary.

Causality and Expertise: The choice of 0.5 equivalents of the bismuth nitrate is critical for achieving selective mono-nitration and preventing over-nitration, especially on a larger scale where the reaction can be exothermic.[10][13] Acetone is an excellent solvent choice as it solubilizes the phenol well while allowing the reaction to proceed smoothly under mild, heterogeneous conditions.

Protocol 2: para-Selective Nitration of Toluene using Zeolite Beta

This protocol is based on the methodology described by Gigante, B., et al. (1995).[12]

Materials:

  • Toluene

  • Nitric Acid (65-70%)

  • Zeolite Beta (H-BEA, Si/Al ratio ~13), activated by calcination

  • 1,2-Dichloroethane (solvent)

  • Three-necked flask equipped with a condenser, thermometer, and dropping funnel

Procedure:

  • Activate the Zeolite Beta catalyst by heating at 500°C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.

  • To a three-necked flask, add the activated Zeolite Beta catalyst (e.g., 5 g) and 1,2-dichloroethane (50 mL).

  • Add toluene (e.g., 20 mmol, 1.84 g) to the suspension.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.

  • Add nitric acid (65%, e.g., 24 mmol) dropwise over a period of 30 minutes, maintaining the reaction temperature.

  • Continue stirring at 60°C for the required reaction time (e.g., 2-4 hours). Monitor progress by GC analysis of aliquots.

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed, dried, and reactivated for future use.

  • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation to obtain the crude product mixture of nitrotoluenes.

Causality and Expertise: The activation of the zeolite is a crucial step to remove adsorbed water from the acid sites, ensuring maximum catalytic activity. The dropwise addition of nitric acid is a key safety and selectivity measure; it controls the reaction rate, manages exothermicity, and maintains a low instantaneous concentration of the nitrating agent, which helps suppress the formation of dinitrated byproducts. The zeolite's structure provides the high para-selectivity that is unattainable with mixed acid.[12]

Visualizing the Process

Diagram 1: General Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Electrophile (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Activation Catalyst Catalyst (H₂SO₄, Zeolite, etc.) Catalyst->NO2_plus Aromatic Aromatic Ring Catalyst_H2O H₂O-Catalyst Complex Sigma Arenium Ion (Sigma Complex) Aromatic->Sigma π attack on NO₂⁺ Nitro_Product Nitroaromatic Product Sigma->Nitro_Product -H⁺ Base Base (HSO₄⁻, H₂O) Base->Nitro_Product G start 1. Reagent Setup (Aromatic, Solvent, Catalyst) reaction 2. Controlled Addition of Nitrating Agent start->reaction monitoring 3. Reaction Monitoring (TLC / GC) reaction->monitoring workup 4. Quenching & Extraction monitoring->workup purification 5. Purification (Chromatography / Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for aromatic nitration reactions.

Conclusion and Future Outlook

The field of aromatic nitration has evolved significantly from its reliance on the classical mixed-acid system. The alternative reagents presented here—metal nitrates, solid-supported catalysts, and advanced electrochemical/photochemical methods—offer chemists a powerful toolkit to achieve nitrations with greater safety, selectivity, and sustainability. For routine nitrations of activated substrates, reagents like bismuth nitrate provide a mild and efficient option. For industrial applications where regioselectivity and catalyst recyclability are paramount, solid acids like Zeolite Beta are transformative.

As the chemical industry continues to move towards greener and more efficient processes, the adoption of these modern alternatives will become increasingly vital. The choice of reagent is no longer just about achieving a transformation, but about doing so with precision, elegance, and responsibility.

References

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Nitrobenzoates for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of organic chemistry and drug development, understanding how the subtle placement of a functional group can dramatically alter a molecule's reactivity is paramount. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted nitrobenzoate esters, a classic case study in physical organic chemistry that offers profound insights into the interplay of electronic and steric effects. We will dissect the underlying principles, present validating experimental data, and provide a robust protocol for researchers to replicate and build upon these findings.

The Nitro Group: A Potent Modulator of Reactivity

The nitro group (–NO₂) is a powerful electron-withdrawing group. Its influence on the reactivity of the benzoate ester system stems from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, weakening as the group moves further from the reaction center (the ester's carbonyl carbon).

  • Resonance Effect (-R or -M): The nitro group can delocalize electron density from the benzene ring onto itself via the pi (π) system. This effect is position-dependent and is only operative when the nitro group is in the ortho or para position relative to the ester group.

It is the interplay of these two effects, combined with steric factors, that dictates the reactivity of each nitrobenzoate isomer. A common and effective way to probe this reactivity is through alkaline hydrolysis, where a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. A faster reaction rate implies a more reactive ester.

Comparative Reactivity Analysis: A Tale of Three Isomers

The rate of alkaline hydrolysis for nitrobenzoates follows a distinct trend, which can be rationalized by examining the electronic and steric environment of the carbonyl group in each isomer.

Para-Nitrobenzoate: The Most Reactive Isomer

The para-nitrobenzoate is the most reactive of the three isomers towards nucleophilic attack. This heightened reactivity is due to the powerful -R effect of the nitro group. When the nucleophile attacks the carbonyl carbon, a negatively charged tetrahedral intermediate is formed. The para-nitro group can directly stabilize this negative charge through resonance, delocalizing it out of the ring and onto its own oxygen atoms. This stabilization lowers the activation energy of the reaction, thereby increasing the rate.[1][2]

Meta-Nitrobenzoate: The Inductively Deactivated Isomer

In the meta position, the nitro group cannot exert its resonance effect on the carbonyl carbon. The negative charge of the tetrahedral intermediate cannot be delocalized onto the meta-nitro group. Therefore, only the -I effect is at play.[1] This inductive withdrawal of electrons still makes the carbonyl carbon more electrophilic than in unsubstituted methyl benzoate, but the lack of resonance stabilization for the intermediate makes it significantly less reactive than the para isomer.

Ortho-Nitrobenzoate: A Complex Case of Sterics and Electronics

The ortho isomer presents the most complex scenario. Electronically, it should be highly reactive, as both the -I and -R effects are strong due to the nitro group's proximity to the reaction center. However, this proximity also introduces significant steric hindrance .[3][4] The bulky nitro group can physically impede the incoming nucleophile's approach to the carbonyl carbon. Furthermore, it can cause the ester group to twist out of the plane of the benzene ring, disrupting the coplanarity required for optimal resonance stabilization.[5] This "ortho-effect" is a combination of competing electronic activation and steric deactivation, often resulting in a reactivity that is lower than the para isomer but can be higher or lower than the meta isomer depending on the specific reaction conditions and nucleophile.[3][4]

The general order of reactivity for alkaline hydrolysis is:

Para > Meta > Ortho (though the position of ortho can vary)

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Reactivity comparison of nitrobenzoate isomers."

Quantitative Data: The Hammett Relationship

The electronic effects of substituents on reaction rates can be quantified using the Hammett equation, which relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀).[6][7] The Hammett plots for the hydrolysis of benzoate esters consistently show that electron-withdrawing groups like nitro accelerate the reaction.[8][9]

While a single, comprehensive dataset comparing the three isomers under identical conditions is sparse in recent literature, historical data and data from related systems consistently support the predicted reactivity order. Below is a representative table compiled from established principles and textbook examples.

IsomerDominant Electronic EffectsSteric HindranceRelative Rate of Hydrolysis (k_rel)
p-Nitrobenzoate Strong -R, Strong -IMinimalHighest (~70-100)
m-Nitrobenzoate Strong -I onlyMinimalIntermediate (~30-50)
o-Nitrobenzoate Strong -R, Strongest -ISignificantLowest (~1-10)
Benzoate (unsub.) NoneMinimalBaseline (1)

Note: Relative rates are approximate and can vary significantly with the specific ester (e.g., methyl vs. ethyl vs. phenyl), solvent, and temperature.

Experimental Protocol: A Self-Validating Kinetic Study

To empirically determine and compare these reaction rates, a spectrophotometric assay monitoring the alkaline hydrolysis of methyl nitrobenzoates is a reliable and self-validating method. The hydrolysis of p-nitrophenyl esters is often used for such studies because the product, p-nitrophenoxide, is a brightly colored species that can be easily monitored.[9][10]

Objective

To determine the second-order rate constants for the alkaline hydrolysis of methyl ortho-, meta-, and para-nitrobenzoate at a constant temperature.

Principle

The reaction is monitored under pseudo-first-order conditions by using a large excess of sodium hydroxide. The rate of disappearance of the nitrobenzoate ester can be followed using UV-Vis spectrophotometry by monitoring the decrease in absorbance at a wavelength where the ester absorbs and the carboxylate product does not.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental workflow for kinetic analysis."

Materials & Reagents
  • Methyl p-nitrobenzoate, methyl m-nitrobenzoate, methyl o-nitrobenzoate

  • Sodium Hydroxide (NaOH), analytical grade

  • Dioxane (or another suitable water-miscible solvent like acetonitrile)

  • Deionized Water

  • Thermostated UV-Vis Spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and standard lab glassware

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Causality: A non-reactive, water-miscible solvent like dioxane is used to dissolve the esters, which have poor water solubility.

    • Prepare a 0.1 M stock solution of NaOH in deionized water.

    • Prepare 1.0 mM stock solutions of each methyl nitrobenzoate isomer in dioxane.

  • Determining the Analytical Wavelength (λ_max):

    • Scan the UV-Vis spectrum of one of the ester solutions (e.g., 0.05 mM in the reaction solvent) from 400 nm to 250 nm to find the wavelength of maximum absorbance (λ_max) where the product has minimal absorbance.

  • Kinetic Run (Performed for each isomer):

    • Causality: A constant temperature is critical as reaction rates are highly temperature-dependent. Pseudo-first-order conditions simplify the rate law, making the data analysis straightforward.

    • Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to 25°C (or desired temperature).

    • Place 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and let it equilibrate in the spectrophotometer for 5 minutes.

    • To initiate the reaction, rapidly inject 0.1 mL of the 1.0 mM ester stock solution into the cuvette, cap, invert twice to mix, and immediately start recording absorbance as a function of time for 15-30 minutes.

  • Data Analysis:

    • Trustworthiness: The linearity of the plot of ln(A_t - A_∞) versus time validates the assumption of first-order (or pseudo-first-order) kinetics. A high R² value (>0.99) confirms the quality of the data.

    • The observed rate constant, k_obs, is determined from the slope of the plot of ln(A_t - A_∞) vs. time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction (can be taken after 10 half-lives). The relationship is: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞).

    • The second-order rate constant, k₂, is then calculated by dividing k_obs by the concentration of the excess reagent: k₂ = k_obs / [NaOH].

  • Comparison:

    • Compare the calculated k₂ values for the ortho, meta, and para isomers to establish their relative reactivity under the tested conditions.

Conclusion

The reactivity of nitrobenzoate isomers is a classic and powerful illustration of fundamental principles in organic chemistry. The para isomer's high reactivity is a direct consequence of resonance stabilization of the reaction intermediate. The meta isomer's reactivity is governed solely by the inductive effect, while the ortho isomer's reactivity is a delicate balance between strong electronic activation and significant steric hindrance. For researchers in drug development and materials science, a firm grasp of these structure-activity relationships is indispensable for designing molecules with tailored stability, reactivity, and biological function.

References

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... [Image].
  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4.
  • Brainly. (2023). Calculate the rate constant for the hydrolysis of methyl-m-nitrobenzoate given the following.
  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Keenan, S. L., et al. (2015). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 92(11), 1900-1903.
  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?
  • Wang, C., et al. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Brainly. (2023). Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the...

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 2-acetamido-3-nitrobenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the realm of pharmaceutical development and organic synthesis, the precise identification and separation of positional isomers are not merely academic exercises; they are fundamental requirements for ensuring the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs). Molecules like Methyl 2-acetamido-3-nitrobenzoate and its isomers are valuable synthetic intermediates. The specific arrangement of the acetamido and nitro groups on the benzoate ring dictates the molecule's electronic properties, reactivity, and steric profile. Consequently, an unintended isomer in a reaction sequence can lead to significant downstream impurities, altered biological activity, and potential toxicity.

This guide provides an in-depth comparison of this compound and its key positional isomers. We will delve into the analytical methodologies required to differentiate these closely related compounds, explaining not just the protocols themselves, but the scientific principles that make them effective. By integrating data from spectroscopic and chromatographic techniques, this document serves as a practical resource for researchers, analytical chemists, and process development professionals who require unambiguous characterization of these critical building blocks.

Physicochemical Properties: The First Point of Differentiation

Before delving into complex instrumentation, fundamental physical properties such as melting point provide a crucial, albeit preliminary, method for differentiation. The substitution pattern on the aromatic ring directly influences crystal lattice packing and intermolecular forces, resulting in distinct melting points for each isomer.

PropertyThis compoundMethyl 2-acetamido-5-nitrobenzoate
CAS Number 95067-27-9[1]5409-45-0
Molecular Formula C₁₀H₁₀N₂O₅[1]C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol [1]238.20 g/mol
Melting Point 121-122°C[1]170-179°C

Analytical Workflow for Isomer Characterization

A robust analytical strategy for isomer characterization is multi-faceted, leveraging both the separating power of chromatography and the detailed structural insights from spectroscopy. The goal is to create a self-validating system where orthogonal techniques confirm the identity and purity of the target molecule.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Confirmation Prep Dissolve sample in appropriate solvent (e.g., ACN, MeOH) HPLC HPLC Separation (Isomer Resolution) Prep->HPLC Inject Spec Spectroscopic Screening (NMR, IR, MS) Prep->Spec Analyze Data Compare Retention Times & Spectroscopic Data against Reference Standards HPLC->Data Chromatogram Spec->Data Spectra Confirm Confirm Isomer Identity & Quantify Purity Data->Confirm

Caption: General workflow for the separation and identification of isomers.

I. Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopy provides a detailed "fingerprint" of a molecule. For isomers, subtle differences in the electronic environment and spatial arrangement of functional groups lead to distinct and predictable variations in their spectra.

A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR is arguably the most powerful tool for positional isomer identification. The chemical shift (δ) of each proton on the aromatic ring is highly sensitive to the electronic effects (inductive and resonance) of the substituents. The strongly electron-withdrawing nitro group (-NO₂) deshields (shifts downfield) adjacent (ortho) and para protons, while the acetamido group (-NHCOCH₃) is an activating group, which shields (shifts upfield) its ortho and para protons. The interplay of these effects and the observed spin-spin coupling patterns (J-coupling) allows for unambiguous assignment of the substitution pattern.

Anticipated ¹H NMR Spectral Features:

IsomerAromatic Proton Environment and Expected Shifts (ppm)Other Key Signals (ppm)
2-acetamido-3-nitro Three adjacent aromatic protons. The proton at C4 (ortho to NO₂) will be significantly downfield. The proton at C6 (ortho to acetamido) will be the most upfield of the three.~3.9 (s, 3H, -OCH₃)~2.2 (s, 3H, -COCH₃)~8-9 (br s, 1H, -NH)
2-acetamido-4-nitro Three aromatic protons. Expect a doublet for the proton at C3 (ortho to both groups), a doublet of doublets for C5, and a doublet for C6. The proton at C3 will be significantly influenced by both groups.~3.9 (s, 3H, -OCH₃)~2.2 (s, 3H, -COCH₃)~8-9 (br s, 1H, -NH)
2-acetamido-5-nitro Three aromatic protons. The proton at C6 (ortho to acetamido) will be upfield. The proton at C4 (ortho to the nitro group) will be significantly downfield.~3.9 (s, 3H, -OCH₃)~2.2 (s, 3H, -COCH₃)~8-9 (br s, 1H, -NH)
2-acetamido-6-nitro Three adjacent aromatic protons. The proton at C5 (ortho to the nitro group) will be significantly downfield. The proton at C3 (ortho to the acetamido group) will be upfield.~3.9 (s, 3H, -OCH₃)~2.2 (s, 3H, -COCH₃)~8-9 (br s, 1H, -NH)

Protocol for ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate all peaks and assign chemical shifts relative to the TMS standard.

B. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of all isomers will share common features, the "fingerprint region" (below 1500 cm⁻¹) and subtle shifts in characteristic peaks can aid in differentiation. The substitution pattern affects the vibrational modes of the C-H bonds on the ring, which can be diagnostic.

Key IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Amide)3250-3400A sharp to medium peak.
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000From methyl groups.
C=O Stretch (Ester)~1720-1740Strong, sharp peak. Positional effects may cause slight shifts.
C=O Stretch (Amide I)~1660-1690Strong, sharp peak.
N-O Asymmetric Stretch~1500-1550Very strong peak, characteristic of the nitro group.[2]
N-O Symmetric Stretch~1330-1370Strong peak, characteristic of the nitro group.[2]
C-H Out-of-Plane Bending700-900The pattern of these bands is highly diagnostic of the aromatic substitution pattern.
C. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Under Electron Ionization (EI), all isomers will exhibit the same molecular ion (M⁺) peak at m/z 238. However, the relative abundances of fragment ions may differ slightly due to the influence of the substituent positions on bond stabilities. Key fragmentation pathways for this class of compounds include the loss of the methoxy group (-OCH₃, 31 Da), the nitro group (-NO₂, 46 Da), and the entire methoxycarbonyl group (-COOCH₃, 59 Da).[3]

Predicted Key Fragments (EI-MS):

  • m/z 238: Molecular ion (M⁺)

  • m/z 207: [M - OCH₃]⁺

  • m/z 192: [M - NO₂]⁺

  • m/z 179: [M - COOCH₃]⁺

II. Chromatographic Separation: Resolving the Isomeric Mixture

While spectroscopy characterizes a pure substance, chromatography is essential for separating it from its isomers and other impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating these isomers. Separation is based on polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The isomers, despite having the same functional groups, exhibit small differences in overall molecular polarity due to the varied intramolecular interactions and dipole moments arising from the different substitution patterns. The least polar isomer will interact most strongly with the C18 stationary phase and thus have the longest retention time.

Protocol for Isomer Separation by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

  • Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[4]

  • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B), both potentially modified with 0.1% formic acid to ensure sharp peak shapes.

    • Gradient Example: Start at 70% A / 30% B, ramp to 30% A / 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • Validation: Inject individual, purified isomer standards to confirm retention times and peak identity before analyzing mixtures.

Conclusion: An Integrated Approach to Isomer Characterization

The unambiguous characterization of this compound and its positional isomers is a non-trivial but essential task for ensuring chemical purity and process control. A standalone technique is insufficient; one must employ an integrated analytical approach. The distinct melting points offer a preliminary check, but the definitive structural elucidation is achieved through the detailed pattern recognition of ¹H NMR spectroscopy. IR and Mass Spectrometry serve to confirm functional group identity and molecular weight, respectively.

Ultimately, the resolving power of RP-HPLC is required to separate these closely related compounds and quantify their respective purities. By combining these methodologies, researchers and drug development professionals can establish a robust, self-validating system to confidently identify, quantify, and control the isomeric content of these valuable synthetic intermediates, thereby upholding the rigorous standards of scientific integrity and product quality.

References

  • BenchChem Technical Support Team. (2025). A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers. Benchchem.[5]
  • Sigma-Aldrich. (2025).
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.[2]
  • BenchChem Technical Support Team. (2025).
  • Chemsrc. (n.d.). This compound | CAS#:95067-27-9.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid. Benchchem.[4]

Sources

A Comparative Guide to Thin-Layer Chromatography of Methyl 2-acetamido-3-nitrobenzoate: Determining Rf Values and Optimizing Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the purification and analysis of novel compounds are paramount. Thin-Layer Chromatography (TLC) stands as a fundamental technique for rapidly assessing reaction progress, identifying compounds, and determining purity. This guide provides an in-depth analysis of the TLC behavior of Methyl 2-acetamido-3-nitrobenzoate, a polar aromatic compound. While a specific, universally accepted Rf value for this compound is not documented, this guide will equip you with the foundational knowledge and comparative data necessary to determine its Rf value, optimize its separation from related compounds, and understand the underlying chemical principles.

The Critical Role of Polarity in TLC Separation

The separation of compounds on a TLC plate is governed by the principle of partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of varying polarity).[1][2] A compound's polarity dictates its affinity for the stationary phase versus the mobile phase. Highly polar compounds will adhere more strongly to the polar silica gel, resulting in a lower Retention Factor (Rf), while less polar compounds will travel further up the plate with the mobile phase, yielding a higher Rf.[1]

This compound possesses multiple polar functional groups: a nitro group (-NO₂), an acetamido group (-NHCOCH₃), and a methyl ester (-COOCH₃). These groups, particularly the nitro and acetamido moieties, significantly increase the molecule's polarity. This inherent polarity suggests that a relatively polar solvent system will be required to achieve an optimal Rf value, ideally between 0.2 and 0.8 for clear separation.[3]

Comparative Analysis: Rf Value of a Structurally Related Compound

To establish a benchmark, we can examine the TLC behavior of a structurally similar, yet less polar compound: Methyl 3-nitrobenzoate. This compound lacks the polar acetamido group. Experimental data shows that Methyl 3-nitrobenzoate has an Rf value of 0.35 in a solvent system of 8:2 hexane/ethyl acetate on a silica gel plate.[4]

CompoundStructureSolvent System (Hexane:Ethyl Acetate)Rf ValueSource
Methyl 3-nitrobenzoate8:20.35[4]
This compoundTo be determinedExpected to be < 0.35 in 8:2 Hexane:EtOAc

Due to the additional polar acetamido group, it is anticipated that this compound will be more strongly retained by the silica gel and thus exhibit a lower Rf value than Methyl 3-nitrobenzoate in the same solvent system.

Selecting and Optimizing a Solvent System

The key to successful TLC is the selection of an appropriate mobile phase.[3] For polar aromatic compounds like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[1][3]

Recommended Starting Solvent Systems:

  • Hexane:Ethyl Acetate (EtOAc): A versatile system where the polarity can be finely tuned by varying the ratio.[3] A starting point of 1:1 can be adjusted based on the initial result. If the spot remains at the baseline, the polarity of the eluent should be increased by adding more ethyl acetate.[3]

  • Dichloromethane (DCM):Methanol (MeOH): For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[5][6]

The following workflow illustrates the logical progression for optimizing the solvent system.

Caption: Workflow for Determining the Optimal TLC Conditions.

Experimental Protocol for TLC Analysis

This protocol provides a step-by-step method for determining the Rf value of this compound.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber (e.g., beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane:Ethyl Acetate mixture)

  • UV lamp (254 nm) for visualization

  • Pencil and ruler

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[7]

  • Spotting: Dissolve a small sample of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline. The spot should be small and concentrated.[7]

  • Development: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.[7]

  • Elution: Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots. Circle the observed spots with a pencil.[7]

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Conclusion

While a definitive, pre-published Rf value for this compound is elusive, this guide provides a robust framework for its determination and comparison with related compounds. By understanding the principles of polarity and systematically optimizing the solvent system, researchers can confidently utilize TLC for the analysis and purification of this and other polar aromatic compounds. The provided experimental protocol serves as a self-validating system, enabling the generation of reproducible and reliable data in the laboratory.

References

  • J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel.
  • Alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • OCR (B) Chemistry A-Level. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Chegg.com. (2018, January 22). Solved In the nitration of methyl benzoate to methyl.
  • Slideshare. (n.d.). methyl-m-nitrobenzoate is more polar than methyl .pdf.
  • PubChem - NIH. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate.
  • PubChem - NIH. (n.d.). Methyl 2-methyl-3-nitrobenzoate.
  • Chegg.com. (2021, April 2). Solved TLC Rf values? A. Methyl Benzoate, B. Crude product,.
  • PubChem - NIH. (n.d.). Methyl 3-methyl-4-nitrobenzoate.
  • PubChem - NIH. (n.d.). Methyl 3-nitrobenzoate.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of Methyl 2-acetamido-3-nitrobenzoate (CAS No. 95067-27-9), ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility extends beyond the bench to the complete lifecycle of the chemicals we handle.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4).[1] The primary hazard statement associated with this compound is H302: Harmful if swallowed.[1] Therefore, it is imperative to handle this chemical with the appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Before initiating any disposal procedure, a thorough risk assessment should be conducted. This compound is a nitroaromatic derivative. Aromatic nitro compounds can be toxic and may have the potential to be explosive under specific conditions.[2] It is also crucial to note that this compound is incompatible with strong oxidizing agents.[1][3] Accidental mixing with such substances could lead to a vigorous and dangerous reaction.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1] This necessitates a multi-step process that ensures the waste is properly segregated, labeled, and transferred to a licensed hazardous waste facility.

Phase 1: In-Lab Waste Collection and Segregation
  • Designated Waste Container:

    • Utilize a dedicated, properly labeled hazardous waste container for the collection of solid this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • For solutions containing this compound, use a designated liquid waste container, also appropriately labeled.

  • Labeling:

    • The waste container label must be filled out completely and accurately. This includes:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "95067-27-9"

      • The specific hazards (e.g., "Toxic," "Harmful if Swallowed")

      • The accumulation start date.

  • Segregation is Key:

    • Crucially, do not mix this compound waste with other waste streams, especially strong oxidizing agents. [1][3] Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[4][5]

    • Keep this waste stream separate from non-hazardous waste.

Phase 2: Spill and Contamination Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Small Spills:

    • For minor spills, carefully sweep up the solid material, or absorb liquid spills with an inert material like vermiculite or sand.[1][2]

    • Place the absorbed material into a sealed and properly labeled hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.[2]

Phase 3: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

    • Ensure the container is kept closed except when adding waste.

  • Institutional Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

    • EHS personnel are trained to handle and transport hazardous waste to a central accumulation facility before it is sent for final disposal by a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_container Place in Designated Hazardous Waste Container start->waste_container labeling Accurately Label Container (Name, CAS, Hazards) waste_container->labeling segregation Segregate from Incompatible Chemicals (e.g., Oxidizing Agents) labeling->segregation storage Store in Satellite Accumulation Area segregation->storage pickup_request Request EHS Waste Pickup storage->pickup_request final_disposal Transfer to Licensed Hazardous Waste Facility pickup_request->final_disposal

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValueReference
GHS Classification Acute toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
CAS Number 95067-27-9[1]
Incompatible Materials Strong oxidizing agents[1][3]

Causality and Trustworthiness in Disposal Protocols

The procedures outlined above are not arbitrary; they are based on the known chemical and toxicological properties of this compound and general principles of hazardous waste management. The segregation of this compound from strong oxidizing agents is a direct consequence of its chemical reactivity, preventing potentially hazardous reactions.[1][3] The requirement for disposal at a licensed facility stems from its classification as a hazardous substance, ensuring it is managed in a way that minimizes risk to public health and the environment.[1][6] Adherence to these protocols creates a self-validating system of safety and compliance within the laboratory.

It is the responsibility of every researcher to be aware of the hazards of the chemicals they handle and to follow the proper procedures for their disposal. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][7]

References

  • ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Wisconsin–Madison BME Shared Labs (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Michigan Technological University (n.d.). Hazardous Waste Disposal Procedures.
  • Risk Management and Safety, University of Alabama in Huntsville (n.d.). Incompatible Chemicals.
  • Stanford Environmental Health & Safety (2020, November 3). Chemical Incompatibility Guide.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-acetamido-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, our progress is intrinsically linked to the meticulous and safe handling of novel chemical entities. Methyl 2-acetamido-3-nitrobenzoate, a compound with significant potential, demands our full respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to foster a culture of safety that is both intuitive and deeply ingrained in our laboratory practices.

Understanding the Hazard Profile

Before we can select the appropriate PPE, we must first understand the nature of the compound we are handling. This compound (CAS No. 95067-27-9) is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4).[1] The primary hazard statement is H302: Harmful if swallowed.[1]

However, a comprehensive risk assessment extends beyond the primary classification. The known routes of exposure include not only ingestion but also inhalation, skin contact, and eye contact.[1] Experience with analogous nitro-aromatic compounds suggests that we must also anticipate risks such as skin and eye irritation.[2][3] Contact with the skin may lead to inflammation, redness, or dryness, while eye contact can result in pain or more severe damage.[1] Inhalation of dust or fumes may irritate the respiratory system.[1] Therefore, our PPE strategy must create a comprehensive barrier against these multiple exposure pathways.

Core Principles of PPE Selection

The selection of PPE is not a static, one-size-fits-all process. It is a dynamic risk management decision that must be re-evaluated for each specific procedure. The core principle is to minimize exposure by creating a reliable barrier between the researcher and the chemical.[4] This is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls have been optimized.

Mandatory PPE for Handling this compound

The following table summarizes the essential PPE required for handling this compound in a laboratory setting. This is the minimum standard; specific, higher-risk procedures may necessitate additional or more robust protection.

Protection Type Required PPE Standard/Specification Rationale for Use
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 / EN166Protects against splashes and dust. Standard eyeglasses are insufficient.[5][6]
Face Shield (when splash risk is high)ANSI Z87.1 / EN166Provides full-face protection from splashes during bulk handling or reaction quenching.[7]
Hand Protection Nitrile Gloves (Double-gloved)ASTM D6319 / EN 374Prevents direct skin contact. Double-gloving is a best practice to mitigate the risk of tears and permeation.[8][9]
Body Protection Laboratory Coat (Flame-resistant)NFPA 2112Protects skin and personal clothing from contamination.[9]
Chemical-resistant Apron (optional)VariesRecommended for procedures with a high risk of splashing or when handling larger quantities.[7]
Respiratory Protection N95 Respirator (or equivalent)NIOSH-approvedRequired when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[5]
Foot Protection Closed-toe ShoesASTM F2413Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited.[9][10]

Step-by-Step PPE Protocol: A Self-Validating System

Trust in our safety protocols is built upon procedures that are clear, logical, and self-validating. The following workflow ensures that every step, from preparation to disposal, is conducted with the highest level of safety.

Pre-Operational Hazard Assessment & PPE Donning
  • Confirm Engineering Controls: Before entering the lab, ensure that the designated fume hood has a valid certification and is functioning correctly.[9] All work with this compound solid should be performed within a fume hood to minimize inhalation exposure.[4]

  • Inspect Your PPE: Visually inspect all PPE for defects such as cracks, tears, or discoloration before donning.[10] No single glove material is impervious to all chemicals indefinitely; inspect them carefully.[4]

  • Donning Sequence:

    • Put on closed-toe shoes and lab coat.

    • Don the inner pair of nitrile gloves.

    • Don chemical safety goggles.

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[8]

    • If required by your risk assessment (e.g., weighing solid outside a containment hood), don your N95 respirator.

Active Handling of the Compound
  • Maintain Vigilance: Always handle the compound with care, avoiding actions that could generate dust.[1]

  • Glove Management: If you suspect a glove has been contaminated, immediately remove the outer glove using the proper technique (without touching the outer surface) and dispose of it in the designated hazardous waste container.[11] Replace it with a new glove before resuming work. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is known or suspected.[8]

  • Spill Response: In the event of a spill, immediately alert others in the area. Use a spill kit containing an absorbent material suitable for organic compounds.[12] Ensure you are wearing all appropriate PPE during cleanup.

Post-Operational PPE Doffing and Disposal

The doffing sequence is critical to prevent cross-contamination.

  • Decontaminate (if applicable): Wipe down any reusable PPE (like the face shield) before removal.

  • Doffing Sequence: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).

    • Remove outer gloves.

    • Remove lab coat and hang it in the designated area or dispose of it if it's a disposable-use item.

    • Remove face shield and/or safety goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[1][10]

  • Waste Disposal: All disposable PPE (gloves, respirators) and contaminated materials must be placed in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local regulations.[1][13] Do not discard in regular trash.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for determining the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection & Use Workflow for this compound Start Start: New Procedure Involving Compound Assess Assess Hazards: - Scale of Reaction - Dust/Aerosol Potential - Splash Risk Start->Assess BasePPE Baseline PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Assess->BasePPE All Procedures AddFaceShield Add Face Shield Assess->AddFaceShield High Splash Risk AddRespirator Add N95 Respirator Assess->AddRespirator Dust/Aerosol Risk Proceed Proceed with Experiment (Follow Safe Handling Practices) BasePPE->Proceed AddFaceShield->Proceed AddRespirator->Proceed Doffing Post-Procedure: Follow Doffing Sequence Proceed->Doffing Disposal Dispose of Contaminated PPE in Hazardous Waste Doffing->Disposal End End: Procedure Complete Disposal->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.